molecular formula C14H26O2 B1345746 Vinyl laurate CAS No. 2146-71-6

Vinyl laurate

Cat. No.: B1345746
CAS No.: 2146-71-6
M. Wt: 226.35 g/mol
InChI Key: GLVVKKSPKXTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl laurate has been reported in Pilocarpus jaborandi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVVKKSPKXTQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26246-91-3
Record name Poly(vinyl laurate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26246-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7074953
Record name Dodecanoic acid, ethenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-71-6
Record name Vinyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2146-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl dodecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl laurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, ethenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, ethenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL DODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

vinyl laurate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl laurate, also known as ethenyl dodecanoate, is the ester of vinyl alcohol and lauric acid.[1][2] It is a colorless to pale yellow liquid that serves as a versatile monomer in the synthesis of various polymers and copolymers.[2] Its properties, including low viscosity and reactivity, make it a valuable component in the formulation of coatings, adhesives, and sealants.[2] In the context of drug development and life sciences, this compound and its corresponding polymer, polythis compound, are investigated for their biocompatibility and potential use in controlled-release drug delivery systems. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a twelve-carbon laurate chain attached to a vinyl group through an ester linkage.

IdentifierValueSource
IUPAC Name ethenyl dodecanoate[1]
CAS Number 2146-71-6[1][3]
Molecular Formula C14H26O2[1][3]
Molecular Weight 226.36 g/mol [3][4]
SMILES CCCCCCCCCCCC(=O)OC=C[1]
InChI InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3[1]
InChIKey GLVVKKSPKXTQRB-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueConditionsSource
Appearance Clear, colorless to light yellow liquidAmbient[2][5]
Boiling Point 254 °C1013 hPa[6][7]
142-143 °C10 mm Hg
124-126 °C3 mm Hg
Melting Point 7 °C[3][6]
Density 0.871 g/mL20 °C[6][7]
Refractive Index 1.44120 °C[3][7]
Flash Point 136 °C[3][6]
Water Solubility Slightly soluble (1 g/L)20 °C[3][6]
Vapor Pressure 0.28 Pa24.85 °C[6]
logP 5.9220 °C[6]

Experimental Protocols

Synthesis of this compound via Transvinylation

A common and effective method for the laboratory-scale synthesis of this compound is the transvinylation of lauric acid with vinyl acetate, catalyzed by a mercury(II) salt.

Materials:

  • Lauric acid (0.4 mole)

  • Vinyl acetate, freshly distilled (2.4 moles)

  • Mercuric acetate (1.6 g)

  • 100% Sulfuric acid (0.15 mL)

  • Sodium acetate trihydrate (0.83 g)

  • Nitrogen gas supply

  • 500-mL three-necked round-bottomed flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Distillation apparatus (including a Vigreux column)

Procedure:

  • Set up the 500-mL three-necked round-bottomed flask with a thermometer, reflux condenser, and a gas inlet tube for nitrogen purging.

  • Introduce 80 g (0.4 mole) of lauric acid and 206 g (2.4 moles) of freshly distilled vinyl acetate into the flask.

  • Warm the mixture gently to dissolve the lauric acid.

  • Once dissolved, add 1.6 g of mercuric acetate to the solution.

  • Shake the mixture by hand for approximately 30 minutes under a continuous stream of nitrogen to minimize polymerization.

  • Add 0.15 mL of 100% sulfuric acid dropwise to the reaction mixture.

  • Heat the solution to reflux and maintain for 3 hours.

  • After the reflux period, add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.

  • Remove the excess vinyl acetate by distillation at atmospheric pressure. The vapor temperature should be around 70-80 °C, and the pot temperature should not exceed 125 °C.

  • Once the excess vinyl acetate is removed, perform a vacuum distillation (at 10 mm Hg or lower) to purify the this compound.

  • Collect the fraction boiling at 142-143 °C at 10 mm Hg. This will be the purified this compound.

Analytical Characterization

Gas Chromatography (GC):

  • Purpose: To assess the purity of the synthesized this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Injector and Detector Temperature: Typically set to 250 °C and 280 °C, respectively.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Sample Preparation: Dilute a small amount of the this compound in a suitable solvent like hexane or dichloromethane before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • ~7.27 (dd, 1H, -O-CH=CH₂)

    • ~4.87 (dd, 1H, -O-CH=CH₂ trans)

    • ~4.56 (dd, 1H, -O-CH=CH₂ cis)

    • ~2.35 (t, 2H, -CH₂-COO-)

    • ~1.65 (m, 2H, -CH₂-CH₂-COO-)

    • ~1.26 (m, 16H, -(CH₂)₈-)

    • ~0.88 (t, 3H, -CH₃)

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • ~172.9 (C=O)

    • ~141.2 (-O-CH=)

    • ~97.5 (=CH₂)

    • ~34.2 (-CH₂-COO-)

    • ~31.9, 29.6, 29.5, 29.3, 29.1, 28.5, 24.9, 22.7 (aliphatic -CH₂-)

    • ~14.1 (-CH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the this compound molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3100-3000 (C-H stretch of the vinyl group)

    • ~2950-2850 (C-H stretch of the alkyl chain)

    • ~1760 (C=O stretch of the ester)

    • ~1645 (C=C stretch of the vinyl group)

    • ~1140 (C-O stretch of the ester)

Logical and Workflow Diagrams

G cluster_structure Chemical Structure of this compound structure CH2=CH-O-C(=O)-(CH2)10-CH3 G cluster_synthesis Synthesis and Purification Workflow for this compound reactants Lauric Acid + Vinyl Acetate reaction Transvinylation Reaction (Reflux, 3h) reactants->reaction catalyst Hg(OAc)2 + H2SO4 catalyst->reaction neutralization Neutralization (NaOAc) reaction->neutralization distillation1 Atmospheric Distillation (Remove excess Vinyl Acetate) neutralization->distillation1 distillation2 Vacuum Distillation (Purification) distillation1->distillation2 product Pure this compound distillation2->product

References

synthesis of vinyl laurate from lauric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Vinyl Laurate from Lauric Acid

Introduction

This compound, the vinyl ester of lauric acid, is a valuable monomer used in the production of polymers and copolymers. Its long alkyl chain imparts properties such as internal plasticization and hydrophobicity to polymers like polyvinyl chloride (PVC) and starch-based plastics.[1][2] It also serves as an acyl donor in various enzymatic and chemical syntheses.[3] This guide provides a comprehensive overview of the primary chemical routes for synthesizing this compound from lauric acid, focusing on transvinylation with vinyl acetate and direct vinylation with acetylene. Detailed experimental protocols, quantitative data, and process visualizations are provided for researchers and chemical development professionals.

Primary Synthesis Route 1: Transvinylation with Vinyl Acetate

The most common laboratory and industrial method for producing this compound is through a transvinylation (or vinyl interchange) reaction between lauric acid and vinyl acetate.[1] This equilibrium-driven reaction involves the exchange of the vinyl group from vinyl acetate to lauric acid, forming this compound and acetic acid.[4] The reaction is typically catalyzed by mercury or palladium salts.[1][5]

Reaction Principle: CH₃(CH₂)₁₀COOH + CH₂=CHOOCCH₃ ⇌ CH₃(CH₂)₁₀COOCH=CH₂ + CH₃COOH (Lauric Acid + Vinyl Acetate ⇌ this compound + Acetic Acid)

To drive the equilibrium towards the product, a large excess of vinyl acetate is typically used, and the by-product, acetic acid, can be removed during the reaction.[1][6]

Catalysis
  • Mercury-Based Catalysts: A combination of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂), and a strong acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) is a highly effective catalyst system.[4][6][7] While efficient, the toxicity of mercury compounds has led to a decline in their use.[5]

  • Palladium-Based Catalysts: Palladium complexes, such as those formed from palladium(II) acetate and bidentate ligands like 2,2'-bipyridyl, are used as less toxic alternatives.[5][8] These catalysts are effective but can be prone to deactivation.[9]

Experimental Protocols

Protocol 1: Mercury-Catalyzed Synthesis This protocol is a composite based on procedures detailed in Organic Syntheses and other sources.[4][7][10]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge lauric acid (e.g., 0.4 moles, 80 g) and a significant molar excess of freshly distilled vinyl acetate (e.g., 6 moles per mole of acid; 2.4 moles, 206 g).[4]

  • Dissolution & Catalyst Addition: Warm the mixture gently to dissolve the lauric acid. Add mercuric acetate (e.g., 2% of the weight of lauric acid; 1.6 g). Stir the mixture for 30 minutes under a nitrogen stream at ambient temperature.[4][7]

  • Acid Co-Catalyst Addition: Carefully add a catalytic amount of 100% sulfuric acid dropwise (e.g., 0.15 mL).[4]

  • Reaction: Heat the solution under reflux (pot temperature should not exceed 125°C) for approximately 3 hours.[4][7]

  • Neutralization: Cool the mixture to room temperature and add sodium acetate (e.g., 0.83 g of trihydrate) to neutralize the sulfuric acid catalyst.[4]

  • Purification:

    • Recover excess vinyl acetate by distillation at atmospheric pressure.[4]

    • The remaining crude product is distilled under reduced pressure (e.g., 10 mm Hg or lower).[4]

    • Collect the this compound fraction, which distills at 142–143°C/10 mm.[4]

    • Residual acid can be neutralized with sodium bicarbonate before the final distillation.[4]

Data Presentation: Transvinylation Reactions
Reactant (Lauric Acid)Reactant (Vinyl Acetate)Catalyst SystemTemp.TimeConversion/YieldReference
0.1 mole (20 g)51.5 g0.4 g Hg(OAc)₂, 2 drops H₂SO₄Reflux3 hNot specified[7]
0.4 mole (80 g)2.4 moles (206 g)1.6 g Hg(OAc)₂, 0.15 mL H₂SO₄Reflux3 h89-92% Yield[4]
2 moles (400 g)24 moles (2064 g)2.2 g Hg(OAc)₂, 0.6 mL fuming H₂SO₄, 0.2 g Cu resinate30°C5 days94% Conversion, 95% Yield[11]

Visualization: Transvinylation Workflow & Pathway

Transvinylation_Reaction_Pathway cluster_reactants Reactants cluster_products Products LauricAcid Lauric Acid CH₃(CH₂)₁₀COOH Catalyst Catalyst (e.g., Hg(OAc)₂ / H₂SO₄) LauricAcid->Catalyst VinylAcetate Vinyl Acetate CH₂=CHOOCCH₃ VinylAcetate->Catalyst VinylLaurate This compound CH₃(CH₂)₁₀COOCH=CH₂ AceticAcid Acetic Acid CH₃COOH Catalyst->VinylLaurate Transvinylation Catalyst->AceticAcid Transvinylation

Caption: Chemical pathway for the synthesis of this compound via transvinylation.

Experimental_Workflow_Transvinylation start Start reactants 1. Charge Reactants (Lauric Acid, Vinyl Acetate) start->reactants catalyst 2. Add Catalyst (e.g., Hg(OAc)₂ + H₂SO₄) reactants->catalyst reaction 3. Heat under Reflux (approx. 3 hours) catalyst->reaction neutralize 4. Cool and Neutralize (Sodium Acetate) reaction->neutralize distill_va 5. Distill Excess Vinyl Acetate neutralize->distill_va distill_prod 6. Vacuum Distill Product (this compound) distill_va->distill_prod end End Product: Pure this compound distill_prod->end

Caption: General experimental workflow for mercury-catalyzed transvinylation.

Primary Synthesis Route 2: Direct Vinylation with Acetylene

An alternative industrial method involves the direct reaction of lauric acid with acetylene gas (C₂H₂).[4] This process is often performed continuously at elevated temperatures using zinc or cadmium salts of the carboxylic acid as catalysts.[12] While less convenient for small-scale lab work, it avoids the use of vinyl acetate and mercury.[4]

Reaction Principle: CH₃(CH₂)₁₀COOH + HC≡CH → CH₃(CH₂)₁₀COOCH=CH₂ (Lauric Acid + Acetylene → this compound)

Catalysis

The reaction is catalyzed by the molten zinc or cadmium salt of lauric acid (zinc laurate or cadmium laurate). The process often involves passing acetylene gas, saturated with water, through the molten catalyst and feeding in lauric acid simultaneously.[12]

Experimental Protocol

Protocol 2: Continuous Acetylene Vinylation This protocol is based on a continuous process described in patent literature.[12]

  • Catalyst Preparation: Prepare a catalyst melt consisting of 80% zinc laurate and 20% lauric acid in a suitable reaction vessel equipped with a gas inlet, heater, and condenser.

  • Reaction Conditions: Heat the catalyst melt to 220°C.

  • Reactant Feed: Continuously feed lauric acid (e.g., 50 g per hour) into the reaction chamber through the gas input tube. Simultaneously, bubble acetylene gas saturated with water (e.g., 130-150 liters per hour) through the molten catalyst.

  • Product Collection: The this compound product is carried out of the reactor with the excess acetylene gas. Condense the product from the escaping gas mixture using a separator (e.g., a U-shaped tube with Raschig rings).

  • Analysis: The condensate contains this compound and unreacted lauric acid, which can be separated.

Data Presentation: Direct Vinylation Reactions
CatalystLauric Acid FeedAcetylene FeedTemp.Product Output (per hour)Yield (re: Lauric Acid)Reference
80% Zinc Laurate, 20% Lauric Acid50 g/h130-150 L/h220°C46 g this compound, 8 g Lauric Acid98%[12]
Pure Zinc Laurate50.1 g/h155 L/h220°C41.7 g this compound, 12.4 g Lauric Acid98%[12]
Cadmium Laurate50 g/hNot specified220°C40 g this compoundNot specified[12]

Visualization: Direct Vinylation Workflow & Pathway

Acetylene_Reaction_Pathway cluster_reactants Reactants cluster_products Product LauricAcid Lauric Acid CH₃(CH₂)₁₀COOH Catalyst Catalyst (e.g., Molten Zinc Laurate) 220°C LauricAcid->Catalyst Acetylene Acetylene HC≡CH Acetylene->Catalyst VinylLaurate This compound CH₃(CH₂)₁₀COOCH=CH₂ Catalyst->VinylLaurate Direct Vinylation

Caption: Chemical pathway for the synthesis of this compound via direct vinylation.

Continuous_Workflow_Acetylene cluster_reactor Heated Reactor (220°C) CatalystMelt Molten Catalyst (Zinc Laurate) Condenser Condenser CatalystMelt->Condenser Product Vapor LauricAcidFeed Continuous Feed: Lauric Acid LauricAcidFeed->CatalystMelt AcetyleneFeed Continuous Feed: Acetylene Gas AcetyleneFeed->CatalystMelt Product Product Collection: This compound & Unreacted Acid Condenser->Product

References

An In-depth Technical Guide to Vinyl Laurate (CAS 2146-71-6) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Vinyl Laurate: Properties, Applications, and Synthesis

This compound, with the Chemical Abstracts Service (CAS) number 2146-71-6, is the ester of lauric acid and vinyl alcohol.[1] This monomer is a colorless to pale yellow liquid with a mild odor, recognized for its utility in polymer synthesis.[2] Its chemical structure, featuring a vinyl group attached to a laurate moiety, allows it to readily participate in polymerization reactions, leading to the formation of homopolymers and copolymers with a range of desirable properties for various industrial and biomedical applications.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, safety profile, synthesis, and applications, with a particular emphasis on its relevance to the fields of drug delivery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₆O₂[1][2]
Molecular Weight 226.36 g/mol [3][4]
Appearance Colorless to light yellow liquid[2]
Melting Point 7 °C[5][6]
Boiling Point 254 °C at 1013 hPa[3]
142-143 °C at 10 mmHg[7]
124-126 °C at 3 mmHg[7]
102-103 °C at 0.75 Torr[8]
Density 0.871 g/mL at 20 °C[3]
Refractive Index (n²⁰/D) 1.441[3]
Solubility in Water Slightly soluble (1 g/L at 20 °C)[9]
Vapor Pressure 0.28 Pa at 24.85 °C[5]
LogP (Octanol/Water Partition Coefficient) 5.92 at 20-42 °C[10][11]

Safety and Toxicology

The safety profile of this compound presents some conflicting information across different suppliers. The majority of sources, including the European Chemicals Agency (ECHA) inventory, indicate that it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1][12] However, some suppliers advise that it may be harmful if swallowed, potentially causing lung damage, and that repeated exposure may lead to skin dryness or cracking.[13] It is also noted to be potentially toxic to aquatic organisms.[13]

A safety data sheet provides acute toxicity data, with an oral LD50 in rats of >2000 mg/kg and a dermal LD50 in rats of >2000 mg/kg, suggesting low acute toxicity.[10] Studies on the genotoxic potential of this compound found it to be non-mutagenic in Ames tests and in the HPRT mutation assay.[14] An in vitro mammalian chromosome aberration assay was equivocal, but an in vivo mouse bone marrow micronucleus test was negative.[14]

It is important to note that this compound is metabolized to lauric acid and acetaldehyde.[14] While lauric acid is a naturally occurring fatty acid, acetaldehyde is a more reactive and toxic metabolite. However, exposure to acetaldehyde from the residual monomer in products like chewing gum is considered to be far below the levels of exposure from naturally occurring acetaldehyde in food.[14]

Handling and Storage:

  • Store in a cool, well-ventilated place.[4][15]

  • Keep the container tightly closed and dry.[4][15]

  • Avoid contact with strong oxidizing agents, acids, and bases.[10]

  • Polymerization can occur, and it is often stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[2][4]

Applications in Research and Drug Development

This compound's ability to polymerize into biocompatible materials makes it a molecule of interest for the pharmaceutical and biomedical fields.

Polymer Synthesis: The primary application of this compound is as a monomer for the synthesis of polymers and copolymers.[2][11] Poly(this compound) and its copolymers with monomers like vinyl acetate are used in a variety of applications, including coatings, adhesives, and as a component of chewing gum base.[2][16] The resulting polymers can be formulated as emulsions that form flexible, water-resistant, and UV-resistant films.

Drug Delivery Systems: The amphiphilic nature that can be imparted to copolymers containing this compound makes them suitable for the formation of drug delivery vehicles. A notable example is the development of nanoparticles from dextran modified with this compound.[17] These self-assembling nanoparticles have been shown to encapsulate other molecules, demonstrating their potential as a safe and efficient drug delivery system.[17] Copolymers such as poly(ethylene-co-vinyl acetate) have also been investigated as a matrix for the controlled release of drugs.[18]

Biocatalysis and Synthesis of Bioactive Molecules: this compound serves as an acyl donor in enzymatic transesterification reactions.[19] This has been utilized for the synthesis of sugar esters, such as sucrose laurate, which have applications as emulsifiers and antibacterial agents.[20] These reactions, often catalyzed by lipases, are considered a greener alternative to chemical synthesis.

Experimental Protocols

Synthesis of this compound

Method 1: Transvinylation of Lauric Acid with Vinyl Acetate

This procedure is adapted from Organic Syntheses.[7]

  • Apparatus: A 500-mL three-necked round-bottomed flask equipped with a thermometer, a reflux condenser, and a gas inlet for nitrogen is used.

  • Reagents:

    • Freshly distilled vinyl acetate: 206 g (2.4 moles)

    • Lauric acid: 80 g (0.4 mole)

    • Mercuric acetate: 1.6 g

    • 100% Sulfuric acid: 0.15 mL

    • Sodium acetate trihydrate: 0.83 g

  • Procedure:

    • Add the vinyl acetate and lauric acid to the flask. Warm the mixture to dissolve the lauric acid.

    • Introduce a stream of nitrogen and add the mercuric acetate. Shake the mixture for approximately 30 minutes.

    • Add the sulfuric acid dropwise.

    • Heat the solution under reflux for 3 hours.

    • Cool the mixture and add the sodium acetate trihydrate to neutralize the sulfuric acid.

    • Distill off the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125 °C.

    • Continue the distillation under reduced pressure (e.g., 10 mm Hg) to isolate the this compound. The boiling point is approximately 142-143 °C at 10 mm Hg.

    • The crude product can be redistilled to improve purity.

Workflow for Synthesis and Purification

reagents Combine Vinyl Acetate, Lauric Acid, and Hg(OAc)₂ reaction Reflux with H₂SO₄ catalyst for 3 hours reagents->reaction neutralization Neutralize with Sodium Acetate reaction->neutralization distillation1 Distill off excess Vinyl Acetate neutralization->distillation1 distillation2 Vacuum Distill to isolate this compound distillation1->distillation2 product Pure this compound distillation2->product

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis of Amphiphilic Dextran using this compound

This protocol is conceptualized based on the study by Kaewprapan et al. (2007) as cited in a subsequent study.[17]

  • Materials: Dextran, this compound, a suitable lipase (e.g., pH-imprinted lipase with 18-crown-ether), and an appropriate solvent system.

  • Procedure:

    • Dissolve dextran in the chosen solvent system.

    • Add this compound to the dextran solution. The molar ratio of dextran to this compound can be varied to control the degree of substitution.

    • Add the lipase to initiate the transesterification reaction.

    • Incubate the reaction mixture under controlled temperature and agitation for a specified period.

    • Terminate the reaction, for example, by heat inactivation of the enzyme.

    • Purify the resulting amphiphilic dextran-vinyl laurate polymer, for instance, by dialysis to remove unreacted substrates and the enzyme.

    • Lyophilize the purified polymer to obtain a solid product.

    • Characterize the degree of substitution using techniques like ¹H NMR spectroscopy.

Workflow for Nanoparticle Formulation

polymer Amphiphilic Dextran-Vinyl Laurate self_assembly Self-assembly in Aqueous Solution polymer->self_assembly nanoparticles Formation of Nanoparticles self_assembly->nanoparticles drug_loading Drug Encapsulation nanoparticles->drug_loading drug_delivery_system Drug-Loaded Nanoparticles drug_loading->drug_delivery_system

Caption: Nanoparticle formulation workflow.

Signaling Pathways of this compound Metabolites

As this compound is metabolized into lauric acid and acetaldehyde, understanding the signaling pathways of these metabolites is crucial for evaluating the biological impact of this compound-based materials.

Lauric Acid Signaling Pathways

Lauric acid, a medium-chain fatty acid, can modulate several key metabolic and inflammatory signaling pathways.

  • PPAR Activation: Lauric acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate genes involved in fatty acid oxidation.[1]

  • AMPK Activation: It may also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which promotes energy-producing processes.[1]

  • NF-κB Inhibition: Lauric acid has demonstrated anti-inflammatory properties, potentially through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.[1]

  • Apoptosis in Cancer Cells: In cancer cells, lauric acid has been shown to induce apoptosis by increasing reactive oxygen species (ROS) and activating signaling cascades involving EGFR, ERK, and c-Jun.[3]

la Lauric Acid ppar PPARα la->ppar activates ampk AMPK la->ampk activates nfkb NF-κB la->nfkb inhibits ros ROS la->ros induces outcome1 ↑ Fatty Acid Oxidation ppar->outcome1 ampk->outcome1 outcome2 ↓ Lipogenesis ampk->outcome2 outcome3 ↓ Inflammation nfkb->outcome3 egfr_erk EGFR/ERK Pathway ros->egfr_erk activates outcome4 ↑ Apoptosis (in cancer cells) egfr_erk->outcome4

Caption: Key signaling pathways modulated by lauric acid.

Acetaldehyde Signaling Pathways

Acetaldehyde is a reactive metabolite that can trigger various signaling cascades, often associated with cellular stress and fibrosis.

  • PKC, PI3K, and ERK1/2 Pathways: Acetaldehyde can activate Protein Kinase C (PKC), which acts as an upstream regulator for the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) pathways.[15] This can lead to the upregulation of collagen and fibronectin gene expression, contributing to fibrosis.[15]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, can be activated by acetaldehyde, often mediated by reactive oxygen species (ROS).[2]

  • TGF-β Signaling: Acetaldehyde can stimulate the activation of latent Transforming Growth Factor-beta 1 (TGF-β1) and induce the expression of its type II receptor, promoting fibrogenesis.[21]

  • Inhibition of Survival Pathways: Acetaldehyde can inhibit the pro-survival Akt/CREB pathway, contributing to its cytotoxic effects.[8]

ac Acetaldehyde pkc PKC ac->pkc activates tgfb TGF-β Signaling ac->tgfb activates akt Akt/CREB Pathway ac->akt inhibits pi3k PI3K pkc->pi3k erk ERK1/2 pkc->erk outcome1 ↑ Collagen & Fibronectin Expression (Fibrosis) pi3k->outcome1 erk->outcome1 tgfb->outcome1 outcome2 ↑ Cytotoxicity/Apoptosis akt->outcome2

Caption: Signaling pathways affected by acetaldehyde.

Conclusion

This compound is a versatile monomer with established applications in the polymer industry and emerging potential in the biomedical field, particularly in drug delivery. Its low acute toxicity and the biocompatibility of its polymers make it an attractive building block for creating novel materials for pharmaceutical applications. A thorough understanding of its properties, synthesis, and the biological activities of its metabolites is essential for harnessing its full potential in the development of new therapeutics and drug delivery systems. Further research into the biocompatibility and degradation of poly(this compound) and its copolymers will be crucial for advancing their use in drug development.

References

An In-depth Technical Guide on the Physical Properties of Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of vinyl laurate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work.

Core Physical Properties of this compound

This compound, also known as ethenyl dodecanoate, is the ester of lauric acid and vinyl alcohol. It is a clear, colorless to light yellow liquid.[1][2] Understanding its physical properties is crucial for its application in polymer synthesis and other chemical processes.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

Physical PropertyValueConditionsSource(s)
Boiling Point 254 °Cat 1013 hPa (760 mmHg)[1][3]
288.2 °Cat 760 mmHg[4]
142-143 °Cat 10 mmHg[5]
123 °CNot specified[6]
Density 0.871 g/mLat 20 °C[1][3]
0.876 g/mLNot specified[4]
0.8641 g/cm³at 20 °C[6]
0.8639 g/mLat 30 °C[5]

Experimental Protocols

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a substance while also serving as a purification step.[7] A detailed procedure for the purification of this compound by distillation is available, from which the boiling point under reduced pressure can be determined.[5]

Objective: To determine the boiling point of this compound at a specific pressure.

Apparatus:

  • Round-bottomed flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum source and manometer (for reduced pressure distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Place a sample of this compound (e.g., 50 mL) into a round-bottomed flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

  • If determining the boiling point at atmospheric pressure, proceed to the next step. For reduced pressure, connect a vacuum pump to the apparatus via a vacuum adapter on the receiving flask. Use a manometer to monitor the pressure.

  • Begin heating the flask gently. The liquid will begin to boil and its vapor will rise.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point at the recorded pressure.

  • For this compound, a boiling point of 142-143 °C is observed at a pressure of 10 mmHg.[5]

Protocol for Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.[8]

Objective: To determine the density of this compound at a specific temperature (e.g., 20 °C).

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Water bath for temperature control

  • Thermometer

Procedure:

  • Calibration of Pycnometer:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pycnometer).

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Ensure the pycnometer is completely full and free of air bubbles.

    • Place the pycnometer in a temperature-controlled water bath set to 20 °C for at least 30 minutes to allow it to equilibrate.

    • Remove the pycnometer, carefully wipe it dry on the outside, and weigh it. Record the mass (m_pycnometer+water).

    • The mass of the water is m_water = (m_pycnometer+water) - (m_pycnometer).

    • The volume of the pycnometer at 20 °C can be calculated using the known density of water at that temperature (ρ_water at 20°C ≈ 0.9982 g/mL): V_pycnometer = m_water / ρ_water.

  • Measurement of this compound Density:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with this compound.

    • Place the filled pycnometer in the water bath at 20 °C and allow it to equilibrate.

    • Remove the pycnometer, wipe it dry, and weigh it. Record the mass (m_pycnometer+laurate).

    • The mass of the this compound is m_laurate = (m_pycnometer+laurate) - (m_pycnometer).

    • The density of this compound is then calculated as: ρ_laurate = m_laurate / V_pycnometer.

Visualizations

Below is a diagram illustrating the generalized workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start: Obtain this compound Sample bp_setup Set up Distillation Apparatus bp_start->bp_setup bp_heat Heat Sample to Boiling bp_setup->bp_heat bp_measure Record Stable Vapor Temperature and Pressure bp_heat->bp_measure bp_end Result: Boiling Point bp_measure->bp_end d_start Start: Obtain this compound Sample d_calib Calibrate Pycnometer Volume with Water d_start->d_calib d_measure_sample Measure Mass of Pycnometer with this compound d_calib->d_measure_sample d_calc Calculate Density (mass/volume) d_measure_sample->d_calc d_end Result: Density d_calc->d_end

Caption: Workflow for determining the boiling point and density of this compound.

References

The Solubility of Vinyl Laurate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl laurate, the ester of vinyl alcohol and lauric acid, is a key monomer in the synthesis of various polymers with applications in coatings, adhesives, and drug delivery systems. Its solubility in organic solvents is a critical parameter for polymerization processes, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable gap in publicly available quantitative data. Due to the structural dominance of the laurate's C12 alkyl chain, the solubility of lauric acid is presented as a scientifically grounded proxy. This guide also details a robust experimental protocol for the precise determination of this compound solubility and includes a visual representation of the experimental workflow to aid researchers in their laboratory practices.

Introduction

This compound (ethenyl dodecanoate) is a versatile organic monomer characterized by a long, nonpolar dodecanoyl chain and a reactive vinyl group. This amphiphilic nature governs its interactions with various solvents, a crucial aspect for its application in polymer science and pharmaceutical development. While it is generally known to be soluble in many organic solvents, specific quantitative data is scarce in scientific literature. Understanding its solubility profile is paramount for controlling reaction kinetics, optimizing purification by recrystallization, and formulating stable and effective end-products.

This guide aims to provide a practical resource by:

  • Presenting quantitative solubility data of lauric acid as a reliable estimate for this compound's behavior in various organic solvents.

  • Detailing a step-by-step experimental protocol for the gravimetric determination of this compound solubility.

  • Providing a clear visual workflow for the experimental procedure.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. However, the solubility of long-chain esters in non-aqueous media is predominantly influenced by the long alkyl chain. Therefore, the solubility of lauric acid can serve as a strong and reliable proxy for estimating the solubility of this compound. The following table summarizes the solubility of lauric acid in several common organic solvents at various temperatures.

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Ethanol 0159.5
21169.6
Methanol 017.4
21179.7
Acetone 08.95[1][2]
2060.5[1][2]
401590[1][2]
Toluene 015.3[2]
2097[2]
401410[2]
Hexane -200.2
-101.5
04.9
1014.7
2047.7
30193
401440
Ethyl Acetate 09.4[1][2]
2052[1][2]
401250[1][2]
1-Propanol 027.4
21111
2-Propanol 20100
1-Butanol 2083
Benzene 25186
40Miscible
Carbon Tetrachloride 2053
Chloroform 2083
Cyclohexane 2068
Water 200.0055

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable and relies on the direct measurement of the mass of dissolved solute in a saturated solution.

Materials and Equipment
  • This compound (solute)

  • Selected Organic Solvent (e.g., ethanol, acetone, toluene, hexane)

  • Analytical Balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Temperature-controlled oven

  • Glass vials or flasks with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Glass syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Volumetric flasks and pipettes

  • Spatula

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved solute is essential to ensure that the solution is saturated.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to determine the time to equilibrium by analyzing samples at different time points (e.g., 12, 24, 36, and 48 hours) until the measured solubility becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the container to rest in the thermostatic bath for several hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the sediment) using a pre-warmed or temperature-equilibrated glass syringe. This prevents precipitation of the solute due to temperature changes.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or beaker. This step removes any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact weight of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a temperature-controlled oven at a temperature that will evaporate the solvent without degrading the this compound (e.g., 60-80 °C). Ensure the oven is in a well-ventilated area or under a fume hood.

    • Continue heating until all the solvent has evaporated and the weight of the dish with the residue is constant. Check for constant weight by weighing the dish periodically after cooling to room temperature in a desiccator.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

    • Calculate the weight of the solvent by subtracting the final weight of the dish with the residue from the weight of the dish with the saturated solution.

    • Express the solubility in grams of this compound per 100 g of solvent using the following formula:

      Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal container and place in thermostatic shaker A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solute to sediment C->D E Withdraw supernatant with temperature-equilibrated syringe D->E F Filter into a pre-weighed dish E->F G Weigh the dish with the filtered solution F->G H Evaporate solvent in oven until constant weight is achieved G->H I Cool in desiccator and re-weigh H->I J Calculate mass of residue and mass of solvent I->J K Determine solubility (g / 100 g solvent) J->K

Gravimetric Method for Solubility Determination.

Conclusion

References

FT-IR and Raman spectral data for vinyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Raman Spectral Data of Vinyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral data for this compound. It includes detailed experimental protocols for spectral acquisition and presents the data in a clear, tabular format for easy reference and comparison. Additionally, this guide features visualizations of the experimental workflow for spectroscopic analysis.

Data Presentation

The vibrational spectra of this compound are characterized by the presence of specific functional groups, including the vinyl group (C=C), the ester carbonyl group (C=O), and the long alkyl chain (C-H bonds). The FT-IR and Raman spectra provide complementary information about the vibrational modes of the molecule.

FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other significant peaks arise from the C-H stretching of the alkyl chain and the vibrations of the vinyl group. A representative FT-IR spectrum of this compound was obtained from ChemicalBook.[1] The characteristic absorption peaks are summarized in Table 1.

Table 1: Summary of FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~2925C-H asymmetric stretching (alkyl chain)[2]
~2855C-H symmetric stretching (alkyl chain)[2]
~1750-1735C=O stretching (ester)[3][4]
~1645C=C stretching (vinyl group)[5]
~1465C-H scissoring (CH₂)[2]
~1378C-H rocking (CH₃)[2]
~1300-1000C-O stretching[3][4]
~990 and ~900=C-H bending (vinyl group, out-of-plane)[5]

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectral Data

The Raman spectrum of this compound provides complementary information to the FT-IR spectrum. Notably, the C=C stretching of the vinyl group often gives a strong signal in Raman spectroscopy. A representative Raman spectrum of this compound was sourced from ChemicalBook.[6] The characteristic Raman shifts are presented in Table 2.

Table 2: Summary of Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~2900C-H stretching region[7]
~1710-1745C=O stretching (ester)[8]
~1625-1680C=C stretching (vinyl group)[8][9]
~1440CH₂ deformation[10]
~1300CH₂ twisting[10]
~1100-1060C-C skeletal stretching[10]

Note: The intensities of Raman bands can be influenced by factors such as laser excitation wavelength and sample orientation.

Experimental Protocols

The following sections describe generalized protocols for acquiring FT-IR and Raman spectra of liquid samples like this compound. These protocols are based on standard laboratory practices.

FT-IR Spectroscopy Protocol

FT-IR spectra of liquid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl).

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a detector sensitive to the mid-infrared region (typically 4000-400 cm⁻¹).

  • An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide) or KBr/NaCl salt plates.

Procedure (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

  • Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy Protocol

Raman spectra of liquid this compound can be acquired using a standard Raman spectrometer.

Instrumentation:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

  • A microscope for sample focusing and a sensitive detector (e.g., a CCD camera).

  • A sample holder suitable for liquids (e.g., a cuvette or a glass slide with a well).

Procedure:

  • Place a small amount of this compound in a suitable sample holder.

  • Place the sample on the microscope stage of the spectrometer.

  • Focus the laser beam onto the liquid sample.

  • Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample degradation or fluorescence.

  • Acquire the Raman spectrum. The spectral range should be set to cover the expected vibrational modes (e.g., 100-3500 cm⁻¹).

  • Process the acquired spectrum to remove any background fluorescence, if present, and to calibrate the Raman shifts using a known standard (e.g., silicon).

Mandatory Visualization

The following diagrams illustrate the general workflows for FT-IR and Raman spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Record Background Spectrum Clean_ATR->Background_Scan Ready Sample_Application Apply this compound to Crystal Background_Scan->Sample_Application Complete Sample_Scan Acquire Sample Spectrum Sample_Application->Sample_Scan Ready Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Spectrum Data Acquired Peak_Analysis Peak Identification and Assignment Process_Spectrum->Peak_Analysis Processed Data

Caption: A generalized workflow for FT-IR analysis of this compound using an ATR accessory.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prepare_Sample Place this compound in Holder Position_Sample Position Sample on Stage Prepare_Sample->Position_Sample Ready Focus_Laser Focus Laser on Sample Position_Sample->Focus_Laser Positioned Acquire_Spectrum Acquire Raman Spectrum Focus_Laser->Acquire_Spectrum Focused Process_Spectrum Process Spectrum (e.g., Baseline Correction, Calibration) Acquire_Spectrum->Process_Spectrum Data Acquired Peak_Analysis Peak Identification and Assignment Process_Spectrum->Peak_Analysis Processed Data

Caption: A generalized workflow for Raman spectroscopic analysis of liquid this compound.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analysis of vinyl laurate using gas chromatography-mass spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the analytical workflow.

Introduction to this compound and its Analysis

This compound (ethenyl dodecanoate) is the ester of lauric acid and vinyl alcohol.[1][2][3] Its analysis is crucial in various fields, including polymer chemistry, food science, and toxicology, to determine its purity, identify it in complex mixtures, and quantify its presence.[4][5] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[6]

Chemical Properties of this compound: [1][7][8][9]

PropertyValue
Molecular FormulaC14H26O2
Molecular Weight226.36 g/mol
CAS Number2146-71-6
Boiling Point254 °C at 1013 hPa
Density0.871 g/mL at 20 °C
Refractive Indexn20/D 1.441

GC-MS Experimental Protocol

This section details a general protocol for the analysis of this compound by GC-MS. The parameters can be adapted based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

For accurate quantification, a stock solution of this compound should be prepared in a suitable solvent such as hexane or ethyl acetate. Subsequent dilutions are then made to create calibration standards. For the analysis of this compound in a complex matrix, a sample extraction step, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

2.2. Instrumentation

A standard gas chromatograph coupled to a mass spectrometer is used.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

    • Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS, 30m, 0.25mm i.d., 0.25µm film thickness).[1]

    • Oven Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 40-300 amu is appropriate to capture the molecular ion and key fragments.

2.3. Data Acquisition and Analysis

Data is acquired in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC Retention Data

Column TypeRetention Time (min)
Rxi-5Sil MS (30m, 0.25mm i.d., 0.25µm film)12.864

Data obtained from PubChem, instrument: Bruker 450 GC coupled to maXis Impact.[1]

Table 2: Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation of esters in EI-MS typically involves cleavages adjacent to the carbonyl group and rearrangements.[10][11][12]

Prominent Peaks at 20 eV Collision Energy: [1]

m/zRelative IntensityProposed Fragment
57.071999[C4H9]+
71.0839173[C5H11]+
123.115161[C8H11O]+
95.0859116[C7H11]+
109.1012108[C8H13]+

Prominent Peaks at 10 eV Collision Energy: [1]

m/zRelative IntensityProposed Fragment
183.1765999[M-C2H3O]+
57.0702153[C4H9]+
163.1519115[C11H19O]+
165.166697[C11H21O]+
181.161394[M-C2H5O]+

Visualizations

4.1. GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction/Dilution Sample->Extraction Injection Injection into GC Extraction->Injection Calibration Preparation of Calibration Standards Calibration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Identification Peak Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Metabolism_Pathway VL This compound Metabolism Metabolism (e.g., in vivo) VL->Metabolism Acetaldehyde Acetaldehyde Metabolism->Acetaldehyde LauricAcid Lauric Acid Metabolism->LauricAcid

References

An In-depth Technical Guide to the Stability and Storage of Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for vinyl laurate. The information is intended to assist researchers, scientists, and drug development professionals in handling and storing this monomer to ensure its integrity for use in various applications, including polymer synthesis and drug formulation.

Physicochemical Properties of this compound

This compound, also known as dodecanoic acid ethenyl ester, is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its proper handling and storage.

PropertyValueReferences
Chemical Formula C₁₄H₂₆O₂[1][2]
Molecular Weight 226.36 g/mol [1]
CAS Number 2146-71-6[1][2]
Appearance Clear, colorless to light yellow liquid[1][2][3]
Boiling Point 254 °C at 1013 hPa[4]
Melting Point 7 °C[5]
Density 0.871 g/mL at 20 °C[3]
Flash Point 125 °C (257 °F)
Water Solubility Slightly soluble (1 g/L at 20 °C)
Refractive Index n20/D 1.441[6]

Stability Profile and Degradation Pathways

This compound is a reactive monomer that can undergo degradation through several pathways, primarily polymerization, hydrolysis, and photodegradation. It is generally considered stable under recommended storage conditions.[2][3]

Polymerization

The most significant stability concern for this compound is spontaneous polymerization.[2] The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, and the presence of contaminants such as peroxides or metal salts.[7] This process is exothermic and can lead to a runaway reaction, posing a safety hazard.[7] To prevent premature polymerization, this compound is typically supplied with added inhibitors.

Hydrolysis
Photodegradation

Exposure to light, particularly UV radiation, can promote the degradation of this compound.[1] This can occur through the initiation of polymerization or other photochemical reactions. Copolymers containing this compound, however, have been noted for their good resistance to UV radiation.[8]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended conditions based on manufacturer safety data sheets and technical information.

ParameterRecommendationReferences
Storage Temperature Store in a cool place.[3] Recommended range: 10 °C to 40 °C.[1][1][3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen).[1][1]
Light Exposure Protect from light.[1][1]
Container Keep container tightly closed in a dry and well-ventilated place.[1][3] Suitable materials include internally lacquered steel drums.[1] Avoid copper or copper alloy containers.[7][1][3][7]
Inhibitors Typically stabilized with inhibitors such as hydroquinone (HQ)[1] or hydroquinone monomethyl ether (MEHQ).[2][9][1][2][9]
Shelf Life At least 3 months under inert atmosphere and recommended conditions.[1][1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, peroxides, metal salts, amines, and mercaptans.[3][7][3][7]

Experimental Protocols for Stability Assessment

While specific, standardized protocols for testing the stability of this compound monomer are not widely published, the following methodologies can be adapted from existing procedures for vinyl esters and other reactive monomers.

Monitoring for Polymerization

A key aspect of stability testing is to detect the onset of polymerization.

Methodology: Visual Inspection and Viscosity Measurement

  • Sample Preparation: Store aliquots of this compound under various conditions (e.g., different temperatures, light exposures, headspace atmospheres).

  • Visual Inspection: Regularly inspect the samples for any changes in clarity or the formation of precipitates, which could indicate polymer formation.

  • Viscosity Measurement: Periodically measure the viscosity of the samples using a viscometer. An increase in viscosity over time is a strong indicator of polymerization.

  • Data Analysis: Plot viscosity as a function of time for each storage condition. A significant increase in the slope of the curve indicates instability.

Analysis of Hydrolytic Degradation

The primary products of hydrolysis are lauric acid and acetaldehyde. Their detection can serve as a measure of degradation.

Methodology: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Store this compound samples under controlled conditions, including variations in humidity and the presence of acidic or basic catalysts.

  • Standard Preparation: Prepare standard solutions of this compound, lauric acid, and acetaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

  • GC-FID Analysis (for Lauric Acid):

    • A gas chromatograph equipped with a flame ionization detector (FID) can be used.

    • A suitable column, such as a ZB-WAX plus column, can be employed.[10]

    • The method would involve dissolving the sample in a solvent like methanol and injecting it into the GC.[10]

    • Quantification would be achieved by comparing the peak areas of lauric acid in the samples to a calibration curve generated from the standards.[10]

  • HPLC-ELSD Analysis (for Lauric Acid):

    • An HPLC system with an Evaporative Light Scattering Detector (ELSD) is suitable for analyzing non-volatile compounds like lauric acid.

    • A mixed-mode column, such as a Newcrom BH, can be used with a mobile phase of water, acetonitrile, and a buffer like ammonium formate.

    • Similar to GC, quantification is based on a calibration curve.

  • Headspace GC Analysis (for Acetaldehyde):

    • Due to its volatility, acetaldehyde is best analyzed using headspace gas chromatography.

    • Samples are heated in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC.

  • Data Analysis: The concentration of lauric acid and/or acetaldehyde is plotted against time to determine the rate of hydrolysis under the tested conditions.

Diagrams

The following diagrams illustrate the key relationships in the stability and degradation of this compound.

Factors Influencing this compound Stability VL This compound Monomer Stability Stability VL->Stability Maintained by Degradation Degradation VL->Degradation Susceptible to Storage Storage Conditions Storage->Stability Proper conditions lead to Storage->Degradation Improper conditions lead to Polymerization Polymerization Degradation->Polymerization Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation

Caption: Relationship between storage conditions and the stability of this compound.

This compound Degradation Pathways VL This compound Polymer Poly(this compound) VL->Polymer forms Products Lauric Acid + Acetaldehyde VL->Products yields Degraded Degradation Products VL->Degraded forms Polymerization Initiators (Heat, Light, Contaminants) Polymerization->VL initiates Hydrolysis Catalysts (Acid, Base, Moisture) Hydrolysis->VL catalyzes Photo UV Light Photo->VL induces

Caption: Key degradation pathways of this compound.

References

A Technical Guide to the Safety Data Sheet for Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the safety data for Vinyl Laurate (CAS No. 2146-71-6), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory sources to ensure a comprehensive overview of handling, safety, and experimental parameters.

This compound, also known as dodecanoic acid vinyl ester, is a colorless to pale yellow liquid used in the production of polymers and copolymers.[1][2] Understanding its safety profile is critical for its application in research and manufacturing.

Hazard Identification and Classification

This compound is generally considered to have a low hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported by a large number of companies to the European Chemicals Agency (ECHA), the substance does not meet the criteria for classification.[3] However, some safety data sheets indicate potential hazards, such as skin irritation after prolonged contact and a risk of lung damage if swallowed due to aspiration.[4]

GHS Classification Summary

ClassificationHazard Statement(s)Pictogram(s)Signal Word
Not Classified[3]NoneNo SymbolNo Signal Word

Note: Classification can vary depending on impurities, additives, and the specific regulatory framework. Users should always consult the specific SDS provided by their supplier.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from multiple sources.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₄H₂₆O₂[1][5][6]
Molecular Weight 226.35 g/mol [3][5][6]
Appearance Colorless to light yellow, clear liquid[1][2][5]
Boiling Point 254 °C at 1013 hPa[2][6][7]
Density 0.871 g/mL at 20 °C[5][6][7]
Flash Point 125 - 136 °C (Closed Cup)[6][7]
Vapor Pressure 0.28 Pa at 24.85 °C[7]
Water Solubility Slightly soluble (1 g/L at 20 °C)[7]
Refractive Index n20/D 1.441[6][7]

Table 2: Toxicological Data

TestRouteSpeciesResultGuidelineSource(s)
Acute Toxicity OralRatLD50 > 2,000 mg/kgOECD Test Guideline 401[5]
Acute Toxicity DermalRatLD50 > 2,000 mg/kgOECD Test Guideline 402[5]
Skin Corrosion/Irritation DermalRabbitNo skin irritationOECD Test Guideline 404[5]
Serious Eye Damage/Irritation OcularRabbitNo eye irritationOECD Test Guideline 405[5]
Skin Sensitization DermalMouseDoes not cause skin sensitization-[5]
Germ Cell Mutagenicity -In vitroNegative (Ames test, S. typhimurium)-[5][8]

Table 3: Ecological Data

TestSpeciesResultDurationGuidelineSource(s)
Toxicity to Fish Danio rerio (Zebra fish)LC50 > 100 mg/L96 hOECD Test Guideline 203[5]
Toxicity to Aquatic Invertebrates Daphnia magna (Water flea)EC50 > 200 mg/L48 hOECD Test Guideline 202[5]
Toxicity to Algae Desmodesmus subspicatusEC50 > 0.25 mg/L72 h-[5]

Experimental Protocols

The data presented in an SDS are derived from standardized experimental protocols. Below are methodologies for key tests cited for this compound.

3.1 Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test provides information on health hazards from a single oral ingestion of a substance. Although now officially replaced by methods that use fewer animals (e.g., OECD 420, 423, 425), the data for this compound references this historical guideline.[9][10]

  • Principle: The test substance is administered orally by gavage to groups of fasted animals in graduated doses.[11]

  • Animal Species: Healthy, young adult rodents (typically rats) are used.[11]

  • Procedure:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

    • Fasting: Food is withheld overnight for rats prior to dosing.[11]

    • Administration: The substance is administered in a single dose using a stomach tube or cannula. The volume should not exceed 1 mL/100 g of body weight.

    • Dose Levels: At least three dose levels are used, with at least 5 animals (typically of one sex) per group.[11]

    • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days. Body weight is recorded weekly.

    • Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[11]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the tested animals.

3.2 Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This method assesses the potential short-term hazards of a substance from dermal exposure.[12]

  • Principle: The test substance is applied to the skin of experimental animals in a single dose.[13]

  • Animal Species: Healthy young adult rats (200-300g) with intact skin are preferred.[13] Usually, only one sex (females) is used.[13]

  • Procedure:

    • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the animal, covering at least 10% of the total body surface.[13][14]

    • Application: The substance is applied uniformly over the shaved area. If the substance is a solid, it is moistened with a suitable vehicle (e.g., water) to ensure good skin contact.[13]

    • Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][14][15]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

    • Pathology: All animals undergo a gross necropsy at the end of the study.[12]

  • Endpoint: The LD50 is determined, and skin irritation or corrosion effects are noted.

3.3 Flash Point Determination (Pensky-Martens Closed Cup Method, ASTM D93)

This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. The closed-cup method simulates conditions in a closed container.[16][17]

  • Principle: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is periodically directed into the cup until a flash is observed.[16]

  • Apparatus: A manual or automated Pensky-Martens closed-cup tester.[16][18]

  • Procedure:

    • Sample Preparation: A sample (approx. 100 mL) is placed in the test cup to the specified filling mark.[19]

    • Heating and Stirring: The sample is heated at a controlled rate (e.g., 1 to 1.6 °C/min for a manual apparatus).[18] The sample is stirred at a specified rate (e.g., 90-120 rpm for an automated apparatus) to ensure temperature uniformity.[16][18]

    • Ignition Test: At regular temperature intervals, stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[16]

    • Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[16]

Safety Workflow and Logic

Effective laboratory safety relies on a logical workflow that integrates information from the SDS into daily practice. The following diagram illustrates the key decision points and procedures for handling this compound safely.

VinylLaurate_Safety_Workflow cluster_planning 1. Pre-Handling Planning cluster_handling 2. Safe Handling & PPE cluster_emergency 3. Emergency Response start Start: New Experiment with this compound sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment (Quantity, Temperature, Procedure) sds_review->risk_assessment eng_controls Use Engineering Controls (e.g., Chemical Fume Hood) risk_assessment->eng_controls ppe Don Personal Protective Equipment (PPE) eng_controls->ppe ppe_details Required PPE: • Safety Goggles (EN 166) • Chemical-Resistant Gloves (Nitrile) • Lab Coat ppe->ppe_details handling Proceed with Safe Handling ppe->handling emergency_check Emergency Occurs? handling->emergency_check emergency_check->handling No spill Spill Response emergency_check->spill Spill fire Fire Response emergency_check->fire Fire exposure Personal Exposure emergency_check->exposure Exposure spill_action • Evacuate & Ventilate • Absorb with inert material • Collect in sealed container spill->spill_action fire_action • Use CO₂, dry chemical, or foam • Wear self-contained breathing apparatus fire->fire_action exposure_action • Skin: Wash with soap & water • Eyes: Flush with water • Inhalation: Move to fresh air exposure->exposure_action

Caption: Logical workflow for handling this compound, from planning to emergency response.

References

A Technical Guide to High-Purity Vinyl Laurate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl laurate, the vinyl ester of lauric acid, is a versatile monomer increasingly utilized in the formulation of advanced polymers for biomedical applications. Its unique properties, including hydrophobicity and reactivity, make it a valuable building block for creating specialized materials in drug delivery, medical adhesives, and coatings. This technical guide provides an in-depth overview of high-purity this compound, covering its commercial availability, key specifications, synthesis, analytical characterization, and applications in research and drug development.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a grade appropriate for their specific application. Key parameters to consider include purity, stabilizer type and concentration, and levels of potential impurities such as residual lauric acid or catalysts.

Table 1: Comparison of Commercial High-Purity this compound

SupplierProduct Name/GradePurity (by GC)StabilizerKey Physical Properties
Sigma-Aldrich This compound≥99.0%[1]Not specifiedbp: 254 °C, density: 0.871 g/mL at 20 °C, n20/D: 1.441[1]
TCI Chemicals This compound (stabilized with MEHQ)>99.0%MEHQbp: 285 °C, Flash point: 136 °C, Specific Gravity (20/20): 0.87
Wacker Chemie AG VERSA® 12≥98%3 ppm +/-1 ppm Hydroquinone (HQ)[2]Biobased carbon content: ~86%[2]

Synthesis and Purification

High-purity this compound is typically synthesized via a transvinylation reaction between lauric acid and vinyl acetate. This reaction is commonly catalyzed by a mercury salt, such as mercuric acetate, in the presence of a strong acid like sulfuric acid.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Lauric acid (0.1 mole)

  • Vinyl acetate (excess)

  • Mercuric acetate (catalyst)

  • Sulfuric acid (95%, catalyst)

  • Sodium acetate (for neutralization)

  • Nitrogen gas supply

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve lauric acid (20 g, 0.1 mole) in vinyl acetate (51.5 g).[3]

  • Warm the mixture gently to facilitate the dissolution of lauric acid.

  • Under a continuous stream of nitrogen, add mercuric acetate (0.4 g) to the solution and stir for 30 minutes at ambient temperature.[3]

  • Carefully add two drops of 95% sulfuric acid to the reaction mixture.

  • Heat the mixture under reflux for 3 hours.

  • After cooling to room temperature, add sodium acetate (0.21 g) to neutralize the sulfuric acid catalyst.[3]

  • The crude this compound can then be purified by distillation to remove unreacted starting materials and byproducts.

Synthesis_of_Vinyl_Laurate Lauric_Acid Lauric Acid Reaction_Mixture Reaction Mixture Lauric_Acid->Reaction_Mixture Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Mixture Reflux Reflux (3h) Reaction_Mixture->Reflux Catalysts Mercuric Acetate & Sulfuric Acid Catalysts->Reaction_Mixture Neutralization Neutralization (Sodium Acetate) Reflux->Neutralization Crude_Product Crude this compound Neutralization->Crude_Product Purification Purification (Distillation) Crude_Product->Purification High_Purity_VL High-Purity This compound Purification->High_Purity_VL

Figure 1: Synthesis workflow for high-purity this compound.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound is paramount for its use in sensitive applications like drug development. Gas chromatography (GC) is the most common method for determining the purity of this compound. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Bruker 450 GC coupled to a maXis Impact).[4]

  • Column: Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25µm film thickness).[4]

GC Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: APCI (Atmospheric Pressure Chemical Ionization)[4]

  • Collision Energy: 10-20 eV[4]

  • Mass Range: m/z 50-500

Potential Impurities to Monitor:

  • Residual lauric acid

  • Residual vinyl acetate

  • Acetic acid

  • Degradation products of the stabilizer

  • Oligomers of this compound

QC_Workflow cluster_sampling 1. Sampling cluster_analysis 2. Analytical Testing cluster_decision 3. Quality Assessment Sample This compound Sample GC_MS GC-MS Analysis Sample->GC_MS Purity Purity Assay (>99%) GC_MS->Purity Impurities Impurity Profiling GC_MS->Impurities Decision Meets Specifications? Purity->Decision Impurities->Decision Pass Pass Fail Fail Decision->Pass Yes Decision->Fail No

Figure 2: Quality control workflow for this compound.

Applications in Drug Development

The primary application of high-purity this compound in drug development is in the synthesis of polymers and copolymers for controlled drug release systems. The long alkyl chain of the laurate moiety imparts hydrophobicity, which can be tailored by copolymerization with more hydrophilic monomers to control the swelling and degradation of the polymer matrix, thereby modulating the drug release rate.

A notable example is the development of stimuli-responsive, hydrolysable poly(this compound-co-vinyl acetate) nanoparticles. These nanoparticles can serve as a delivery vehicle where the hydrolysis of the ester groups leads to the in-situ generation of surfactants, which can be adapted for the controlled release of therapeutic agents.

The general mechanism for drug release from such polymer-based systems can involve diffusion, swelling, and degradation of the polymer matrix.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_release Drug Release Mechanism cluster_action Therapeutic Action VL This compound Polymerization Polymerization VL->Polymerization CoMonomer Co-monomer CoMonomer->Polymerization Polymer Poly(this compound-co-X) Polymerization->Polymer Encapsulation Drug Encapsulation Polymer->Encapsulation Drug Active Pharmaceutical Ingredient (API) Drug->Encapsulation Drug_Carrier Drug-Loaded Nanoparticle/Matrix Encapsulation->Drug_Carrier Administration Administration Drug_Carrier->Administration Release Controlled Release Administration->Release Diffusion Diffusion Release->Diffusion Swelling Swelling Release->Swelling Degradation Degradation Release->Degradation Released_Drug Released Drug Diffusion->Released_Drug Swelling->Released_Drug Degradation->Released_Drug Target Biological Target Released_Drug->Target Effect Therapeutic Effect Target->Effect

Figure 3: Pathway from this compound to therapeutic action in drug delivery.

High-purity this compound is a critical raw material for the development of innovative polymeric systems for pharmaceutical applications. A thorough understanding of its commercial sources, specifications, synthesis, and analytical characterization is essential for researchers and drug development professionals. The ability to tailor the properties of this compound-based polymers offers significant potential for the design of next-generation controlled-release drug delivery systems.

References

The Genesis of a Polymer Precursor: A Technical Chronicle of Vinyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the pivotal advancements in the synthesis of vinyl esters, a class of monomers fundamental to the development of a vast array of polymers and materials. From the early 20th-century explorations using acetylene to the sophisticated palladium-catalyzed industrial processes of today, this document provides a comprehensive historical and technical overview. It is designed to furnish researchers, scientists, and professionals in drug development and material science with a thorough understanding of the evolution of vinyl ester synthesis, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Early Innovations: The Acetylene Route

The initial forays into vinyl ester synthesis were intrinsically linked to the chemistry of acetylene. The inherent instability of vinyl alcohol, which readily tautomerizes to acetaldehyde, necessitated indirect routes to its esters.

The Pioneering Work of Klatte and the Mercury-Catalyzed Process

The first successful synthesis of a vinyl ester is credited to German chemist Fritz Klatte, who in 1912, prepared vinyl acetate by the addition of acetic acid to acetylene.[1] This seminal work laid the foundation for the vinyl polymer industry. The early commercial processes relied on mercury salts, such as mercuric sulfate, as catalysts.

A significant portion of early vinyl acetate production was as a byproduct of ethylidene diacetate synthesis.[2] In 1935, Erich Rabald at C. F. Böhringer & Söhne in Germany developed a process using a mercury catalyst to produce vinyl acetate from acetylene and acetic acid, which also proceeded through an ethylidene diacetate intermediate.[3]

The Shift to Zinc Acetate Catalysis

Concerns over the toxicity and environmental impact of mercury catalysts prompted the search for alternatives. By the 1920s, a heterogeneous vapor-phase process utilizing zinc acetate supported on activated carbon was developed.[2] This method proved to be a viable and less hazardous alternative, and by 1969, it accounted for the majority of vinyl acetate production.[2] The zinc acetate-catalyzed process offered high yields, reaching up to 99% under optimized conditions.[2]

The Ethylene Revolution: A Paradigm Shift in Industrial Synthesis

The mid-20th century witnessed a major shift in the industrial production of vinyl acetate, driven by the lower cost and greater availability of ethylene compared to acetylene.

Homogeneous Palladium-Copper Catalysis

In the early 1960s, a homogeneous liquid-phase process was developed, employing a palladium chloride and copper chloride catalyst system.[2] This process, akin to the Wacker process for acetaldehyde production, involved the oxidative acetoxylation of ethylene. However, the corrosive nature of the chloride-containing catalyst system presented significant challenges for industrial implementation.[4]

The Modern Era: Heterogeneous Palladium-Gold Catalysis

The breakthrough in large-scale, cost-effective vinyl acetate production came with the development of a heterogeneous gas-phase process in the late 1960s by companies like Hoechst and Bayer.[2] This process, which remains the dominant industrial method today, utilizes a palladium-gold alloy catalyst supported on silica, promoted with potassium acetate.[2][5] The reaction is typically carried out at elevated temperatures and pressures, offering high selectivity and efficiency.[3]

Transvinylation: A Versatile Route to Diverse Vinyl Esters

While the acetylene and ethylene routes are primarily associated with the production of vinyl acetate, the synthesis of other vinyl esters, particularly those of higher carboxylic acids, is often achieved through transvinylation, also known as vinyl interchange. This equilibrium-driven reaction involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate, to a carboxylic acid.

Historically, mercury salts like mercuric acetate, often in the presence of a strong acid, were used to catalyze this reaction.[1] However, mirroring the trend in vinyl acetate synthesis, less toxic palladium- and ruthenium-based catalysts have been developed and are now more commonly employed.[1]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for the key historical methods of vinyl ester synthesis.

Table 1: Comparison of Vinyl Acetate Synthesis Methods

Parameter Mercury-Catalyzed Acetylene Process Zinc Acetate-Catalyzed Acetylene Process Palladium-Gold-Catalyzed Ethylene Process
Catalyst Mercury salts (e.g., Mercuric sulfate)Zinc acetate on activated carbonPalladium-Gold alloy on silica with Potassium acetate promoter
Reaction Phase Liquid or VaporVaporVapor
Temperature 30-70 °C (liquid phase)170-250 °C[2][4]130-220 °C[6]
Pressure Atmospheric0.4 bar overpressure[2]0.5-1.4 MPa[6]
Typical Yield Variable, often as a byproductUp to 99%[2]92-98%[5]
Selectivity ModerateHighHigh
Key Advantage Early established methodReduced catalyst toxicity compared to mercuryLower cost feedstock (ethylene)
Key Disadvantage High toxicity of mercury catalystHigher cost of acetylene feedstockMore complex process

Table 2: Catalyst Performance in Transvinylation for Vinyl Stearate Synthesis

Catalyst System Reaction Conditions Yield Reference
Mercuric Acetate / Sulfuric AcidReflux in excess vinyl acetateHigh (exact % varies)[1]
Palladium(II) AcetateToluene, 65 °C, 16hLow to moderate[7]
Palladium(II) Acetate with KOHNot specified96%[8]
Palladium(II) Acetate with H₂SO₄Not specified95%[8]
Grubbs Second-Generation CatalystToluene, 65 °C, 16h86%[7]

Experimental Protocols

The following are representative experimental protocols for key historical vinyl ester synthesis methods, compiled from various sources.

Laboratory Scale Synthesis of Vinyl Acetate from Acetylene using Zinc Acetate Catalyst

Objective: To synthesize vinyl acetate via the vapor-phase reaction of acetylene and acetic acid over a zinc acetate catalyst.

Materials:

  • Zinc acetate

  • Activated carbon (granular)

  • Acetic acid (glacial)

  • Acetylene gas (purified)

  • Nitrogen gas (for purging)

  • Reaction tube (e.g., quartz or stainless steel)

  • Tube furnace

  • Condenser

  • Collection flask (cooled)

  • Gas flow meters

Procedure:

  • Catalyst Preparation: Impregnate granular activated carbon with a solution of zinc acetate. Dry the impregnated carbon to obtain the final catalyst, typically with a zinc acetate loading of 20-30 wt%.[9]

  • Reactor Setup: Pack the reaction tube with the prepared zinc acetate catalyst and place it in the tube furnace. Connect the reactor inlet to gas lines for acetylene and vaporized acetic acid, and the outlet to a condenser and a cooled collection flask.

  • System Purge: Purge the entire system with nitrogen gas to remove any air.

  • Reaction: Heat the furnace to the reaction temperature, typically between 170-210 °C.[2] Introduce a pre-heated gaseous mixture of acetylene and acetic acid into the reactor. A typical molar ratio of acetylene to acetic acid is 4:1.[4] Maintain a slight positive pressure (e.g., 0.4 bar overpressure).[2]

  • Product Collection: The product stream, containing vinyl acetate, unreacted acetic acid, and acetylene, is passed through the condenser. The condensed liquid, primarily vinyl acetate and acetic acid, is collected in the cooled flask.

  • Purification: The collected crude product is purified by fractional distillation to separate vinyl acetate from unreacted acetic acid and any byproducts.

Industrial-Scale Synthesis of Vinyl Acetate from Ethylene and Acetic Acid

Objective: To outline the continuous industrial process for vinyl acetate synthesis from ethylene.

Process Description:

  • Feed Preparation: A recycled ethylene gas stream is saturated with vaporized acetic acid. This mixture is then combined with oxygen.

  • Reaction: The gaseous feed mixture is passed through a fixed-bed tubular reactor containing the palladium-gold on silica catalyst. The reaction is exothermic and is typically carried out at 130-220 °C and 0.5-1.4 MPa.[6]

  • Cooling and Separation: The hot reactor effluent gas is cooled and condensed in multiple stages. The resulting gas-liquid mixture is separated in a high-pressure separator.

  • Gas Recycle: The unreacted gases (primarily ethylene) are separated from byproducts like carbon dioxide (often via an absorption process) and recycled back to the reactor.

  • Crude Product Purification: The liquid phase from the separator, containing crude vinyl acetate, is sent to a distillation train.

  • Distillation: The crude product is subjected to a series of distillations to remove water, unreacted acetic acid (which is recycled), and other byproducts, yielding high-purity vinyl acetate.

Transvinylation of a Carboxylic Acid with Vinyl Acetate using a Palladium Catalyst

Objective: To synthesize a vinyl ester of a higher carboxylic acid via transvinylation.

Materials:

  • Carboxylic acid (e.g., stearic acid)

  • Vinyl acetate (in excess, also acts as solvent)

  • Palladium(II) acetate

  • Ligand (e.g., 2,2'-bipyridyl or 1,10-phenanthroline)

  • Anhydrous toluene (optional solvent)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the carboxylic acid and a molar excess of vinyl acetate (e.g., 5-10 equivalents).

  • Catalyst Preparation (in situ): In a separate vial, dissolve palladium(II) acetate and the ligand in a minimal amount of anhydrous toluene.

  • Inert Atmosphere: Flush the reaction flask with nitrogen.

  • Reaction Initiation: Add the catalyst solution to the reaction flask. Heat the mixture to the desired temperature (e.g., 90-110 °C) with stirring.[10]

  • Byproduct Removal: Maintain a slow stream of nitrogen to help carry away the acetic acid byproduct, driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted acid and acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude vinyl ester can be further purified by vacuum distillation or recrystallization.

Mechanistic Pathways

The following diagrams illustrate the proposed reaction mechanisms for the key vinyl ester synthesis routes.

Acetylene-Based Synthesis of Vinyl Acetate (Zinc Acetate Catalyst)

Acetylene_Route cluster_catalyst Catalyst Surface (Zinc Acetate) cluster_reactants Reactants cluster_products Products catalyst Zn(OAc)₂ intermediate1 Zinc Acetate-Acetylene Complex catalyst->intermediate1 Reaction with Acetylene C2H2 Acetylene (C₂H₂) C2H2->catalyst Adsorption AcOH Acetic Acid (AcOH) AcOH->intermediate1 Addition of Acetic Acid VAM Vinyl Acetate (VAM) intermediate1->catalyst Catalyst Regeneration intermediate1->VAM Vinyl Acetate Formation

Caption: Proposed mechanism for the zinc acetate-catalyzed synthesis of vinyl acetate from acetylene.

Ethylene-Based Synthesis of Vinyl Acetate (Palladium Catalyst)

Ethylene_Route cluster_catalyst Catalyst Surface (Palladium) cluster_reactants Reactants cluster_products Products Pd Pd(0) Pd_C2H4 π-complex Pd->Pd_C2H4 Coordination C2H4 Ethylene (C₂H₄) C2H4->Pd_C2H4 AcOH Acetic Acid (AcOH) Pd_OAc Pd-OAc AcOH->Pd_OAc O2 Oxygen (O₂) H2O Water (H₂O) O2->H2O Oxidation of Pd-H VAM Vinyl Acetate (VAM) intermediate1 Acetoxyethyl-Palladium Intermediate Pd_C2H4->intermediate1 Insertion Pd_OAc->intermediate1 intermediate1->VAM β-Hydride Elimination PdH Pd-H intermediate1->PdH PdH->Pd Reductive Elimination PdH->H2O

Caption: Simplified mechanism for the palladium-catalyzed synthesis of vinyl acetate from ethylene.

Transvinylation Reaction (Palladium Catalyst)

Transvinylation catalyst Pd(OAc)₂ intermediate1 Pd-Vinyl Acetate Complex catalyst->intermediate1 Coordination vinyl_acetate Vinyl Acetate vinyl_acetate->intermediate1 carboxylic_acid Carboxylic Acid (RCOOH) intermediate2 Tetrahedral Intermediate carboxylic_acid->intermediate2 vinyl_ester Vinyl Ester (RCOOCH=CH₂) acetic_acid Acetic Acid intermediate1->intermediate2 Nucleophilic Attack intermediate2->catalyst Catalyst Regeneration intermediate2->vinyl_ester Elimination intermediate2->acetic_acid

Caption: Generalized catalytic cycle for the palladium-catalyzed transvinylation reaction.

Conclusion

The historical development of vinyl ester synthesis is a compelling narrative of chemical innovation, driven by the dual imperatives of economic viability and environmental responsibility. From the hazardous yet groundbreaking mercury-catalyzed processes to the elegant and efficient palladium-catalyzed ethylene route, the journey reflects the maturation of industrial organic chemistry. The versatility of transvinylation reactions further underscores the adaptability of chemical synthesis to produce a wide array of valuable monomers. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of this evolution provides not only a historical perspective but also a foundation for future innovations in polymer chemistry and material science.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Properties of Vinyl Laurate

Introduction

This compound is the ester of vinyl alcohol and lauric acid. It is used as a monomer in the production of polyvinyl acetate this compound copolymers, which are components of some chewing gum bases. As with any chemical substance with potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the toxicological properties of this compound, detailing its acute and chronic toxicity, genotoxicity, reproductive and developmental effects, and the toxicological profiles of its primary metabolites, acetaldehyde and lauric acid.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Kinetic data indicates that this compound is metabolized into acetaldehyde and lauric acid[1]. Direct exposure to this compound primarily occurs at the site of entry[1].

Metabolism of this compound

The metabolic breakdown of this compound is a crucial aspect of its toxicological evaluation. The ester is hydrolyzed to form lauric acid, a naturally occurring fatty acid, and acetaldehyde, a reactive aldehyde.

Metabolism This compound This compound Acetaldehyde Acetaldehyde This compound->Acetaldehyde Hydrolysis Lauric Acid Lauric Acid This compound->Lauric Acid Hydrolysis

Metabolism of this compound to Acetaldehyde and Lauric Acid.

Acute Toxicity

This compound exhibits a low order of acute toxicity in studies conducted via oral and dermal routes.

Endpoint Species Guideline Route Result
LD50Rat (male and female)OECD 401Oral> 2,000 mg/kg bw
LD50Rat (male and female)OECD 402Dermal> 2,000 mg/kg bw
Experimental Protocols

Acute Oral Toxicity (OECD 401): This study is typically conducted in rats. After a period of fasting, the test substance is administered by gavage. The animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed at the end of the observation period.

Acute Dermal Toxicity (OECD 402): This test is usually performed in rats. The test substance is applied to a shaved area of the skin and held in contact for 24 hours under a semi-occlusive dressing. Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed at the end of the study[2][3].

Irritation and Sensitization

Studies on skin and eye irritation, as well as skin sensitization, indicate that this compound is not an irritant or a sensitizer.

Endpoint Species Guideline Result
Skin IrritationRabbitOECD 404No irritation
Eye IrritationRabbitOECD 405No irritation
Skin SensitizationMouseOECD 429 (LLNA)Does not cause skin sensitization
Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied to a small area of the skin of a rabbit under a semi-occlusive patch for four hours. The skin is then observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal[4][5][6].

Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429): This assay is performed in mice. The test substance is applied to the dorsal surface of the ear for three consecutive days. On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) of three or greater is typically considered a positive response[7][8][9].

Repeated Dose Toxicity

A 13-week oral toxicity study in rats was conducted to assess the potential for adverse effects from repeated exposure to this compound.

Study Duration Species Dose Levels (mg/kg bw/day) NOAEL (mg/kg bw/day) Key Findings
13 weeksWistar Rat0, 50, 250, 10001000No treatment-related mortalities, clinical signs, or effects on body weight, food/water intake, hematology, clinical chemistry, organ weights, or histopathology. Fertility parameters were also unaffected[8][10][11].
Experimental Protocol

13-Week Oral Toxicity Study: In this study, this compound was administered daily by gavage to Wistar rats at doses of 0, 50, 250, and 1000 mg/kg body weight/day[10][11]. The study included assessments of clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and gross and microscopic pathology. Fertility parameters such as estrus cyclicity, sperm count, motility, and morphology were also evaluated[8][10][11].

Genotoxicity

A battery of in vitro and in vivo tests was conducted to evaluate the genotoxic potential of this compound. The results indicate that this compound is not mutagenic or clastogenic.

Test System Guideline Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumOECD 471Not mutagenic[1]
HPRT Gene Mutation AssayL5178Y mouse lymphoma cellsOECD 476Not mutagenic[1]
In Vitro Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsOECD 473Equivocal[1]
In Vivo Micronucleus TestMouse bone marrowOECD 474Not clastogenic[1]
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471): This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium[12][13][14].

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) (OECD 476): This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in mammalian cells, such as L5178Y mouse lymphoma cells. Mutant cells are resistant to the toxic effects of a purine analog (e.g., 6-thioguanine) and can be selected for.

In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells (e.g., CHO cells) are exposed to the test substance with and without metabolic activation. The cells are then arrested in metaphase, harvested, and examined microscopically for structural chromosomal abnormalities[11][15][16][17].

Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test is typically conducted in mice. The animals are treated with the test substance, and bone marrow is collected to assess the frequency of micronucleated polychromatic erythrocytes. An increase in micronuclei indicates chromosomal damage or disruption of the mitotic apparatus[18][19][20][21].

Genotoxicity Experimental Workflow

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test (OECD 471) Result: Negative HPRT HPRT Assay (OECD 476) Result: Negative Chromo Chromosome Aberration (OECD 473) Result: Equivocal Micronucleus Micronucleus Test (OECD 474) Result: Negative TestSubstance This compound TestSubstance->Ames TestSubstance->HPRT TestSubstance->Chromo TestSubstance->Micronucleus

Genotoxicity testing workflow for this compound.

Carcinogenicity

There is limited direct evidence on the carcinogenicity of this compound itself. However, information on its metabolite, acetaldehyde, is relevant. The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.

Reproductive and Developmental Toxicity

Studies conducted according to OECD guidelines indicate that this compound does not cause reproductive or developmental toxicity at the doses tested.

Study Type Species Guideline Dose Levels (mg/kg bw/day) NOAEL (mg/kg bw/day) Key Findings
Combined Repeated Dose and Reproduction/Developmental Toxicity ScreeningWistar RatOECD 4220, 50, 250, 10001000No adverse effects on reproductive performance or fetal development[22][23].
Prenatal Developmental ToxicityWistar RatOECD 4140, 50, 250, 10001000No signs of systemic toxicity in parental animals; no adverse effects on fetal development[22][23].
Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This study provides information on general systemic toxicity as well as potential effects on male and female reproductive performance, including gonadal function, mating, conception, and parturition. The test substance is administered to male and female rats before, during, and after mating[5][23][24][25][26][27].

Prenatal Developmental Toxicity Study (OECD 414): Pregnant female rats are administered the test substance during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities[9][28][29][30][31].

Toxicological Profile of Metabolites

Acetaldehyde

Acetaldehyde is a highly reactive and toxic metabolite of ethanol and is also formed from the hydrolysis of this compound. It is classified as a Group 1 carcinogen to humans by IARC when associated with the consumption of alcoholic beverages[32].

  • Acute Toxicity: Acetaldehyde is an irritant to the eyes, skin, and respiratory tract[22].

  • Genotoxicity: Acetaldehyde is genotoxic, causing DNA adducts, DNA single- and double-strand breaks, and chromosomal aberrations[10][16][17][25].

  • Carcinogenicity: It is considered a probable human carcinogen, with animal studies showing nasal and laryngeal tumors[13][22][24].

  • Reproductive and Developmental Toxicity: Acetaldehyde can cross the placenta and has been shown to be a potential developmental toxin in animal studies, causing effects such as embryonic resorptions and skeletal malformations[22][33].

Acetaldehyde-Induced Cellular Signaling

Acetaldehyde can trigger various cellular signaling pathways, leading to cellular damage and fibrosis. In human hepatic stellate cells, acetaldehyde upregulates the expression of collagen and fibronectin through pathways involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and extracellular signal-regulated kinases (ERK1/2)[18].

Acetaldehyde_Signaling Acetaldehyde Acetaldehyde PKC Protein Kinase C (PKC) Acetaldehyde->PKC PI3K PI3K PKC->PI3K ERK ERK1/2 PKC->ERK Fibronectin Fibronectin Gene Expression PKC->Fibronectin pp70S6K pp70S6K PI3K->pp70S6K ERK->pp70S6K Collagen α2(I) Collagen Gene Expression ERK->Collagen pp70S6K->Collagen

Simplified signaling pathway of acetaldehyde-induced fibrosis.
Lauric Acid

Lauric acid is a saturated fatty acid that is generally recognized as safe (GRAS) for its use in food.

  • Acute Toxicity: Lauric acid has low acute oral toxicity. A study in rats showed no signs of toxicity up to 2,000 mg/kg body weight[4][30].

  • Genotoxicity: Lauric acid is not considered to be genotoxic[12].

  • Carcinogenicity: There is no evidence to suggest that lauric acid is carcinogenic[12]. In fact, some studies suggest it may have anti-cancer properties[6][34].

  • Reproductive and Developmental Toxicity: Lauric acid is not considered a reproductive or developmental toxicant[12].

Summary and Conclusion

Based on a comprehensive review of the available toxicological data, this compound exhibits a low toxicity profile. It is not acutely toxic via oral or dermal routes, is not a skin or eye irritant, and is not a skin sensitizer. A battery of genotoxicity tests has shown that this compound is not mutagenic or clastogenic in vivo. Furthermore, repeated dose and reproductive/developmental toxicity studies in rats have established a high No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.

While this compound itself appears to have low toxicity, its metabolism to acetaldehyde warrants consideration in a comprehensive risk assessment. Acetaldehyde is a known genotoxic and carcinogenic substance. However, the lack of toxicity observed in the 90-day repeated dose toxicity study with this compound, at doses significantly higher than anticipated human intake, provides a high margin of safety[1]. The other metabolite, lauric acid, is a common dietary fatty acid with a well-established safety profile.

References

Methodological & Application

Application Notes and Protocols for Lipase-Catalyzed Synthesis Using Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of various valuable compounds using lipase-catalyzed transesterification with vinyl laurate as the acyl donor. This methodology offers a green and efficient alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and simplified product purification.

Introduction to Lipase-Catalyzed Synthesis with this compound

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also mediate esterification and transesterification reactions in non-aqueous environments.[1] The use of this compound as an acyl donor in lipase-catalyzed synthesis is particularly advantageous. The transesterification reaction is rendered irreversible by the tautomerization of the vinyl alcohol by-product into acetaldehyde, a volatile compound that can be easily removed from the reaction mixture.[2][3] This equilibrium shift drives the reaction towards high product yields.[4]

This biocatalytic approach has found widespread application in the synthesis of:

  • Sugar Esters: Acting as biosurfactants, emulsifiers, and antimicrobial agents.[5]

  • Flavor and Fragrance Esters: Providing "natural" labeling opportunities in the food and cosmetic industries.[6][7]

  • Bioactive Compounds and Nutraceuticals: For pharmaceutical and drug development applications.[8]

  • Structured Lipids: For specialized food and pharmaceutical formulations.

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are frequently employed to enhance stability, reusability, and ease of separation from the reaction mixture.[4][9]

Key Applications and Quantitative Data

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis using this compound, showcasing the versatility and efficiency of this biocatalytic method.

Table 1: Synthesis of Sugar Esters

ProductLipase SourceReaction MediumTemperature (°C)Reaction Time (h)Molar Conversion/YieldReference
Sorbitol LaurateNovozym 435®Deep Eutectic System (Sorbitol:Choline Chloride)504828% Molar Conversion[2]
6-O-lauryl glucoseCandida antarctica lipaseDMSO / tert-butanolNot SpecifiedNot Specified65.49% Yield[5]
6-O-lauryl mannoseCandida antarctica lipaseDMSO / tert-butanolNot SpecifiedNot Specified58.16% Yield[5]
Glucose LaurateAspergillus oryzae lipase2-methyl-2-butanol (2M2B)405~70% Conversion[10]
Sucrose Mono-laurateThermomyces lanuginosus lipase (immobilized)tert-amyl alcohol / DMSO (4:1 v/v)40Not Specified>95% Yield[11]

Table 2: Synthesis of Other Valuable Compounds

ProductLipase SourceReaction MediumTemperature (°C)Reaction Time (h)Molar Conversion/YieldReference
Isoamyl LaurateRhizopus oryzae lipase (immobilized)Solvent-free4572>90% Molar Conversion[9]
Retinyl LaurateNovozym® 435Not Specified (Ultrasound-assisted)Not SpecifiedNot Specified88.31% Relative Conversion[8]
Lauryl LauratePorcine Pancreas Lipasen-hexane273Not Specified[12]
Levoglucosan LaurateCandida antarctica B lipase (immobilized)Acetonitrile60-621.17-1.3374% Conversion[13]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the lipase-catalyzed synthesis using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate Preparation (e.g., Alcohol, Sugar) D Combine Substrates, This compound, and Enzyme A->D B Enzyme Preparation (Immobilized Lipase) B->D C Solvent/Reaction Medium (e.g., Organic Solvent, DES) C->D E Incubate at Controlled Temperature and Agitation D->E F Reaction Monitoring (e.g., TLC, GC, HPLC) E->F G Enzyme Removal (Filtration/Centrifugation) F->G H Product Purification (e.g., Chromatography) G->H I Product Characterization (e.g., NMR, MS) H->I G cluster_substrates cluster_products E Lipase (E) EVL E-Vinyl Laurate Complex E->EVL + this compound E_Acyl Acyl-Enzyme Intermediate (E-Acyl) EVL->E_Acyl - Vinyl Alcohol E_Acyl_ROH E-Acyl-Alcohol Complex E_Acyl->E_Acyl_ROH + Alcohol E_Product E-Product Complex E_Acyl_ROH->E_Product E_Product->E - Ester Product VL This compound ROH Alcohol (ROH) VA Vinyl Alcohol Acetaldehyde Acetaldehyde VA->Acetaldehyde Tautomerization Product Ester Product

References

Application Notes and Protocols for Enzymatic Acylation with Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic acylation of various substrates using vinyl laurate. This method is a cornerstone of green chemistry, enabling the synthesis of esters with applications in pharmaceuticals, cosmetics, and food science. This compound, a vinyl ester of lauric acid (C12), serves as an efficient acyl donor in lipase-catalyzed reactions. The use of vinyl esters is advantageous as the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which evaporates, driving the reaction towards completion and resulting in high product yields.[1]

Core Principles

Enzymatic acylation with this compound is a transesterification reaction catalyzed by lipases. Lipases are highly selective enzymes that can function in non-aqueous environments, making them ideal for the acylation of a wide range of substrates, including sugars, flavonoids, and alcohols.[1] The reaction involves the transfer of the lauroyl group from this compound to a hydroxyl group on the substrate molecule. This modification often increases the lipophilicity of the substrate, which can be beneficial for applications such as drug delivery.[1]

Data Presentation: A Comparative Overview of Reaction Parameters

The efficiency of enzymatic acylation is influenced by several factors, including the choice of enzyme, solvent system, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies to provide a comparative overview.

SubstrateEnzymeSolvent SystemTemperature (°C)Time (h)Molar Ratio (Substrate:this compound)Conversion/YieldReference
SucroseThermomyces lanuginosus lipase2-methyl-2-butanol/DMSO (4:1 v/v)40241:1070% conversion to 6-O-lauroylsucrose[2][3]
LevoglucosanCandida antarctica lipase B (CalB_Epoxy)Acetonitrile611.28 (77 min)-74% conversion[4]
Phloretin 4′-O-α-d-glucopyranosideLipozyme TL IM (Thermomyces lanuginosus)tert-butanol6061:20-[2]
D-glucoseCandida antarctica lipase B (Novozym 435)DMSO/tert-butanol5024-481:1-[1]
SorbitolCandida antarctica lipase B (Novozym 435)Deep Eutectic Solvent (Sorbitol:Choline Chloride)50481:0.5 (in DES)28% molar conversion[5]
Monosaccharides (glucose, galactose, mannose)Candida antarctica lipaseDMSO/tert-butanol--1:165.49% (glucose), 58.16% (mannose)[6]
Disaccharides (maltose, trehalose)Candida antarctica lipaseDMSO/tert-butanol--0.4:1-[6]

Experimental Protocols

The following are detailed methodologies for key experiments in the enzymatic acylation of a generic substrate with this compound. These protocols can be adapted based on the specific substrate and desired product.

Protocol 1: General Enzymatic Acylation of a Sugar Substrate

This protocol is a generalized procedure for the lipase-catalyzed synthesis of a sugar laurate ester.

Materials:

  • Acyl acceptor (e.g., D-glucose, mannose)

  • This compound (acyl donor)

  • Immobilized lipase (e.g., Novozym 435, 10% w/w of substrates)[1]

  • Solvent system: Dimethyl sulfoxide (DMSO) and tert-butanol (e.g., 4:1 v/v mixture)[1]

  • Molecular sieves (3 Å, activated)

  • Reaction vessels (e.g., 50 mL screw-capped flasks)

  • Thermostated orbital shaker

  • Analytical equipment (e.g., HPLC, TLC)

Procedure:

  • Preparation: Activate molecular sieves by heating at 120°C for at least 4 hours.[1]

  • Reaction Setup:

    • In a 50 mL flask, dissolve the acyl acceptor (e.g., 1 mmol of glucose) in 2 mL of DMSO with gentle swirling.[1]

    • Add 8 mL of tert-butanol to the mixture.[1]

    • Add the acyl donor, this compound (1 mmol).[1]

    • Add approximately 1 g of activated molecular sieves to adsorb any residual water.[1]

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., Novozym 435) to the flask.[1]

    • Seal the flask and place it in a thermostated orbital shaker set to 200 rpm and 50°C.[1]

    • Allow the reaction to proceed for a set time (e.g., 24-48 hours).[1]

    • Take aliquots at regular intervals (e.g., 2, 4, 8, 24 h) to monitor the progress of the reaction.[1]

  • Reaction Monitoring and Termination:

    • Monitor the consumption of substrates and the formation of the product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

    • To terminate the reaction, filter out the immobilized enzyme and molecular sieves.[1]

  • Analysis:

    • Quantify the concentration of the product ester in the final mixture using a calibrated HPLC method.[1]

    • Calculate the conversion yield.

Protocol 2: Acylation of a Flavonoid Glucoside

This protocol outlines the enzymatic acylation of phloretin 4′-O-α-d-glucopyranoside.

Materials:

  • Phloretin 4′-O-α-d-glucopyranoside (16 mM)

  • This compound (320 mM)

  • Lipozyme TL IM (7 mg/mL)

  • tert-butyl alcohol (1 mL)

  • Analytical equipment (TLC, HPLC)

Procedure:

  • Reaction Setup: Mix phloretin 4′-O-α-d-glucopyranoside (7 mg, 16 μmol), this compound (320 μmol), and Lipozyme TL IM (7 mg) in 1 mL of tert-butyl alcohol.[2]

  • Enzymatic Reaction: Carry out the reaction at 60°C with vigorous shaking.[2]

  • Monitoring: Take 50 μL aliquots at different time intervals, dilute with 450 μL of methanol, and analyze by TLC and HPLC.[2]

  • Product Purification (for scale-up):

    • After 24 hours, evaporate the solvent.[2]

    • Wash the resulting pellet with toluene and water to remove residual fatty acid and the unreacted glucoside, respectively.[2]

    • Redissolve the solid in methanol and purify the main product by flash chromatography.[2]

Visualizations

Signaling Pathway of Lipase-Catalyzed Transesterification

The following diagram illustrates the key steps in the enzymatic reaction using a vinyl ester as the acyl donor. The irreversible tautomerization of vinyl alcohol to acetaldehyde is a major advantage of this class of acyl donors, as it drives the reaction to completion.[1]

Enzymatic_Acylation_Pathway cluster_0 Enzyme Active Site cluster_1 Reactants & Products E Lipase (E) E_VL Acyl-Enzyme Intermediate E->E_VL Acylation E_S_P Enzyme-Substrate-Product Complex E_VL->E_S_P Nucleophilic Attack VA Vinyl Alcohol E_VL->VA Intermediate Release E_S_P->E Enzyme Regeneration P Acylated Product (RO-Laurate) E_S_P->P Product Release VL This compound (Acyl Donor) VL->E Binding S Substrate (ROH) S->E_VL Binding A Acetaldehyde VA->A Tautomerization (Irreversible)

Caption: Lipase-catalyzed transesterification with a vinyl ester acyl donor.

Experimental Workflow for Enzymatic Acylation

The diagram below outlines the general experimental workflow from reaction setup to product analysis.

Experimental_Workflow prep 1. Preparation - Activate Molecular Sieves - Prepare Solvents setup 2. Reaction Setup - Dissolve Substrate - Add this compound - Add Molecular Sieves prep->setup reaction 3. Enzymatic Reaction - Add Immobilized Lipase - Incubate with Shaking at Controlled Temperature setup->reaction monitoring 4. Reaction Monitoring - Take Aliquots - Analyze by TLC/HPLC reaction->monitoring monitoring->reaction Continue Reaction termination 5. Termination & Separation - Filter out Enzyme and Molecular Sieves monitoring->termination Reaction Complete analysis 6. Product Analysis - Quantification by HPLC - Structural Characterization (NMR, MS) termination->analysis purification Optional: Purification - Flash Chromatography termination->purification purification->analysis

Caption: General experimental workflow for enzymatic acylation.

References

Application Notes and Protocols: Vinyl Laurate as an Acyl Donor in Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of vinyl laurate as an acyl donor in transesterification reactions. This compound is a highly effective acyl donor, particularly in enzyme-catalyzed reactions, due to its ability to drive reactions to completion. This is achieved through the tautomerization of the vinyl alcohol byproduct to acetaldehyde, an irreversible step that shifts the reaction equilibrium towards the product.[1][2]

Core Applications

This compound is a versatile reagent for introducing a twelve-carbon acyl chain (lauroyl group) onto various substrate molecules, thereby increasing their lipophilicity and modifying their biological activity. Key applications include:

  • Synthesis of Bio-based Polymers and Materials: Modification of polysaccharides like cellulose and starch to create thermoplastic and hydrophobic materials.[3][4][5][6][7]

  • Production of Biosurfactants and Emulsifiers: Enzymatic synthesis of sugar esters (e.g., sorbitol laurate, glucose laurate, sucrose laurate) for use in the food, cosmetic, and pharmaceutical industries.[8][9][10][11][12]

  • Pharmaceutical Ingredient Synthesis: Regioselective acylation of nucleosides and other active pharmaceutical ingredients (APIs) to create prodrugs with enhanced bioavailability.

  • Chiral Resolutions: Enantioselective acylation of racemic alcohols and amines to separate stereoisomers, a critical step in drug development.[13][14]

I. Synthesis of Cellulose Laurate

The transesterification of cellulose with this compound introduces a hydrophobic lauroyl group, resulting in a modified cellulose ester with altered solubility and thermoplastic properties.[3][4][5][6][7]

Data Presentation: Reaction Parameters for Cellulose Laurate Synthesis
ParameterCatalyst System 1: DBU in AmimCl/DMSOCatalyst System 2: No Catalyst in [EMIM]OAcReference(s)
Cellulose Source Microcrystalline celluloseMicrocrystalline cellulose[4][6]
Acyl Donor This compoundThis compound[4][6]
Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)None[4][6]
Solvent 1-allyl-3-methylimidazolium chloride (AmimCl)/DMSO1-ethyl-3-methyl-imidazolium acetate ([EMIM]OAc)[4][6]
Molar Ratio (this compound:AGU) 3:1 to 9:13:1[4][6]
Reaction Temperature (°C) 60 - 10080[4][6]
Reaction Time (h) 2 - 100.5 - 4[4][6]
Degree of Substitution (DS) 1.47 - 2.742.1 - 2.4[4][5][6]

AGU: Anhydroglucose unit

Experimental Protocol: Synthesis of Cellulose Laurate with DBU Catalyst
  • Dissolution of Cellulose: Dissolve a specific amount of microcrystalline cellulose in a 1-allyl-3-methylimidazolium chloride (AmimCl)/dimethyl sulfoxide (DMSO) co-solvent system.

  • Addition of Reagents: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to the dissolved cellulose solution.

  • Acylation: Introduce this compound as the acylation reagent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and maintain for the specified reaction time (e.g., 4 hours) with continuous stirring.

  • Precipitation and Purification: After the reaction, precipitate the cellulose laurate by adding the reaction mixture to an excess of a non-solvent like water or ethanol.

  • Washing: Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts.

  • Drying: Dry the purified cellulose laurate product under vacuum.

  • Characterization: Characterize the resulting cellulose laurate for its degree of substitution (DS) using techniques like FT-IR and NMR spectroscopy.[3][4]

Experimental Workflow: Cellulose Laurate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Cellulose Dissolve Cellulose Add Catalyst (DBU) Add Catalyst (DBU) Dissolve Cellulose->Add Catalyst (DBU) Add this compound Add this compound Add Catalyst (DBU)->Add this compound Heat and Stir Heat and Stir Add this compound->Heat and Stir Precipitate Product Precipitate Product Heat and Stir->Precipitate Product Filter and Wash Filter and Wash Precipitate Product->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product Characterize (FT-IR, NMR) Characterize (FT-IR, NMR) Dry Product->Characterize (FT-IR, NMR)

Workflow for the synthesis of cellulose laurate.

II. Enzymatic Synthesis of Sugar Esters

The enzymatic transesterification of sugars or sugar alcohols with this compound is a green chemistry approach to producing biodegradable surfactants and emulsifiers. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are commonly used for their high activity and selectivity.[8][9][10][11][12]

Data Presentation: Novozym 435-Catalyzed Synthesis of Sorbitol Laurate
ParameterValueReference(s)
Enzyme Novozym 435[8][10][11]
Acyl Acceptor D-Sorbitol[8][10][11]
Acyl Donor This compound[8][10][11]
Solvent 2-methyl-2-butanol (2M2B) or Deep Eutectic Solvent (DES)[8][10][11]
Sorbitol Concentration (M) 0.25[8]
This compound Concentration (M) 0.75[8]
Enzyme Dosage (g/L) 50[8][10][11]
Temperature (°C) 50[8][10][11]
Reaction Time (h) 8 - 48[8][10][11]
Conversion (%) ~28 (in DES with 5% water)[10][11]
Experimental Protocol: Enzymatic Synthesis of a Generic Sugar Laurate
  • Substrate Preparation: Dissolve the sugar (e.g., glucose, sorbitol) in a suitable solvent system. For many sugars, a mixture of dimethyl sulfoxide (DMSO) and tert-butanol is effective.[9] Deep eutectic solvents (DES) can also be used.[8][10][11]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) and molecular sieves (to remove water) to the substrate solution.

  • Acylation: Introduce this compound to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant shaking or stirring for the desired duration (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration for potential reuse.

  • Product Purification: Purify the sugar ester from the reaction mixture using column chromatography or other suitable purification methods.

  • Characterization: Confirm the structure and purity of the synthesized sugar ester using NMR and mass spectrometry.[9]

Logical Relationship: Irreversible Transesterification

G Substrate-OH Substrate-OH Enzyme Enzyme Substrate-OH->Enzyme This compound This compound This compound->Enzyme Acylated Substrate Acylated Substrate Enzyme->Acylated Substrate Vinyl Alcohol (Unstable) Vinyl Alcohol (Unstable) Enzyme->Vinyl Alcohol (Unstable) Acetaldehyde Acetaldehyde Vinyl Alcohol (Unstable)->Acetaldehyde Tautomerization (Irreversible)

Mechanism of irreversible transesterification.

III. Kinetic Resolution of Alcohols

This compound is an effective acyl donor in the lipase-catalyzed kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.[13][14]

Data Presentation: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
ParameterValueReference(s)
Enzyme Lipase from Pseudomonas cepacia (Amano Lipase PS)[13]
Substrate Racemic secondary alcohol[13]
Acyl Donor Vinyl Acetate (as a common example, can be replaced by this compound)[13][14]
Solvent tert-Butyl methyl ether (MTBE)[13]
Temperature Room Temperature[13]
Reaction Time 30 min - 48 h (monitored)[13]
Conversion (%) ~30 - 50[13]
Enantiomeric Ratio (e.r.) Up to 96:4[13]
Enantiomeric Excess (ee) >90% for both product and remaining substrate at ~50% conversion[15]
Experimental Protocol: Kinetic Resolution of a Racemic Alcohol
  • Reaction Setup: In a suitable flask, dissolve the racemic alcohol in an appropriate organic solvent (e.g., MTBE).

  • Enzyme and Acyl Donor Addition: Add the lipase and this compound to the solution.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 40°C).

  • Monitoring: Monitor the reaction progress and enantiomeric excess of the substrate and product using chiral HPLC or GC.

  • Quenching: When the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted alcohol using column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess of the separated product and the unreacted alcohol.

Experimental Workflow: Kinetic Resolution

G Racemic Alcohol (R/S) Racemic Alcohol (R/S) Lipase Lipase Racemic Alcohol (R/S)->Lipase This compound This compound This compound->Lipase Acylated (R)-Alcohol Acylated (R)-Alcohol Lipase->Acylated (R)-Alcohol Fast Unreacted (S)-Alcohol Unreacted (S)-Alcohol Lipase->Unreacted (S)-Alcohol Slow Separation Separation Acylated (R)-Alcohol->Separation Unreacted (S)-Alcohol->Separation Enantiopure (R)-Ester Enantiopure (R)-Ester Separation->Enantiopure (R)-Ester Enantiopure (S)-Alcohol Enantiopure (S)-Alcohol Separation->Enantiopure (S)-Alcohol

Workflow for enzymatic kinetic resolution.

References

Application Notes and Protocols for the Polymerization of Vinyl Laurate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl laurate is a vinyl ester monomer that, upon polymerization, yields poly(this compound) (PVL), a hydrophobic polymer with a range of properties making it valuable in various scientific and industrial applications. Its utility is notable in the formulation of cosmetics, coatings, adhesives, and increasingly, in the development of novel drug delivery systems. The long laurate side chain imparts flexibility and hydrophobicity to the polymer backbone, influencing its solubility, thermal properties, and compatibility with other materials.

The synthesis of poly(this compound) can be achieved through several polymerization techniques, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and functionality. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and cobalt-mediated radical polymerization. Additionally, a generalized protocol for Atom Transfer Radical Polymerization (ATRP) is included as a potential method, alongside a discussion on the applicability of enzymatic polymerization.

These protocols and data are intended to serve as a comprehensive resource for researchers aiming to synthesize and characterize poly(this compound) for their specific applications, from fundamental polymer chemistry to the design of advanced materials for drug development.

Data Presentation: A Comparative Overview of Polymerization Techniques

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). The following table summarizes key quantitative data obtained from different polymerization methods, providing a basis for selecting the most appropriate technique for a desired outcome.

Polymerization TechniqueInitiator/Catalyst SystemMolecular Weight (Mn, g/mol )Molecular Weight (Mw, g/mol )Polydispersity (Đ or PDI)Reference
Free Radical Polymerization
Bulk PolymerizationBenzoyl PeroxideNot Reported~110,000Broad (typical for FRP)[1]
Controlled Radical Polymerization
RAFT PolymerizationXanthate RAFT Agent / AIBNTargetedTargetedNarrow (typically < 1.5)[2][3]
Cobalt-Mediated Radical Polymerization (CMRP)Co(acac)₂ / Lauroyl Peroxide / Citric AcidUp to 15,000Not Reported< 1.3[4]

Note: Data for RAFT homopolymerization of this compound is not explicitly reported in the literature; however, successful controlled polymerization of similar vinyl esters and its block copolymers suggests that targeted molecular weights with low polydispersity are achievable.

Experimental Protocols

Free Radical Polymerization of this compound (Bulk Polymerization)

This protocol describes the bulk polymerization of this compound using a free radical initiator. This method is straightforward but offers limited control over the polymer's molecular weight and distribution.

Materials:

  • This compound (VL) monomer (purified by passing through a column of basic alumina to remove inhibitor)

  • Benzoyl peroxide (BPO), initiator

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or sealed ampoule)

  • Constant temperature oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the desired amount of this compound monomer.

  • Add benzoyl peroxide as the initiator. A typical initiator concentration is 0.1-1.0 mol% relative to the monomer.

  • Degassing: Seal the reaction vessel and degas the mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the vessel with an inert gas (nitrogen or argon).

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a controlled temperature (e.g., 60-80 °C). The polymerization time will vary depending on the temperature and initiator concentration.

  • Termination and Isolation: After the desired time, or when the desired conversion is reached (as monitored by an increase in viscosity), terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or toluene).

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.

  • Chemical Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. For less activated monomers like vinyl esters, xanthate-based RAFT agents are most effective.[5]

Materials:

  • This compound (VL) monomer (purified)

  • Xanthate RAFT agent (e.g., O-ethyl S-(phthalimidylmethyl) xanthate or S-(2-ethyl propionate)-O-ethyl xanthate)[2][3]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator (recrystallized from methanol)

  • Anhydrous 1,4-dioxane, solvent

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube)

  • Constant temperature oil bath

  • Methanol or diethyl ether (for precipitation)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the this compound monomer and the xanthate RAFT agent in anhydrous 1,4-dioxane. The molar ratio of monomer to RAFT agent will determine the target molecular weight.

  • Prepare a separate stock solution of AIBN in 1,4-dioxane. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

  • Degassing: Attach the Schlenk tube to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final cycle, backfill the tube with nitrogen or argon.

  • Initiation: Place the Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • Inject the required amount of the AIBN stock solution into the reaction mixture via a gas-tight syringe to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.

  • Termination and Isolation: To quench the polymerization, remove the reaction vessel from the oil bath and expose the solution to air while cooling it in an ice bath.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., methanol or diethyl ether) with stirring.

  • Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomer, initiator, and RAFT agent.

  • Drying: Dry the purified poly(this compound) under vacuum at a moderate temperature until a constant weight is obtained.

Characterization:

  • Molecular Weight and Polydispersity: Analyze by GPC/SEC to determine Mn, Mw, and Đ. A linear increase of Mn with monomer conversion and a low Đ (< 1.5) are indicative of a controlled polymerization.

  • Chemical Structure and End-Group Analysis: Confirm the polymer structure and the presence of the RAFT agent end-groups by ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Determine the Tg by DSC.

Cobalt-Mediated Radical Polymerization (CMRP) of this compound

CMRP is a controlled radical polymerization technique that utilizes cobalt complexes to reversibly terminate the growing polymer chains, leading to polymers with controlled molecular weights and low polydispersity.[4]

Materials:

  • This compound (VL) monomer (purified)

  • Cobalt(II) acetylacetonate (Co(acac)₂), catalyst

  • Lauroyl peroxide (LPO), initiator

  • Citric acid, co-initiator/ligand

  • Anhydrous solvent (e.g., toluene or benzene)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube)

  • Constant temperature oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a Schlenk tube, add Co(acac)₂, lauroyl peroxide, and citric acid.

  • Add the purified this compound monomer and the anhydrous solvent.

  • Degassing: Degas the reaction mixture using at least three freeze-pump-thaw cycles and backfill with an inert gas.

  • Polymerization: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 30-60 °C).

  • Monitoring: The progress of the polymerization can be monitored by taking samples at different time intervals and determining the monomer conversion by gravimetry or ¹H NMR.

  • Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent if necessary, and precipitate the polymer in a large excess of cold methanol.

  • Filter the polymer and wash it with methanol.

  • Drying: Dry the poly(this compound) under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Use GPC/SEC to determine Mn, Mw, and Đ. For a controlled polymerization, Mn should increase linearly with conversion, and Đ should remain low (< 1.5).

  • Chemical Structure: Verify the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Measure the Tg by DSC.

Atom Transfer Radical Polymerization (ATRP) of this compound (Generalized Protocol)

While specific literature on the ATRP of this compound is scarce, a generalized protocol can be adapted from successful ATRP of other vinyl esters and acrylates. The success of this method for this compound would require experimental optimization.

Materials:

  • This compound (VL) monomer (purified)

  • Copper(I) bromide (CuBr), catalyst

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine)

  • Initiator (e.g., ethyl α-bromoisobutyrate or methyl α-bromophenylacetate)

  • Anhydrous solvent (e.g., toluene or anisole)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube)

  • Constant temperature oil bath

  • Methanol (for precipitation)

  • Alumina column for catalyst removal

  • Vacuum oven

Procedure:

  • Reaction Setup: To a Schlenk tube, add CuBr and the ligand under an inert atmosphere.

  • Add the purified this compound monomer and the anhydrous solvent.

  • Degassing: Degas the mixture with three freeze-pump-thaw cycles and backfill with an inert gas.

  • Initiation: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Inject the initiator into the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring conversion via ¹H NMR or gravimetry.

  • Termination: Terminate the polymerization by cooling and exposing the mixture to air.

  • Catalyst Removal: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Purification and Drying: Precipitate the polymer in cold methanol, filter, wash, and dry under vacuum.

Characterization:

  • As described in the previous protocols, characterize the polymer by GPC/SEC, NMR, and DSC.

Enzymatic Polymerization of this compound

Current literature suggests that the enzymatic polymerization of the vinyl group of this compound to form poly(this compound) is not a well-established method. Lipases, which are commonly used in polymer synthesis, have been employed in reactions involving this compound as an acyl donor for the esterification of alcohols, such as sorbitol and sucrose, rather than for the polymerization of the vinyl moiety.[6][7] This is because the vinyl ester group is highly susceptible to enzymatic transesterification. Therefore, a protocol for the direct enzymatic polymerization of this compound is not provided due to a lack of supporting scientific literature.

Visualizations

Logical Relationship of Polymerization Techniques

Polymerization_Techniques cluster_Radical Radical Polymerization cluster_Controlled Controlled Radical Polymerization (CRP) Free Radical Free Radical Poly(this compound)\n(High Đ) Poly(this compound) (High Đ) Free Radical->Poly(this compound)\n(High Đ) Controlled Radical Controlled Radical RAFT RAFT Controlled Radical->RAFT ATRP ATRP Controlled Radical->ATRP CMRP CMRP Controlled Radical->CMRP Poly(this compound)\n(Low Đ, Controlled Mn) Poly(this compound) (Low Đ, Controlled Mn) RAFT->Poly(this compound)\n(Low Đ, Controlled Mn) ATRP->Poly(this compound)\n(Low Đ, Controlled Mn) CMRP->Poly(this compound)\n(Low Đ, Controlled Mn) This compound This compound This compound->Free Radical Uncontrolled This compound->Controlled Radical Controlled

Caption: Overview of radical polymerization methods for this compound.

Experimental Workflow for RAFT Polymerization

RAFT_Workflow A 1. Reagent Preparation (VL, RAFT Agent, AIBN, Solvent) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Polymerization (Heating & Initiation) B->C D 4. Termination & Isolation (Cooling & Precipitation) C->D E 5. Purification & Drying D->E F 6. Characterization (GPC, NMR, DSC) E->F

Caption: Step-by-step workflow for RAFT polymerization of this compound.

Signaling Pathway for Controlled Radical Polymerization (Generic)

CRP_Mechanism Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating\nRadical (P•) Propagating Radical (P•) Radical->Propagating\nRadical (P•) + Monomer Monomer Monomer Propagating\nRadical (P•)->Propagating\nRadical (P•) + Monomer (Propagation) Dormant\nSpecies (P-X) Dormant Species (P-X) Propagating\nRadical (P•)->Dormant\nSpecies (P-X) + Controlling Agent (X) (Deactivation) Controlling\nAgent (X) Controlling Agent (X)

Caption: Generic mechanism of controlled radical polymerization.

References

Application Notes and Protocols for the Synthesis of Sucrose Laurate Esters Using Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sucrose laurate esters via transesterification with vinyl laurate. Both chemical and enzymatic methodologies are presented, offering flexibility for various research and development needs. Sucrose laurate esters are non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries due to their biodegradability, low toxicity, and emulsifying properties.[1][2] In drug development, they are of particular interest for their potential to enhance drug dissolution and permeation.[3][4][5]

Synthesis Overview

The synthesis of sucrose laurate esters from sucrose and this compound is a transesterification reaction. This process can be catalyzed by either chemical bases or enzymes (lipases). The use of this compound as the acyl donor is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[6][7] The primary products are sucrose monolaurate, with smaller amounts of diesters and higher esters.[6][7] The reaction's regioselectivity can be influenced by the choice of catalyst.[8]

Chemical Synthesis: Base-Catalyzed Approach

The base-catalyzed synthesis of sucrose laurate esters is a robust method that can achieve high yields of monoesters under mild conditions.[1][9] Disodium hydrogen phosphate is an effective and inexpensive catalyst for this reaction.[1]

Experimental Protocol: Base-Catalyzed Synthesis

Materials:

  • Sucrose (high purity, >99.9%)[6]

  • This compound (99%)[6]

  • Anhydrous disodium hydrogen phosphate (Na₂HPO₄)

  • Dimethyl sulfoxide (DMSO), dried over molecular sieves

  • Ethyl acetate

  • n-Butanol

  • Sodium chloride (NaCl)

  • Molecular sieves (3 Å)

Equipment:

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 20 g of sucrose in 100 mL of anhydrous DMSO.

  • Add 10 g of anhydrous disodium hydrogen phosphate to the solution.[1]

  • Stir the mixture at 40°C for 15 minutes to ensure homogeneity.[1]

  • Reaction Initiation: Add 15 mmol of this compound to the reaction mixture. A sucrose to vinyl ester molar ratio of 4:1 is recommended to favor monoester formation.[1][9]

  • Reaction Progress: Allow the reaction to proceed at 40°C with continuous stirring. Monitor the reaction progress by TLC or HPLC until the this compound is almost completely consumed.[1]

  • Purification:

    • Once the reaction is complete, the solvent (DMSO) can be removed.

    • The residue can be dissolved in a mixture of 25% NaCl and n-butanol (1:1 v/v) and separated using a separation funnel.[10][11]

    • Further purification can be achieved by solvent extraction and filtration to remove unreacted starting materials and other impurities.[6]

Quantitative Data: Base-Catalyzed Synthesis
ParameterValueReference
Sucrose/Vinyl Laurate Molar Ratio4:1[1][9]
CatalystAnhydrous Disodium Hydrogen Phosphate[1]
SolventDimethyl Sulfoxide (DMSO)[1]
Temperature40°C[1][9]
Reaction TimeUntil this compound is consumed (monitored by TLC/HPLC)[1]
Yield>85%[1][9]
Monoester Content≥90%[1][9]
Major Product2-O-acylsucrose (≥60% of monoester fraction)[1][9]

Enzymatic Synthesis: Lipase-Catalyzed Approach

Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods, operating at lower temperatures.[2] Lipases, such as those from Candida antarctica and Thermomyces lanuginosus, are commonly used catalysts.[2][12]

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Sucrose

  • This compound

  • Immobilized Lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

  • Dimethyl sulfoxide (DMSO)

  • tert-Butanol or tert-Amyl alcohol

  • Molecular sieves (3 Å)

Equipment:

  • Shaking water bath or incubator

  • Reaction vials

  • Filtration apparatus

  • Rotary evaporator

  • Centrifuge

  • HPLC system

Procedure:

  • Reaction Setup: In a reaction vial, dissolve sucrose (e.g., 0.03 M) in a suitable solvent system. A common system is a mixture of DMSO and a tertiary alcohol like tert-butanol or tert-amyl alcohol (e.g., 20% v/v DMSO in tert-amyl alcohol).[12]

  • Add this compound to the solution (e.g., 0.3 M).[12]

  • Add molecular sieves (e.g., 100 mg/mL) to maintain anhydrous conditions.[12]

  • Reaction Initiation: Add the immobilized lipase (e.g., 100 mg/mL) to the mixture.[12]

  • Reaction Progress: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with shaking (e.g., 120 rpm) for a specified duration (e.g., 36 hours).[2][12]

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme.

  • Purification:

    • Remove the organic solvent (e.g., tert-butanol) using a rotary evaporator.[2]

    • Add distilled water to the remaining solution to dissolve any unreacted sucrose.[2]

    • Centrifuge and filter the mixture to separate the water-soluble components (DMSO and unreacted sucrose) from the sucrose laurate esters.[2]

Quantitative Data: Enzymatic Synthesis
ParameterValueReference
EnzymeLipase from Candida antarctica or Thermomyces lanuginosus[2][12]
Solvent SystemDMSO/tert-Butanol or DMSO/tert-Amyl Alcohol[2][12]
Temperature40-50°C[2][12]
Reaction Time36 hours[2]
Sucrose Concentration0.03 M[12]
This compound Concentration0.3 M[12]
Yield (Sucrose Mono-laurate)>95% (with immobilized T. lanuginosus lipase)[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sucrose laurate esters.

G cluster_synthesis Synthesis cluster_purification Purification reactants Sucrose + This compound reaction Reaction (Stirring/Shaking at controlled temp.) reactants->reaction solvent Solvent (e.g., DMSO) solvent->reaction catalyst Catalyst (Base or Lipase) catalyst->reaction separation Catalyst/Enzyme Removal (Filtration) reaction->separation solvent_removal Solvent Removal (Rotary Evaporation) separation->solvent_removal extraction Solvent Extraction/ Washing solvent_removal->extraction drying Drying extraction->drying product Sucrose Laurate Esters drying->product

Caption: General workflow for the synthesis of sucrose laurate esters.

Applications in Drug Development

Sucrose laurate esters are valuable excipients in pharmaceutical formulations. Their amphiphilic nature allows them to act as emulsifiers, solubilizers, and permeation enhancers.[3] They have been shown to improve the dissolution of poorly water-soluble drugs and enhance their absorption across biological membranes.[4][5][13] The non-toxic and biodegradable properties of sucrose esters make them an attractive option for various drug delivery systems.[2][3]

References

Application Notes and Protocols: Vinyl Laurate in the Production of Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing demand for environmentally friendly and non-toxic polymer additives has driven significant research into bio-based plasticizers as alternatives to traditional petroleum-based phthalates.[1] Phthalates, while effective, are known endocrine disruptors and face increasing regulatory restrictions.[2][3] Bio-based plasticizers, derived from renewable resources like vegetable oils, offer advantages such as biodegradability, low toxicity, and sustainability.[4][5] Vinyl laurate, an ester of lauric acid and vinyl alcohol, serves as a versatile platform chemical in this context.[6] It is primarily utilized in two distinct ways: as a reactive intermediate for the synthesis of novel bio-plasticizer molecules and as a comonomer for internal plasticization.

This document provides detailed application notes and experimental protocols for researchers interested in leveraging this compound for the development of bio-based plasticizers.

Application Notes

This compound's utility in bio-based plasticizers stems from its dual functionality: the vinyl group is reactive and can participate in polymerization and other reactions, while the laurate's long alkyl chain imparts flexibility.[7][8]

1. This compound as a Reagent for External Plasticizers

The most common application is using this compound as a precursor to synthesize larger, more complex plasticizer molecules with improved compatibility and permanence in polymer matrices like Poly(vinyl chloride) (PVC). These are known as external plasticizers. Key synthesis strategies include:

  • Transesterification: this compound can undergo transesterification with polyols such as sucrose or cellulose.[9][10] The resulting fatty acid esters, like sucrose laurate, have been shown to effectively reduce the glass transition temperature (Tg) of PVC, a key indicator of plasticization.[9] The vinyl alcohol generated during the reaction tautomerizes to acetaldehyde, which can be removed, driving the reaction to completion.[11]

  • Epoxidation of Derivatives: Lauric acid, the precursor to this compound, can be esterified with other bio-based molecules (like cardanol) which contain unsaturation. These unsaturated bonds can then be epoxidized.[12] The resulting epoxidized esters, such as epoxidized cardanol laurate (ECDL), act as highly effective plasticizers and thermal stabilizers for PVC.[1][12] The epoxy groups enhance compatibility with the polar PVC matrix.[5]

2. This compound as a Comonomer for Internal Plasticization

This compound can be copolymerized with other monomers, such as vinyl acetate, to create polymers where the plasticizing laurate chain is chemically bound to the main polymer backbone.[13] This "internal plasticization" offers a significant advantage by preventing plasticizer migration, leaching, and volatility, which are common issues with external plasticizers.[14][15] Copolymers like polyvinyl acetate-vinyl laurate (PVAcVL) are used in applications requiring long-term stability and safety, such as food packaging and chewing gum base.[13][16]

Performance Data of this compound Derivatives

The effectiveness of a plasticizer is primarily measured by its ability to lower the glass transition temperature (Tg) and enhance the mechanical flexibility of the polymer.

Table 1: Effect of Sucrose Laurate on the Glass Transition Temperature (Tg) of PVC

Plasticizer Concentration (wt. %)Glass Transition Temperature (Tg) (°C)
0 (Pure PVC)81.0
10Not Reported
20Not Reported
3052.1

Data sourced from a study on sonochemically synthesized sucrose laurate as a bio-plasticizer for PVC.[9]

Table 2: Performance of Epoxidized Cardanol Laurate (ECDL) in PVC Blends

PropertyPVC + DOP (50 phr)PVC + DOP/ECDL (25/25 phr)PVC + DOP/ESBO (25/25 phr)
Glass Transition Temp. (Tg) (°C)71.374.9 (+5%)76.5
Tensile Strength (MPa)16.516.015.5
Elongation at Break (%)338.2387.4 (+14.5%)350.1
Thermal Stability (T50) (°C)338.4364.9Not Reported

Data compares a 50 phr (parts per hundred resin) loading of the petroleum-based plasticizer DOP with partial replacement by ECDL and Epoxidized Soybean Oil (ESBO). T50 represents the temperature at 50% weight loss.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transvinylation

This protocol describes the synthesis of this compound from lauric acid and vinyl acetate, a common laboratory-scale method.[17][18]

Materials:

  • Lauric Acid (0.4 mole)

  • Vinyl Acetate (2.4 moles), freshly distilled

  • Mercuric Acetate (1.6 g)

  • Sulfuric Acid (100%, 0.15 mL)

  • Sodium Acetate Trihydrate (0.83 g)

  • Nitrogen gas supply

  • 500-mL three-necked round-bottomed flask, reflux condenser, thermometer, gas inlet tube.

Procedure:

  • Set up the flask with the condenser, thermometer, and gas inlet. Purge the system with nitrogen to create an inert atmosphere.[18]

  • Introduce 206 g (2.4 moles) of vinyl acetate and 80 g (0.4 mole) of lauric acid into the flask.[18]

  • Warm the mixture gently to dissolve the lauric acid.[18]

  • Once dissolved, add 1.6 g of mercuric acetate to the solution.[18]

  • Shake the mixture for approximately 30 minutes.[18]

  • Carefully add 0.15 mL of 100% sulfuric acid dropwise to catalyze the reaction.[18]

  • Heat the solution to reflux and maintain for 3 hours.[18]

  • After 3 hours, cool the mixture and add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.[18]

  • Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches 125°C.[18]

  • Complete the purification by vacuum distillation (≤10 mm Hg) to yield pure this compound (b.p. 142–143°C/10 mm).[18]

Protocol 2: Synthesis of Sucrose Laurate via Transesterification

This protocol details the synthesis of sucrose laurate using a conventional heating method, which can be used as a bio-plasticizer.[9]

Materials:

  • Methyl Laurate (0.018 mol)

  • Sucrose (0.018 mol)

  • Methanol (50 cm³)

  • Potassium Carbonate (K₂CO₃) catalyst (0.1 mol)

  • n-Butanol

  • 25% NaCl solution

  • 100 cm³ Erlenmeyer flask, water bath with thermostat, reflux condenser, rotary evaporator.

Procedure:

  • Place 50 cm³ of methanol, 0.018 mol of methyl laurate, 0.018 mol of sucrose, and 0.1 mol of K₂CO₃ catalyst into the Erlenmeyer flask.[9]

  • Connect the flask to a reflux condenser and place it in a water bath maintained at 65°C.[9]

  • Allow the reaction to proceed for 120 minutes. Monitor progress using thin-layer chromatography.[9]

  • After completion, distill the methanol solvent under vacuum using a rotary evaporator.[9]

  • Dissolve the residue in a 1:1 (v/v) mixture of 25% NaCl solution and n-butanol.[9]

  • Transfer the mixture to a separation funnel and separate the layers. The n-butanol layer contains the sucrose laurate.[9]

  • Dry the organic layer with anhydrous Na₂SO₄ and distill the solvent under vacuum to yield the final product.[9]

Protocol 3: Synthesis of Epoxidized Cardanol Laurate (ECDL)

This protocol involves a two-step synthesis: esterification of cardanol with lauric acid (not detailed here, assuming Cardanol Laurate - CDL is the starting material) followed by epoxidation.[12]

Materials:

  • Cardanol Laurate (CDL) (14.6 g, 0.03 mol)

  • meta-Chloroperoxybenzoic acid (MCPBA) (13.8 g, 0.06 mol)

  • Dichloromethane (150 g)

  • Sodium sulfite aqueous solution

  • Potassium iodide-starch paper

  • 250 mL round-bottom flask with mechanical stirrer, thermometer, and reflux condenser.

Procedure:

  • Add 14.6 g of CDL to the 250 mL round-bottom flask.[12]

  • Slowly add a solution of 13.8 g of MCPBA in 150 g of dichloromethane to the flask.[12]

  • Stir the mixture at 30°C for 3 hours.[12]

  • After the reaction, refrigerate the mixture to precipitate out meta-chlorobenzoic acid (a byproduct).[12]

  • Filter the mixture.[12]

  • Wash the filtrate with a sodium sulfite aqueous solution until the color of potassium iodide-starch paper does not change (this indicates all peroxy-acid has been quenched).[12]

  • Neutralize and dry the organic phase to obtain the final product, ECDL. The reported yield is 97%.[12]

Protocol 4: Preparation and Evaluation of Plasticized PVC Films

This protocol describes the solvent casting method for preparing thin PVC films to test the performance of a synthesized bio-plasticizer.[3][9]

Materials:

  • PVC resin (e.g., 7.66 g for 50 phr loading)[3]

  • Synthesized plasticizer (e.g., Sucrose Laurate or ECDL) at desired concentrations (e.g., 10, 20, 30, 40 wt. % or 50 phr).[3][9]

  • Tetrahydrofuran (THF) (100 cm³)

  • Glass Petri dish

  • Water bath, magnetic stirrer, vacuum oven.

Procedure:

  • Dissolve the specified amount of PVC resin in 100 cm³ of THF in a flask. Place the flask in a water bath at 40-50°C and stir until the polymer is completely dissolved.[3][9]

  • Add the calculated amount of the bio-based plasticizer to the homogenous PVC solution.[9]

  • Continue stirring the mixture for at least 2 hours to ensure complete homogenization.[9]

  • Pour the resulting solution into a clean, level glass Petri dish.[9]

  • Cover the dish and allow the solvent to evaporate slowly at room temperature.[3]

  • Once a solid film has formed (approx. 48-72 hours), transfer it to a vacuum oven and dry at room temperature (or slightly elevated, e.g., 40°C) for several days to remove all residual THF.[3][9]

  • The resulting film (thickness 0.1-0.3 mm) can be used for further analysis, such as Differential Scanning Calorimetry (DSC) to determine Tg, thermogravimetric analysis (TGA) for thermal stability, and tensile testing for mechanical properties.[9][12]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product lauric_acid Lauric Acid reaction Transvinylation Reaction (Reflux, 3 hrs) lauric_acid->reaction vinyl_acetate Vinyl Acetate vinyl_acetate->reaction neutralization Neutralization (Sodium Acetate) reaction->neutralization Catalyst: Mercuric Acetate, H₂SO₄ distillation Purification (Distillation) neutralization->distillation vinyl_laurate This compound distillation->vinyl_laurate Yield: 53-63%

Caption: Workflow for the synthesis of this compound.

Plasticizer_Synthesis_Routes cluster_external Route 1: External Plasticizers cluster_internal Route 2: Internal Plasticization vl This compound (Reagent) trans Transesterification (e.g., with Sucrose) vl->trans epox Esterification & Epoxidation (e.g., to create ECDL) vl->epox (via Lauric Acid) copoly Copolymerization (e.g., with Vinyl Acetate) vl->copoly suc_laurate Sucrose Laurate trans->suc_laurate ecdl Epoxidized Esters epox->ecdl pvacvl PVAc-VL Copolymer copoly->pvacvl

Caption: Application pathways for this compound in plasticizers.

PVC_Film_Workflow start Start dissolve 1. Dissolve PVC in THF start->dissolve add_plast 2. Add Bio-Plasticizer (e.g., Sucrose Laurate) dissolve->add_plast homogenize 3. Stir for 2 hours for Homogenization add_plast->homogenize cast 4. Cast Solution into Petri Dish homogenize->cast evap 5. Solvent Evaporation (Room Temp, 48-72h) cast->evap dry 6. Vacuum Drying (Remove residual THF) evap->dry film PVC Film dry->film analysis 7. Characterization (DSC, TGA, Tensile Tests) film->analysis end End analysis->end

Caption: Experimental workflow for PVC film preparation and testing.

References

Enzymatic Modification of Polysaccharides with Vinyl Laurate: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enzymatic modification of polysaccharides through acylation with vinyl laurate offers a green and highly specific alternative to traditional chemical methods. This process, primarily catalyzed by lipases, introduces a hydrophobic lauryl group onto the hydrophilic polysaccharide backbone, creating amphiphilic polymers with tunable properties. These modified polysaccharides, particularly starch and dextran laurates, are of significant interest for various applications, including as biodegradable plastics, emulsifiers, and advanced drug delivery vehicles.

The use of this compound as an acyl donor is particularly advantageous in these enzymatic reactions. The transesterification process is essentially irreversible because the leaving group, vinyl alcohol, tautomerizes to the highly volatile acetaldehyde, which is removed from the reaction medium. This drives the reaction equilibrium towards product formation, resulting in high conversion rates under mild conditions.

Key Polysaccharides and Enzymes

The most extensively studied polysaccharide for this modification is starch . Lipase-catalyzed laurylation of starch has been shown to produce starch laurates with varying degrees of substitution (DS), which dictates the physicochemical properties of the final product. Another polysaccharide that has been successfully modified is dextran , yielding amphiphilic dextran esters capable of self-assembling into nanoparticles.

The enzyme of choice for this reaction is typically Lipase B from Candida antarctica , often in its immobilized form (e.g., Novozym 435), due to its high activity and stability in organic solvents. Other lipases, such as those from Candida rugosa and Thermomyces lanuginosus, have also been utilized.

Physicochemical Properties and Applications in Drug Development

The introduction of the lauryl fatty acid chain significantly alters the properties of the native polysaccharide. Starch laurates exhibit increased hydrophobicity, altered thermal stability, and changes in swelling power and solubility.[1] These modifications disrupt the granular and crystalline structure of native starch.[2]

A key application for these amphiphilic polysaccharides is in the field of drug delivery . Their ability to self-assemble in aqueous solutions into core-shell nanoparticles makes them excellent candidates for encapsulating both hydrophobic and hydrophilic drugs.[3] For instance, amphiphilic dextran-vinyl laurate has been shown to form spherical nanoparticles of approximately 200-nm in diameter, which can effectively encapsulate therapeutic compounds with low cytotoxicity, making them suitable for oral drug delivery.[4] These starch- and dextran-based nanoparticles can protect labile drug molecules from degradation, control their release, and improve bioavailability.[5]

Quantitative Data Summary

The degree of substitution (DS) is a critical parameter that determines the functionality of the modified polysaccharide. It is influenced by several reaction parameters, as summarized in the tables below.

Table 1: Influence of Reaction Parameters on the Degree of Substitution (DS) of Starch Laurate (Enzymatic Synthesis in Ionic Liquids) [2][6]

Lipase Dosage (g)Molar Ratio (Lauric Acid/AGU)Temperature (°C)Reaction Time (h)Maximum DS
0.13:1604~0.110
0.21:1604~0.095
0.22:1604~0.130
0.2 3:1 60 4 ~0.171
0.23:1504~0.145
0.23:1704~0.135
0.23:1602~0.140
0.23:1606~0.160
0.33:1604~0.155

Data extracted from studies using Candida rugosa lipase in [BMIm]Cl ionic liquid. AGU = Anhydroglucose unit.

Table 2: Physicochemical Properties of Enzymatically Synthesized Corn Starch Laurate [1]

Degree of Substitution (DS)Amylose Content (%)Swelling Power (g/g) at 90°CSolubility (%) at 90°C
0 (Native Starch)28.512.110.5
0.003347.3113.511.8
0.006547.8914.212.5
0.010948.2315.113.4
0.015148.6916.314.7

Experimental Protocols & Visualizations

General Workflow for Enzymatic Acylation of Polysaccharides

The overall process involves the solubilization of the polysaccharide, followed by the lipase-catalyzed reaction with this compound, and subsequent purification of the polysaccharide ester.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis P_dissolve Polysaccharide Dissolution (e.g., in DMSO or Ionic Liquid) add_reagents Add this compound, Immobilized Lipase, & Molecular Sieves P_dissolve->add_reagents incubation Incubation with Agitation (e.g., 40-60°C, 4-48h) add_reagents->incubation terminate Terminate Reaction (e.g., filter enzyme) incubation->terminate precipitate Precipitate Product (e.g., with Ethanol/Methanol) terminate->precipitate wash_dry Wash & Dry Product precipitate->wash_dry characterize Characterization (FTIR, NMR, DS determination) wash_dry->characterize

Fig. 1: General experimental workflow for lipase-catalyzed polysaccharide laurate synthesis.
Enzymatic Transesterification Reaction Mechanism

The lipase catalyzes the transesterification between a hydroxyl group on the polysaccharide and this compound. The reaction is driven forward by the tautomerization of the unstable vinyl alcohol intermediate into acetaldehyde.

G cluster_reactants Reactants cluster_products Products polysaccharide Polysaccharide-OH lipase Lipase (e.g., Novozym 435) polysaccharide->lipase vinyl_laurate This compound vinyl_laurate->lipase polysaccharide_ester Polysaccharide-Laurate lipase->polysaccharide_ester intermediate Vinyl Alcohol (unstable) lipase->intermediate acetaldehyde Acetaldehyde (gas) intermediate->acetaldehyde Tautomerization

Fig. 2: Reaction scheme for lipase-catalyzed transesterification with this compound.
Protocol 1: Enzymatic Synthesis of Starch Laurate in a DMSO/tert-Butanol System

This protocol is adapted from methodologies for synthesizing sugar esters, which are applicable to soluble starch.

Materials:

  • Soluble Starch

  • Dimethyl sulfoxide (DMSO)

  • tert-Butanol

  • This compound

  • Immobilized Lipase (Candida antarctica Lipase B, Novozym 435)

  • Molecular Sieves (3 Å, activated)

  • Methanol or Ethanol (for precipitation)

Procedure:

  • Starch Solubilization: Dissolve 1 mmol equivalent of starch (based on anhydroglucose unit weight of 162.15 g/mol ) in 10 mL of DMSO. Gentle heating and stirring may be required. Cool the solution to the reaction temperature.

  • Solvent Addition: Add 40 mL of tert-butanol to the starch solution and mix thoroughly.

  • Reaction Setup: Add 1 g of activated molecular sieves to the mixture to maintain anhydrous conditions.

  • Initiate Reaction: Add 1 mmol of this compound and 0.1 g of immobilized lipase (Novozym 435) to the reaction vessel.

  • Incubation: Seal the vessel and incubate at 50°C in an orbital shaker at 200 rpm for 24-48 hours.

  • Enzyme Removal: After the reaction, terminate it by filtering the immobilized enzyme from the solution. The enzyme can be washed with tert-butanol and dried for potential reuse.

  • Product Precipitation: Pour the filtrate into 200 mL of cold methanol or ethanol with vigorous stirring to precipitate the starch laurate.

  • Purification: Collect the precipitate by centrifugation or filtration. Wash the product thoroughly with fresh methanol or ethanol (3 x 50 mL) to remove unreacted this compound and by-products.

  • Drying: Dry the final product (starch laurate) in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the synthesis and determine the DS using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of Amphiphilic Dextran Laurate

This protocol is based on the synthesis of dextran esters for nanoparticle formation.[5]

Materials:

  • Dextran (e.g., 40 kDa)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Immobilized Lipase (Candida antarctica Lipase B, Novozym 435)

  • Acetone

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dextran Solubilization: Dissolve 1.0 g of dextran in 50 mL of DMSO in a reaction flask.

  • Initiate Reaction: Add 0.5 g of immobilized lipase (Novozym 435) and a molar excess of this compound (e.g., a 3:1 molar ratio of this compound to dextran repeating units).

  • Incubation: Seal the flask and incubate the mixture at 45°C for 72 hours with continuous stirring.

  • Enzyme Removal: Stop the reaction by filtering off the immobilized enzyme.

  • Product Precipitation: Precipitate the crude dextran laurate by adding the reaction mixture dropwise into 500 mL of vigorously stirred acetone.

  • Purification:

    • Collect the precipitate and re-dissolve it in a minimal amount of DMSO.

    • Precipitate again in acetone to further remove impurities.

    • Collect the purified product and dissolve it in deionized water.

    • Dialyze the aqueous solution against deionized water for 48 hours using appropriate dialysis tubing to remove residual DMSO and other small-molecule impurities.

  • Drying: Lyophilize (freeze-dry) the dialyzed solution to obtain the pure dextran laurate as a white powder.

  • Characterization: Analyze the product by FTIR and ¹H NMR to confirm esterification and determine the degree of substitution.

References

Solvent-Free Enzymatic Acylation Using Vinyl Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic acylation is a powerful technique for the regioselective modification of molecules such as flavonoids, glycosides, and other natural products. This biotransformation can enhance the lipophilicity of polar compounds, thereby improving their solubility in lipid-based matrices, cellular uptake, and overall bioavailability. The use of vinyl laurate as an acyl donor in a solvent-free system represents a green and efficient approach, minimizing solvent waste and simplifying downstream processing. Vinyl esters are considered "activated" acyl donors; the transesterification reaction is rendered irreversible because the vinyl alcohol by-product rapidly tautomerizes to acetaldehyde, which is volatile and can be easily removed, thus driving the reaction towards completion.[1] This document provides detailed protocols and quantitative data for the solvent-free enzymatic acylation of various substrates using this compound, catalyzed by immobilized lipases.

Key Advantages of Solvent-Free Enzymatic Acylation

  • Green Chemistry: Eliminates the need for organic solvents, reducing environmental impact and potential toxicity.

  • High Volumetric Productivity: The absence of solvents increases the concentration of reactants, leading to higher reaction rates and yields.[2]

  • Simplified Downstream Processing: Reduces the complexity and cost associated with solvent removal and product purification.[2]

  • Enhanced Enzyme Stability: In some cases, solvent-free systems can improve the operational stability of the enzyme.

  • High Conversion Rates: The irreversible nature of the reaction with vinyl esters often leads to high product conversions.[1]

Experimental Data and Reaction Parameters

The following tables summarize quantitative data from various studies on enzymatic acylation using this compound under different conditions.

SubstrateEnzymeAcyl DonorMolar Ratio (Substrate:Acyl Donor)Temperature (°C)Reaction TimeConversion/YieldReference
LevoglucosanImmobilized LipaseThis compound-6177 min74% Conversion[3]
Phloretin α-glucosideLipozyme TL IMThis compound1:20606 hHigh Conversion[4]
XylitolNovozym 435Lauric Acid1:24060 min-[5]
Ethyl AlcoholFermase CALB™10,000Lauric Acid1:2654 h92.46% Conversion[6][7]
Isoamyl AlcoholImmobilized Rhizopus oryzae LipaseVinyl Acetate-408 h95% Conversion[8]
ara-CPseudomonas fluorescens (whole cells)This compound1:2530144 h10.11% Yield[9]

Note: While some examples use lauric acid or other vinyl esters, they provide valuable insights into the optimization of similar solvent-free acylation reactions.

Experimental Workflow and Reaction Mechanism

The general workflow for a solvent-free enzymatic acylation using this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing A Substrate D Mix Substrate and this compound A->D B This compound B->D C Immobilized Lipase F Add Immobilized Lipase to Initiate Reaction C->F E Pre-heat Mixture to Reaction Temperature D->E E->F G Incubate under Agitation F->G H Stop Reaction (e.g., filter out enzyme) G->H I Product Purification (e.g., chromatography) H->I J Product Analysis (e.g., HPLC, NMR) I->J

Caption: General experimental workflow for solvent-free enzymatic acylation.

The enzymatic acylation proceeds via a transesterification mechanism, which is rendered irreversible by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

G sub Substrate-OH enz Lipase sub->enz binds vl This compound vl->enz binds prod Acylated Substrate enz->prod releases va Vinyl Alcohol enz->va releases acet Acetaldehyde va->acet Tautomerizes (irreversible)

Caption: Simplified mechanism of lipase-catalyzed acylation with this compound.

Detailed Experimental Protocol: Solvent-Free Acylation of a Model Hydroxyl-Containing Substrate

This protocol provides a general procedure for the solvent-free enzymatic acylation of a model substrate containing a primary or secondary hydroxyl group using this compound and an immobilized lipase such as Novozym 435 or Lipozyme TL IM.

Materials:

  • Substrate (e.g., a flavonoid glycoside, polyol, or alcohol)

  • This compound

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Thermostated orbital shaker or magnetic stirrer with heating

  • Molecular sieves (3Å or 4Å, activated), optional, to remove any residual water

  • Analytical equipment for monitoring the reaction (e.g., TLC, HPLC)

  • Solvents for product purification (e.g., ethyl acetate, hexane)

  • Purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of Reactants:

    • Ensure the substrate is dry. If necessary, dry under vacuum.

    • If using, activate molecular sieves by heating at a high temperature (e.g., 250 °C) under vacuum for several hours.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the substrate and this compound. A typical molar ratio is between 1:2 and 1:20 (substrate:this compound), depending on the substrate and desired degree of acylation. For a solvent-free reaction, the this compound can also serve as the reaction medium.

    • If the substrate is solid at room temperature, gently heat the mixture to the desired reaction temperature (e.g., 40-65 °C) with stirring until the substrate dissolves or a homogenous slurry is formed.[6][7][8]

    • (Optional) Add activated molecular sieves to the mixture (e.g., 5-10% w/w of the total reactants) to scavenge any water present or produced, which can inhibit the enzyme and promote side reactions.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-20% (w/w) of the limiting substrate.

    • Seal the reaction vessel to prevent the evaporation of volatile byproducts.

    • Place the vessel in a thermostated orbital shaker or on a heated magnetic stirrer and maintain the desired reaction temperature (e.g., 60 °C) with constant agitation (e.g., 200 rpm).[8]

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor the progress of the reaction.

    • Analyze the aliquots by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the substrate and the formation of the product.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (or the reaction reaches a plateau), stop the reaction by filtering off the immobilized enzyme.

    • The recovered enzyme can be washed with a suitable solvent (e.g., tert-butanol or acetone), dried under vacuum, and stored for reuse in subsequent batches.

  • Product Purification:

    • The crude product mixture can be purified to remove unreacted starting materials and any byproducts.

    • A common method is silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).

    • The fractions containing the pure product, as determined by TLC or HPLC, are pooled and the solvent is removed under reduced pressure.

  • Product Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Solvent-free enzymatic acylation with this compound offers a highly efficient, environmentally friendly, and scalable method for the lipophilization of a wide range of molecules. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to apply this technology to their specific compounds of interest, potentially enhancing their therapeutic efficacy. The mild reaction conditions and high selectivity of lipases make this an attractive alternative to traditional chemical synthesis.

References

Application Notes: The Role of Vinyl Laurate in the Synthesis of Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl laurate, the vinyl ester of lauric acid, serves as a highly effective acyl donor in the synthesis of various esters, including those utilized as flavors, fragrances, and functional ingredients in the food, pharmaceutical, and cosmetic industries.[1][2][3] Its application is particularly prominent in enzyme-catalyzed reactions, which align with the principles of green chemistry by offering mild reaction conditions and high selectivity.[2][3][4] Vinyl esters are considered "activated" acyl donors because their use in transesterification reactions is rendered effectively irreversible.[4] This quality often leads to higher product yields compared to syntheses using free fatty acids or other alkyl esters.[4]

Mechanism of Action: Irreversible Transesterification

The key advantage of using this compound as an acyl donor, particularly in lipase-catalyzed reactions, is the irreversible nature of the transesterification process. The reaction involves the transfer of the lauroyl group from this compound to an alcohol (the acyl acceptor). The immediate by-product, vinyl alcohol, is unstable and rapidly tautomerizes into acetaldehyde.[2][4] Acetaldehyde is a volatile compound that evaporates from the reaction medium, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards product formation, preventing the reverse reaction and driving the synthesis to completion.[4] This mechanism is a cornerstone of achieving high conversion rates and yields in flavor ester synthesis.

G VL This compound (Acyl Donor) Lipase Lipase Catalyst VL->Lipase ROH Alcohol (Acyl Acceptor) ROH->Lipase Ester Flavor Ester Acet Acetaldehyde (Volatile By-product) Evap Evaporation Acet->Evap VA Vinyl Alcohol (Unstable) VA->Acet Lipase->Ester Transesterification Lipase->VA

Figure 1. Lipase-catalyzed transesterification using this compound.

Application Data

This compound is a versatile reagent for the synthesis of a wide range of esters with diverse applications, from sugar esters used as emulsifiers to short-chain alcohol esters used as flavorings.[5][6] The choice of catalyst (enzymatic or chemical) and reaction conditions significantly influences the reaction outcomes.

Enzymatic Synthesis of Sugar and Polyol Esters

Enzymatic synthesis is preferred for producing high-purity compounds under mild conditions.[5] Lipase B from Candida antarctica (often immobilized as Novozym 435) is a widely used biocatalyst for these reactions.[7][8]

Table 1: Quantitative Data for Enzymatic Ester Synthesis using this compound

Product EsterAcyl AcceptorBiocatalystReaction MediumTemp. (°C)Molar Ratio (Donor:Acceptor)Yield / ConversionReference
Sorbitol LaurateD-SorbitolNovozym 435Deep Eutectic Solvent (Sorbitol:Choline Chloride)50°C0.5 M this compound28% Molar Conversion[8]
L-Arabinose EstersL-ArabinoseNovozym 435Organic Solvents50°C3:157% Overall Yield[7]
D-Xylose EstersD-XyloseNovozym 435Organic Solvents50°C3:174.9% Overall Yield[7]
Sugar MonolauratesGlucose, Galactose, MannoseCandida antarctica LipaseDMSO / tert-butanol50°C1:1Not specified[5]
Neokestose LaurateNeokestoseCandida antarctica Lipase B2-methyl-2-butanol / DMSO50°C12:1>80% Conversion[9]
Chemical Synthesis of Starch and Vinyl Esters

Chemical synthesis routes are also employed, often for modifying polymers like starch or for the industrial production of the this compound monomer itself.[10][11]

Table 2: Quantitative Data for Chemical Ester Synthesis involving this compound

Product EsterReactantsCatalystReaction MediumTemp. (°C)Key OutcomeReference
Starch LaurateCorn Starch, this compoundK₂CO₃, Na AcetateDMSO110°CDegree of Substitution (DS) up to 2.96[10][12]
This compoundLauric Acid, Vinyl AcetateMercuric Acetate, H₂SO₄Vinyl Acetate (reagent and solvent)Reflux53-59% Yield (pure)[11]
This compoundLauric Acid, Vinyl AcetateMercuric Acetate, Fuming H₂SO₄Vinyl Acetate (reagent and solvent)30°C94% Conversion, 85% Yield[13]
Cellulose LaurateCellulose, this compoundDBUAmimCl / DMSONot specifiedDegree of Substitution (DS) up to 2.74[14]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Sugar Laurate Esters

This protocol is adapted from the methodology for synthesizing mono- and disaccharide fatty acid esters using lipase.[5] It is a representative example of a green chemistry approach to producing functional esters.

Methodology:

  • Reactant Preparation:

    • In a reaction flask, dissolve the acyl acceptor (e.g., 1 mmol of monosaccharide like glucose) in 2 mL of Dimethyl Sulfoxide (DMSO) with gentle swirling.[5]

    • Once dissolved, add 8 mL of tert-butanol.[5]

  • Acyl Donor Addition:

    • Add the acyl donor, this compound (1 mmol for monosaccharides).[5]

  • Reaction Setup:

    • Add 1 g of molecular sieves to the mixture to adsorb water produced during the reaction.[5]

    • Add 0.1 g of lipase from Candida antarctica (e.g., Novozym 435).[5]

  • Incubation:

    • Seal the flask and place it in a temperature-controlled water bath or orbital shaker.

    • Incubate at 50°C with shaking at 120 rpm for 36 hours.[5]

  • Purification:

    • After the reaction, filter the mixture to remove the immobilized enzyme and molecular sieves.[5]

    • Remove the tert-butanol using a rotary evaporator at 50°C.[5]

    • Add distilled water to the remaining mixture to dissolve unreacted sugar and DMSO, then separate the phases via centrifugation and filtration to isolate the ester product.[5]

G start Start prep 1. Dissolve Sugar (Acyl Acceptor) in DMSO/tert-butanol start->prep add_vl 2. Add this compound (Acyl Donor) prep->add_vl add_cat 3. Add Lipase & Molecular Sieves add_vl->add_cat incubate 4. Incubate (50°C, 36h, 120 rpm) add_cat->incubate filter 5. Filter Mixture (Remove Enzyme/Sieves) incubate->filter evap 6. Evaporate Solvent (Remove tert-butanol) filter->evap purify 7. Purify Product (Water Wash & Centrifuge) evap->purify end_node End (Pure Flavor Ester) purify->end_node

Figure 2. Workflow for enzymatic synthesis of sugar laurate esters.

Protocol 2: Chemical Synthesis of this compound via Transvinylation

This protocol describes the synthesis of this compound itself from lauric acid and vinyl acetate, adapted from a procedure in Organic Syntheses.[11] This method is useful for laboratory-scale preparation of the acyl donor.

Methodology:

  • Reactant Preparation:

    • In a 500-mL three-necked round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine 80 g (0.4 mole) of lauric acid and 206 g (2.4 moles) of freshly distilled vinyl acetate.[11]

    • Warm the mixture gently to dissolve the lauric acid.

  • Catalyst Addition:

    • Add 1.6 g of mercuric acetate to the solution. Shake for approximately 30 minutes.[11]

    • Carefully add 0.15 mL of 100% sulfuric acid dropwise.[11]

  • Reaction:

    • Heat the solution under reflux for 3 hours in a nitrogen atmosphere to minimize polymerization.[11]

  • Neutralization and Recovery:

    • Add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.[11]

    • Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125°C.[11]

  • Purification:

    • Perform a vacuum distillation of the remaining residue at 10 mm Hg or lower.[11]

    • Collect the fraction boiling at 142–143°C/10 mm, which is the this compound product. The expected yield is 50–57 g.[11]

    • For higher purity, a redistillation can be performed.[11]

G start Start combine 1. Combine Lauric Acid & Vinyl Acetate in Flask start->combine add_cat 2. Add Catalysts (Mercuric Acetate, H₂SO₄) combine->add_cat reflux 3. Heat Under Reflux (3 hours) add_cat->reflux neutralize 4. Neutralize Acid (Add Sodium Acetate) reflux->neutralize distill_va 5. Distill Excess Vinyl Acetate neutralize->distill_va vac_distill 6. Vacuum Distill Product (Collect at 142-143°C/10mm) distill_va->vac_distill end_node End (Pure this compound) vac_distill->end_node

References

Application Notes: Synthesis of Poly(vinyl laurate) Latexes and Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinyl laurate) (PVL) is a hydrophobic polymer synthesized from the this compound monomer. Its inherent properties, such as hydrophobicity, film-forming capabilities, and biocompatibility, make it a material of significant interest for researchers, scientists, and drug development professionals. PVL can be formulated into stable latexes and emulsions, which are colloidal dispersions of polymer particles in an aqueous medium. These formulations are particularly valuable in biomedical applications, including drug delivery systems, coatings for medical devices, and tissue engineering scaffolds. The synthesis of PVL latexes is typically achieved through emulsion or miniemulsion polymerization techniques, which allow for control over particle size, molecular weight, and surface characteristics.

Key Applications in Research and Drug Development

  • Drug Delivery: PVL nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release. The hydrophobic core of the PVL particles serves as a reservoir for the drug, while the particle surface can be functionalized for targeted delivery.

  • Biomaterial Coatings: The film-forming ability of PVL makes it an excellent candidate for coating medical implants and devices.[1] These coatings can improve biocompatibility, reduce friction, and provide a barrier against biofouling.

  • Tissue Engineering: PVL can be processed into porous scaffolds that support cell growth and tissue regeneration. The biocompatibility and biodegradability of PVL are advantageous for these applications.

  • Cosmetics and Personal Care: In the cosmetics industry, poly(this compound) is utilized for its film-forming, binding, and viscosity-controlling properties in a variety of products.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of poly(this compound) latexes via conventional emulsion polymerization and miniemulsion polymerization.

Protocol 1: Synthesis of Poly(this compound) Latex by Emulsion Polymerization

This protocol describes a standard emulsion polymerization procedure for synthesizing poly(this compound) latex.

Materials:

  • This compound (VL) monomer (≥99.0%)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (NaHCO₃) (buffer)

  • Deionized (DI) water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Aqueous Phase Preparation: In the flask, dissolve sodium dodecyl sulfate (SDS) and sodium bicarbonate (NaHCO₃) in deionized water.

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen, and maintain a nitrogen blanket throughout the reaction.

  • Heating: Heat the aqueous solution to the reaction temperature (e.g., 70°C) with continuous stirring.

  • Initiator Addition: Dissolve the potassium persulfate (KPS) initiator in a small amount of deionized water and add it to the reactor.

  • Monomer Emulsion Feed: In a separate beaker, prepare an emulsion of this compound monomer in a small amount of the SDS solution. Add this pre-emulsion to the dropping funnel.

  • Polymerization: Slowly feed the monomer emulsion into the reactor over a period of 2-3 hours while maintaining the reaction temperature and stirring.

  • Reaction Completion: After the monomer feed is complete, continue the reaction for an additional 2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through cheesecloth to remove any coagulum.

Protocol 2: Synthesis of Poly(this compound) Nanoparticles by Miniemulsion Polymerization

This protocol details the synthesis of poly(this compound) nanoparticles using a miniemulsion polymerization technique, which is suitable for producing smaller and more uniform particles.

Materials:

  • This compound (VL) monomer (≥99.0%)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Hexadecane (HD) (hydrophobe/costabilizer)

  • Potassium persulfate (KPS) (initiator)

  • Deionized (DI) water

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Oil Phase Preparation: In a beaker, mix the this compound monomer and hexadecane.

  • Aqueous Phase Preparation: In another beaker, dissolve the sodium dodecyl sulfate (SDS) in deionized water.

  • Pre-emulsification: Combine the oil and aqueous phases and stir vigorously with a magnetic stirrer for 30 minutes.

  • Miniemulsification: Subject the pre-emulsion to high-shear homogenization or ultrasonication for a specified time (e.g., 10-15 minutes) to form a stable miniemulsion with small droplet sizes.

  • Reactor Setup: Transfer the miniemulsion to the three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes and maintain a nitrogen blanket.

  • Initiator Addition: Dissolve the potassium persulfate (KPS) initiator in a small amount of deionized water and add it to the reactor.

  • Polymerization: Heat the reactor to the desired reaction temperature (e.g., 70°C) and maintain stirring for the duration of the polymerization (e.g., 4-6 hours).

  • Cooling and Filtration: Cool the reactor to room temperature and filter the latex to remove any coagulum.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(this compound) latexes.

Table 1: Emulsion Polymerization of this compound - Reaction Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Monomer (g) 100100100
Water (g) 200200200
SDS (g) 2.03.04.0
KPS (g) 0.50.50.5
Temperature (°C) 707070
Time (h) 444
Particle Size (nm) 15012090
Polydispersity Index (PDI) 0.250.180.12
Zeta Potential (mV) -45-50-55
Monomer Conversion (%) 959798
Molecular Weight (Mw, kDa) 150140130

Table 2: Miniemulsion Polymerization of this compound - Reaction Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Monomer (g) 505050
Water (g) 150150150
SDS (g) 1.51.51.5
Hexadecane (g) 2.02.02.0
KPS (g) 0.30.30.3
Temperature (°C) 707580
Time (h) 666
Particle Size (nm) 807570
Polydispersity Index (PDI) 0.100.080.07
Zeta Potential (mV) -48-46-44
Monomer Conversion (%) 989999
Molecular Weight (Mw, kDa) 11010090

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of poly(this compound) latexes.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Prepare Aqueous Phase (Water, SDS, NaHCO₃) C Charge Reactor with Aqueous Phase A->C B Prepare Monomer Emulsion (this compound, SDS Solution) G Feed Monomer Emulsion B->G D Purge with Nitrogen C->D E Heat to 70°C D->E F Add Initiator (KPS) E->F F->G H React for 2-3 hours G->H I Continue Reaction for 2 hours H->I J Cool to Room Temperature I->J K Filter Latex J->K L Characterize Latex (Particle Size, Zeta Potential, etc.) K->L

Caption: Workflow for Emulsion Polymerization of Poly(this compound).

Miniemulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Prepare Oil Phase (this compound, Hexadecane) C Combine and Pre-emulsify A->C B Prepare Aqueous Phase (Water, SDS) B->C D Homogenize/Sonicate to form Miniemulsion C->D E Charge Reactor with Miniemulsion D->E F Purge with Nitrogen E->F G Add Initiator (KPS) F->G H Heat to 70°C G->H I React for 4-6 hours H->I J Cool to Room Temperature I->J K Filter Latex J->K L Characterize Latex (Particle Size, Zeta Potential, etc.) K->L

Caption: Workflow for Miniemulsion Polymerization of Poly(this compound).

References

Application Notes and Protocols for Vinyl Laurate in Coatings, Adhesives, and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl laurate as a comonomer in the formulation of coatings, adhesives, and sealants. The inclusion of this compound in polymer formulations, particularly with vinyl acetate, can significantly enhance performance characteristics such as flexibility, hydrophobicity, and adhesion. This document outlines the synthesis of this compound-containing copolymers, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction to this compound in Polymer Systems

This compound is the vinyl ester of lauric acid, a saturated fatty acid. Its long aliphatic chain makes it a valuable hydrophobic monomer. When copolymerized with more polar monomers like vinyl acetate, this compound acts as an internal plasticizer, increasing the flexibility and impact resistance of the resulting polymer.[1][2] This plasticizing effect also reduces the glass transition temperature (Tg) of the copolymer.

The key benefits of incorporating this compound into coating, adhesive, and sealant formulations include:

  • Increased Flexibility and Crack Resistance: The long lauryl chain disrupts polymer chain packing, leading to softer, more flexible materials that are less prone to cracking upon bending or impact.[2]

  • Enhanced Hydrophobicity and Water Resistance: The nonpolar nature of the laurate group imparts a higher water contact angle to the polymer surface, improving its water and moisture resistance.[3][4]

  • Improved Adhesion to a Variety of Substrates: this compound copolymers exhibit good adhesion to a range of surfaces, including wood, plastics, and metals.[2]

  • Good Film-Forming Properties: Emulsions of this compound copolymers form continuous and uniform films.[2]

  • UV Resistance: Copolymers containing this compound can offer good resistance to degradation from UV radiation.[2]

Applications in Coatings, Adhesives, and Sealants

Coatings

In coatings, this compound is primarily used as a comonomer in latex paints and industrial coatings to improve flexibility and water resistance. Vinyl acetate-vinyl laurate (VA/VL) copolymers can be formulated into durable and flexible coatings for various substrates.[3][5]

Key Performance Improvements:

  • Exterior Durability: Improved water and UV resistance contribute to better performance in outdoor applications.[2]

  • Low-Temperature Flexibility: The plasticizing effect of this compound helps to prevent coating embrittlement and cracking in cold environments.

  • Anti-Corrosion Properties: Enhanced hydrophobicity can reduce moisture ingress, thus protecting metal substrates from corrosion.

Adhesives

This compound is a valuable component in the formulation of pressure-sensitive adhesives (PSAs) and laminating adhesives. The incorporation of this compound can be used to tailor the adhesive's tack, peel strength, and shear resistance.[6]

Key Performance Improvements:

  • Tack and Peel Strength: The plasticizing effect of this compound can increase the tack and peel adhesion of the adhesive.

  • Flexibility: The increased flexibility is beneficial for adhesives used on conformable substrates.

  • Removability: By adjusting the this compound content, the adhesive properties can be modified to create removable or permanent bonds.

Sealants

In sealants, the flexibility and hydrophobicity imparted by this compound are highly desirable. VA/VL copolymers can be used to formulate elastomeric sealants with good adhesion and durability.

Key Performance Improvements:

  • Elasticity and Movement Capability: The internal plasticization allows the sealant to accommodate joint movement without failure.

  • Weatherability: Enhanced water and UV resistance contribute to long-term performance in demanding environments.

  • Adhesion to Construction Materials: VA/VL-based sealants can exhibit good adhesion to common building materials.

Data Presentation: Illustrative Performance Data

The following tables present illustrative quantitative data to demonstrate the typical effects of increasing this compound content in vinyl acetate copolymer formulations. This data is intended for comparative purposes and actual results will vary based on the specific formulation and curing conditions.

Table 1: Illustrative Performance of Vinyl Acetate-Vinyl Laurate Copolymer Coatings

PropertyTest MethodVA Homopolymer10% this compound20% this compound30% this compound
Pencil Hardness ASTM D3363HFHB2B
Mandrel Bend (1/8 inch) ASTM D522FailPassPassPass
Cross-Hatch Adhesion ASTM D33594B5B5B5B
60° Gloss ASTM D52385827875
Water Contact Angle (°) Goniometer708595105

Table 2: Illustrative Performance of Vinyl Acetate-Vinyl Laurate Copolymer Adhesives

PropertyTest MethodVA Homopolymer10% this compound20% this compound30% this compound
180° Peel Adhesion (N/25mm) PSTC-10110152025
Loop Tack (N/25mm) PSTC-168121822
Shear Adhesion (hours) PSTC-107>72482412
Glass Transition Temp. (°C) DSC35205-10

Experimental Protocols

Synthesis of Vinyl Acetate-Vinyl Laurate (VA/VL) Copolymer Emulsion

This protocol describes the synthesis of a VA/VL copolymer emulsion via a semi-batch emulsion polymerization process.

Materials:

  • Vinyl Acetate (VA), inhibited

  • This compound (VL), inhibited

  • Potassium Persulfate (KPS) (Initiator)

  • Sodium Bicarbonate (Buffer)

  • Anionic Surfactant (e.g., Sodium Lauryl Sulfate)

  • Non-ionic Surfactant (e.g., Nonylphenol Ethoxylate)

  • Deionized Water

Procedure:

  • Initial Charge: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps, add deionized water, sodium bicarbonate, and a portion of the surfactants.

  • Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Initiator Addition: Heat the reactor to 75-80°C and add the potassium persulfate initiator dissolved in a small amount of deionized water.

  • Monomer Emulsion Pre-emulsification: In a separate vessel, prepare a monomer pre-emulsion by mixing vinyl acetate, this compound, the remaining surfactants, and deionized water with gentle agitation.

  • Monomer Feed: Begin feeding the monomer pre-emulsion into the reactor at a constant rate over a period of 3-4 hours.

  • Polymerization: Maintain the reaction temperature at 75-80°C throughout the monomer feed.

  • Post-Reaction: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.

G cluster_synthesis VA/VL Copolymer Emulsion Synthesis A Initial Charge (Water, Buffer, Surfactants) B Nitrogen Purge A->B C Heat & Add Initiator B->C E Monomer Feed (3-4 hours) C->E D Prepare Monomer Pre-emulsion (VA, VL, Surfactants, Water) D->E F Polymerization (75-80°C) E->F G Post-Reaction (1-2 hours) F->G H Cool & Filter G->H

Experimental workflow for the synthesis of a VA/VL copolymer emulsion.
Formulation and Testing of a VA/VL-Based Coating

Formulation:

A simple water-based coating formulation can be prepared as follows:

ComponentWeight (%)
VA/VL Copolymer Emulsion (50% solids)60.0
Pigment (e.g., Titanium Dioxide)20.0
Coalescing Agent (e.g., Texanol)2.0
Defoamer0.2
Thickener0.3
Water17.5

Procedure:

  • Pigment Dispersion: In a high-speed disperser, mix the pigment with water and a dispersant until a Hegman grind of 7+ is achieved.

  • Letdown: Under slow agitation, add the VA/VL copolymer emulsion, coalescing agent, and defoamer to the pigment dispersion.

  • Viscosity Adjustment: Add the thickener slowly to achieve the desired application viscosity.

  • Application: Apply the coating to a substrate (e.g., steel panel, wood) using a drawdown bar to a specified wet film thickness.

  • Curing: Allow the coating to cure at ambient conditions (23 ± 2°C, 50 ± 5% RH) for 7 days before testing.

Performance Testing Protocols:

  • Pencil Hardness (ASTM D3363): A set of calibrated pencils of increasing hardness is pushed over the coated surface at a 45° angle. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.[4][7][8][9]

  • Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut into the coating, pressure-sensitive tape is applied over the lattice and then rapidly pulled off. Adhesion is rated based on the amount of coating removed.[10][11][12][13][14]

  • Specular Gloss (ASTM D523): A glossmeter is used to measure the specular gloss at a specified angle (20°, 60°, or 85°).[15][16][17][18][19]

  • Abrasion Resistance (ASTM D4060): The coated panel is subjected to abrasion by rotating wheels under a specific load. The resistance is reported as the weight loss after a certain number of cycles or the number of cycles to wear through the coating.[20][21][22][23][24]

G cluster_coating Coating Formulation and Testing Workflow cluster_tests Performance Tests A Pigment Dispersion B Letdown with VA/VL Emulsion A->B C Viscosity Adjustment B->C D Application C->D E Curing (7 days) D->E F Performance Testing E->F T1 Pencil Hardness (ASTM D3363) F->T1 T2 Cross-Hatch Adhesion (ASTM D3359) F->T2 T3 Gloss (ASTM D523) F->T3 T4 Abrasion Resistance (ASTM D4060) F->T4

Workflow for formulating and testing a VA/VL-based coating.
Formulation and Testing of a VA/VL-Based Pressure-Sensitive Adhesive

Formulation:

A simple PSA formulation can be prepared by compounding the VA/VL copolymer emulsion with a tackifier.

ComponentWeight (%)
VA/VL Copolymer Emulsion (50% solids)80.0
Tackifier Dispersion (50% solids)20.0
Defoamer0.1

Procedure:

  • Blending: Under gentle agitation, add the tackifier dispersion and defoamer to the VA/VL copolymer emulsion.

  • Coating: Coat the adhesive onto a release liner using a knife-over-roll coater to a specific dry adhesive thickness.

  • Drying: Pass the coated liner through a drying oven to remove the water.

  • Lamination: Laminate the dried adhesive film to a face stock (e.g., paper, film).

Performance Testing Protocols:

  • 180° Peel Adhesion (ASTM D3330/PSTC-101): A strip of the adhesive tape is applied to a standard test panel and then peeled off at a 180° angle at a controlled rate. The force required to peel the tape is measured.

  • Loop Tack (ASTM D6195/PSTC-16): A loop of the adhesive tape is brought into contact with a test surface and then immediately pulled away. The maximum force required to separate the tape is the loop tack.

  • Shear Adhesion (ASTM D3654/PSTC-107): A strip of the adhesive tape is applied to a vertical test panel and a standard weight is attached to the free end. The time it takes for the tape to fail is the shear adhesion.[25][26][27][28][29]

  • Rolling Ball Tack (ASTM D3121): A standard steel ball is rolled down an inclined track onto the adhesive surface. The distance the ball travels is an inverse measure of the tack.[1][2][6][30]

Formulation and Testing of a VA/VL-Based Sealant

Formulation:

A basic sealant formulation can be prepared by compounding the VA/VL copolymer with fillers and other additives.

ComponentWeight (%)
VA/VL Copolymer40.0
Plasticizer15.0
Calcium Carbonate (Filler)40.0
Adhesion Promoter1.0
Rheology Modifier3.0
Curing Agent1.0

Performance Testing Protocols:

  • Adhesion-in-Peel (ASTM C794): The sealant is cured between two substrates, and the force required to peel them apart is measured.[5]

  • Lap Shear Strength (ASTM D1002): The sealant is used to bond two overlapping substrates, and the force required to shear the bond is measured.

Signaling Pathways and Mechanisms

The copolymerization of vinyl acetate and this compound proceeds via a free-radical chain-growth mechanism. The process involves three main stages: initiation, propagation, and termination.

Mechanism of free-radical copolymerization of vinyl acetate and this compound.

Initiation: The process begins with the thermal or photochemical decomposition of an initiator molecule (e.g., a peroxide or an azo compound) to generate free radicals.

Propagation: The free radical then attacks the double bond of a vinyl acetate or this compound monomer, adding to it and creating a new radical species. This new radical can then react with another monomer molecule, propagating the polymer chain. The relative reactivity of the monomers will influence the sequence of monomer addition.

Termination: The growing polymer chains are terminated by either combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).

Conclusion

This compound is a versatile comonomer that offers a range of performance benefits in coatings, adhesives, and sealants. By acting as an internal plasticizer and a hydrophobic modifier, it can be used to tailor the flexibility, water resistance, and adhesion of polymer formulations. The provided application notes and experimental protocols serve as a starting point for researchers and formulators to explore the potential of this compound in developing high-performance materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipase-Catalyzed Reactions with Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing lipase-catalyzed reactions utilizing vinyl laurate as an acyl donor.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic acylation of substrates with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Conversion Acetaldehyde Inhibition: The vinyl alcohol co-product of the transesterification rapidly tautomerizes to acetaldehyde, which can inactivate many microbial lipases.[1]- Implement Vacuum: Perform the reaction under a vacuum to continuously remove the volatile acetaldehyde as it forms.[1]- Enzyme Selection: Use lipases known for higher resistance to acetaldehyde, such as Candida antarctica lipase B (e.g., Novozym® 435).[1]- Immobilization: Employing an immobilized lipase can enhance its stability and resistance to inhibitors.[1][2]
Suboptimal Water Content: Lipase activity is highly dependent on the water content in the reaction medium. Too much water favors hydrolysis, while too little can deactivate the enzyme.[1][3] The optimal water activity (aw) in non-aqueous media is often below 0.5.[1]- Use Anhydrous Conditions: Ensure all reactants and solvents are anhydrous.[1]- Control Water Activity: Add a specific, controlled amount of water or use salt hydrates to maintain the optimal water activity for your specific lipase.[1]
Incorrect Temperature: The reaction temperature is outside the optimal range for the chosen lipase.[1]- Temperature Optimization: The optimal temperature for most lipases is between 40-60°C.[1] Conduct small-scale experiments across a temperature gradient (e.g., 30°C to 70°C) to determine the ideal temperature for your system.[4][5]
Incompatible Solvent: The organic solvent may be denaturing the enzyme.- Solvent Choice: Non-polar, hydrophobic solvents like hexane, heptane, or tert-butanol are generally preferred as they are less disruptive to the lipase's structure.[1][6]
Reaction Starts but Plateaus at Low Yield Progressive Enzyme Inhibition: The gradual accumulation of acetaldehyde is inactivating the lipase over time.[1]- Continuous Acetaldehyde Removal: As mentioned above, applying a continuous vacuum is the most effective strategy to prevent byproduct accumulation.[1][3]
Substrate Inhibition: High concentrations of this compound can lead to substrate saturation and inhibition of the enzyme.[7]- Optimize Substrate Concentration: Determine the optimal this compound concentration through a series of experiments with varying concentrations. One study found 0.5 M to be optimal for Novozym 435®.[7]
Inconsistent Results Between Batches Variability in Reagents or Conditions: Inconsistent water content, temperature fluctuations, or pipetting errors can lead to poor reproducibility.[8]- Standardize Protocols: Ensure all reaction components are equilibrated to the target temperature before starting.[8] Use calibrated pipettes and maintain a consistent pH.[8]- Control Water Content: Precisely control the water content in all experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a preferred acyl donor in many lipase-catalyzed reactions?

A1: this compound is an "activated" acyl donor. The transesterification reaction is essentially irreversible because the vinyl alcohol byproduct rapidly tautomerizes to acetaldehyde.[9] This volatile aldehyde can be removed from the reaction medium (e.g., by vacuum), which prevents the reverse reaction and drives the equilibrium towards product formation, often resulting in higher yields compared to using free fatty acids or other alkyl esters.[9]

Q2: What is the optimal temperature for reactions with this compound?

A2: The optimal temperature depends on the specific lipase being used. For many commonly used lipases, the optimal temperature is in the range of 40-60°C.[1][4] For example, Novozym 435® (lipase from Candida antarctica) often shows optimal activity around 50-60°C.[7][10] It is always recommended to perform a temperature optimization study for your specific enzyme and substrate.

Q3: How much lipase should I use?

A3: Enzyme loading is a critical parameter that should be optimized. A typical starting range is 1-10% (w/w) of the total substrate weight.[4] In one study optimizing the synthesis of sorbitol laurate, an enzyme concentration of 50 g/L of Novozym 435® was found to be optimal.[7]

Q4: What is the ideal molar ratio of my substrate to this compound?

A4: The optimal molar ratio can vary. An excess of the acyl donor (this compound) can help shift the reaction equilibrium towards the product.[11] However, a large excess can also lead to enzyme inhibition.[7] It is advisable to experimentally determine the optimal molar ratio for your specific reaction.

Q5: Which solvent should I use for my reaction?

A5: The choice of solvent can significantly impact lipase activity and stability. Hydrophobic organic solvents with a high log P value, such as hexane, heptane, and tert-amyl alcohol, are often good choices.[6] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.[12]

Q6: My lipase appears to be inactive. What should I do?

A6: First, verify the storage conditions and expiration date of the enzyme. Perform a standard activity assay to confirm its functionality.[4] If the enzyme is active, the issue likely lies within the reaction conditions. Refer to the troubleshooting guide above, paying close attention to potential inhibition by acetaldehyde and suboptimal water content.[1][4]

Data Presentation: Optimized Reaction Parameters

The following tables summarize typical optimized conditions for lipase-catalyzed reactions. Note that the optimal conditions can be substrate-dependent.

Table 1: General Optimized Reaction Conditions for Acylation with this compound

Parameter Optimized Range Rationale
Temperature 40 - 60°CBalances increased reaction rate with potential enzyme denaturation at higher temperatures.[1]
Enzyme Candida antarctica Lipase B (e.g., Novozym 435®)Often shows high activity, stability, and resistance to acetaldehyde.[1][7]
Substrate Molar Ratio (Acyl Acceptor:this compound) 1:1 to 1:5An excess of the acyl donor can shift the equilibrium towards product formation.[11]
Enzyme Loading 1% - 10% (w/w of substrates) or 20-50 g/LHigher loading increases the reaction rate but also the cost. Optimization is key.[4][7]
Solvent Hydrophobic solvents (e.g., hexane, tert-butanol)Minimizes disruption of the enzyme's essential water layer.[6]
Water Content Low (water activity aw < 0.5)Crucial for maintaining enzyme activity and preventing hydrolysis.[1]
Agitation Speed 150 - 300 rpmEnsures proper mixing and reduces mass transfer limitations.[11]
Acetaldehyde Removal Under vacuumPrevents enzyme inhibition by the volatile byproduct.[1][3]

Table 2: Comparison of Different Lipases for Acylation with this compound

Lipase Source Immobilization/Formulation Typical Optimal Temperature Notes
Candida antarctica Lipase BNovozym 435®, Lipozyme 435®50 - 60°C[7][10]Widely used, high activity, and good stability.[7]
Thermomyces lanuginosusLipozyme TL IM40 - 50°C[13]Effective for acylation of sugars.[13]
Candida rugosa-~30°C[5]May be more susceptible to acetaldehyde inhibition.[14]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation of an Alcohol with this compound

This protocol provides a general method for the acylation of a primary or secondary alcohol using this compound, incorporating measures to prevent acetaldehyde inhibition.

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • Alcohol Substrate

  • This compound

  • Anhydrous Organic Solvent (e.g., tert-butanol, hexane)

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., round-bottom flask)

  • Vacuum Pump and Manometer

  • Heating and Stirring Apparatus (e.g., magnetic stir plate with oil bath)

  • Analytical Equipment for Monitoring (e.g., GC, HPLC)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the alcohol substrate in the anhydrous organic solvent.

  • Acyl Donor Addition: Add this compound to the reaction mixture at the desired molar ratio (e.g., 1:1.5 alcohol to this compound).

  • Water Removal: Add activated molecular sieves (approximately 5-10% w/w of substrates) to the mixture to adsorb any residual water.

  • Enzyme Addition: Add the immobilized lipase to the reaction vessel (e.g., 10% w/w of the limiting substrate).

  • Reaction Setup: Seal the vessel and connect it to a vacuum line. Start stirring to ensure the mixture is homogenous.

  • Vacuum Application: Gradually apply a vacuum to the system to facilitate the removal of acetaldehyde.

  • Heating: Heat the reaction to the optimal temperature for the chosen lipase (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Filter the enzyme from the aliquot before analysis by a suitable method (e.g., GC, HPLC).

  • Completion and Workup: Once the reaction has reached the desired conversion, stop the heating and release the vacuum.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.

  • Purification: The product can be purified from the filtrate, for example, by solvent evaporation and subsequent column chromatography.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed q1 Is Acetaldehyde Being Removed? start->q1 sol1 Apply Vacuum q1->sol1 No q2 Is Water Content Optimized? q1->q2 Yes sol1->q2 sol2 Use Anhydrous Reagents & Control Water Activity q2->sol2 No q3 Is Temperature Correct? q2->q3 Yes sol2->q3 sol3 Optimize Temperature (e.g., 40-60°C) q3->sol3 No q4 Is the Lipase Active? q3->q4 Yes sol3->q4 sol4 Perform Activity Assay / Use New Enzyme Batch q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for low reaction conversion.

G cluster_mechanism Lipase-Catalyzed Reaction with this compound lipase Lipase (E) acyl_enzyme Acyl-Enzyme Intermediate (E-Acyl) lipase->acyl_enzyme + vinyl_laurate This compound (Acyl Donor) vinyl_laurate->acyl_enzyme vinyl_alcohol Vinyl Alcohol (Byproduct) acyl_enzyme->vinyl_alcohol - product Laurate Ester (Product) acyl_enzyme->product + acetaldehyde Acetaldehyde (Inhibitor) vinyl_alcohol->acetaldehyde Tautomerization alcohol Alcohol (R-OH) (Acyl Acceptor) alcohol->product product->lipase -

Caption: Reaction mechanism showing acetaldehyde formation.

References

improving yield in vinyl laurate transesterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve yield in vinyl laurate transesterification reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound transesterification experiments.

Issue 1: Low or No Product Yield

  • Symptom: Analysis of the reaction mixture (e.g., by GC, TLC, or NMR) shows a low conversion of starting materials to this compound.

Potential Cause Troubleshooting Step
Inactive or Insufficient Catalyst For chemical synthesis using mercury catalysts, ensure the mercuric acetate and sulfuric acid are fresh and of the correct concentration.[1][2] For enzymatic reactions, verify the activity of the lipase; improper storage or handling can lead to deactivation.[2][3] Consider increasing the catalyst loading if necessary.
Suboptimal Reaction Temperature For chemical synthesis, ensure the reaction is heated to reflux (around 70-80°C) for a sufficient duration (e.g., 3 hours).[1] For enzymatic reactions, the optimal temperature can vary (typically 30-70°C) depending on the specific lipase used.[2][4] Temperatures that are too high can lead to catalyst denaturation, while temperatures that are too low will result in a slow reaction rate.[3][4]
Presence of Water Water can lead to the hydrolysis of vinyl acetate and the this compound product, shifting the equilibrium back towards the reactants.[2][3] Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents where possible.
Incorrect Substrate Molar Ratio A large excess of the vinylating agent (e.g., vinyl acetate) is often used to drive the reaction forward.[1][5] The optimal ratio can depend on the specific substrates and catalyst.[6]
Equilibrium Limitations Transesterification is often a reversible reaction. To favor product formation, consider removing the acetic acid byproduct as it forms, for example, by performing the reaction under vacuum.[2]

Issue 2: Formation of Side Products

  • Symptom: Analytical data shows the presence of unexpected peaks or spots in addition to starting materials and the desired this compound.

Potential Cause Troubleshooting Step
Polymerization of Vinyl Acetate/Laurate This can be an issue in chemical synthesis, especially at higher temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help minimize polymerization.[1][2]
Formation of Ethylidene Diesters This side reaction consumes both the organic acid and vinyl acetate, reducing the final yield.[5] Milder reaction conditions (lower temperature) are preferable to minimize this.[5]
Hydrolysis As mentioned above, the presence of water can lead to the hydrolysis of the ester product.[3] Rigorous exclusion of water is crucial.
Enzyme Inhibition by Acetaldehyde In enzymatic reactions, the vinyl alcohol byproduct tautomerizes to acetaldehyde, which can inactivate the lipase.[3][7] Performing the reaction under vacuum can help to remove the volatile acetaldehyde.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the chemical synthesis of this compound?

Yields for the chemical synthesis of this compound using mercuric acetate and sulfuric acid catalysts are typically in the range of 53-63%.[1]

Q2: Can I perform this compound transesterification without a solvent?

Yes, solvent-free systems are often employed, particularly in enzymatic transesterification. In some cases, a large excess of one of the liquid reactants can also serve as the reaction medium.[2]

Q3: How do I choose the right catalyst for my reaction?

For chemical synthesis, a combination of mercuric acetate and sulfuric acid is a well-established catalyst system.[1][8][9] For enzymatic reactions, various lipases can be used, with Candida antarctica lipase B (often immobilized, e.g., Novozym 435) being a popular choice.[10][11] The optimal enzyme will depend on the specific substrates and reaction conditions.

Q4: How does the purity of my starting materials affect the reaction?

The purity of starting materials is critical. Lauric acid should be of high purity, and vinyl acetate should be freshly distilled before use to remove any polymerization inhibitors and water.[1]

Q5: What is the best way to purify the final this compound product?

Purification typically involves several steps:

  • Neutralization of the acid catalyst (e.g., with sodium acetate).[1]

  • Removal of excess vinyl acetate and acetic acid by distillation.[1][5]

  • Separation of unreacted lauric acid, which can be achieved by cooling the mixture to crystallize the acid, followed by filtration.[12]

  • Final purification of the this compound by vacuum distillation.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Chemical Synthesis of this compound

ParameterMethod 1Method 2
Lauric Acid 80 g (0.4 mole)20 g (0.1 mole)
Vinyl Acetate 206 g (2.4 moles)51.5 g
Catalyst 1.6 g mercuric acetate, 0.15 ml 100% H₂SO₄0.4 g mercuric acetate, 2 drops 95% H₂SO₄
Reaction Time 3 hours3 hours
Reaction Temperature RefluxReflux
Atmosphere NitrogenNitrogen
Yield 53-59% (after redistillation)Not specified
Reference Organic Syntheses, 1950, 30, 106[1]PrepChem.com[9]

Table 2: Factors Influencing Enzymatic Transesterification Yield

FactorObservationReference
Enzyme Choice Candida antarctica lipase B (Novozym 435®) shows high conversion yields for this compound transesterification.[10]
Water Content Optimal water content is crucial; for Novozym 435® in a deep eutectic solvent system, 5 wt.% water gave the best results.[10] Too much water can lead to hydrolysis.[3]
Substrate Concentration Substrate inhibition can occur at high concentrations of this compound.[13]
Temperature Higher temperatures generally increase the reaction rate, but can lead to enzyme denaturation if too high. An optimal temperature exists for each enzyme.[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Transvinylation

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a thermometer, a reflux condenser, and a gas inlet tube, place 206 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 mole) of lauric acid.

  • Dissolution and Catalyst Addition: Gently warm the mixture to dissolve the lauric acid. Pass a stream of nitrogen through the flask. Add 1.6 g of mercuric acetate to the solution.

  • Initiation of Reaction: Shake the mixture for approximately 30 minutes. Carefully add 0.15 mL of 100% sulfuric acid dropwise.

  • Reaction: Heat the solution to reflux and maintain for 3 hours.

  • Neutralization: Cool the reaction mixture and add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.

  • Purification:

    • Distill off the excess vinyl acetate at atmospheric pressure.

    • Perform a vacuum distillation to collect the this compound product. The boiling point is approximately 142-143°C at 10 mm Hg.

Protocol 2: General Procedure for Enzymatic Transesterification

This is a generalized protocol based on common practices in the literature.[10][14]

  • Substrate Preparation: In a suitable reaction vessel, dissolve the acyl acceptor (e.g., an alcohol or sugar) in an appropriate solvent (e.g., tert-butanol, or a deep eutectic solvent).[10][14]

  • Addition of Reactants: Add this compound to the mixture. The molar ratio of acyl acceptor to this compound will need to be optimized for the specific reaction.

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435®). The amount of enzyme will also require optimization.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 50°C) with agitation (e.g., shaking or stirring) for a specified time (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable technique (e.g., HPLC, GC).

  • Workup and Purification: After the reaction is complete, filter off the immobilized enzyme for reuse. The product can then be purified from the reaction mixture, for example, by solvent evaporation and chromatography.

Visualizations

Chemical_Transesterification_Workflow reactant reactant product product process process catalyst catalyst A Lauric Acid + Vinyl Acetate B Reaction Vessel A->B C Add Catalysts (Hg(OAc)₂, H₂SO₄) B->C Add to D Heat to Reflux (under N₂) C->D Initiate E Neutralize (NaOAc) D->E After 3h F Distillation (remove excess VA) E->F G Vacuum Distillation F->G H This compound G->H Enzymatic_Transesterification_Pathway substrate substrate enzyme enzyme intermediate intermediate product product byproduct byproduct sub1 This compound E Lipase sub1->E binds sub2 Alcohol (R-OH) I1 Acyl-Enzyme Intermediate sub2->I1 attacks E->I1 forms I1->E regenerates P1 Laurate Ester (R-O-Lauryl) I1->P1 releases BP1 Vinyl Alcohol I1->BP1 releases BP2 Acetaldehyde BP1->BP2 tautomerizes Troubleshooting_Yield_Issues issue issue cause cause solution solution A Low Yield B1 Catalyst Inactive A->B1 B2 Suboptimal Temp. A->B2 B3 Water Present A->B3 B4 Side Reactions A->B4 C1 Verify/Replace Catalyst B1->C1 C2 Optimize Temperature B2->C2 C3 Use Anhydrous Reagents B3->C3 C4 Inert Atmosphere/ Vacuum B4->C4

References

troubleshooting low conversion in vinyl laurate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion in vinyl laurate polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound polymerization is resulting in low or no conversion. What are the most common causes?

Low conversion in this compound polymerization is a common issue that can typically be attributed to one or more of the following factors:

  • Inhibitor Presence: Commercial this compound is stabilized with inhibitors, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to prevent premature polymerization during storage.[1][2] These inhibitors are designed to scavenge free radicals and will prevent your polymerization from initiating if not removed.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[3][4] It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain.[4]

  • Initiator Issues: The initiator may be inactive, used at an incorrect concentration, or unsuitable for the reaction conditions.[5] Too little initiator will not generate enough radicals to sustain the polymerization, while too much can lead to premature termination and low molecular weight.

  • Monomer and Solvent Impurities: Impurities in the this compound monomer or the solvent can act as chain-terminating or chain-transfer agents, leading to low conversion and low molecular weight. Water can also interfere with the polymerization process.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can significantly impact conversion. The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of decomposition and radical generation.[5]

Q2: How can I tell if the inhibitor in my this compound monomer is the cause of low conversion?

If the inhibitor has not been effectively removed, it will scavenge the initial radicals generated by the initiator, leading to a distinct induction period where no polymerization occurs, or complete inhibition of the reaction.[6] A common method to remove these inhibitors is to pass the monomer through a column of activated basic alumina.[5] If the polymerization proceeds after this purification step, the inhibitor was likely the primary cause of the low conversion.

Q3: I'm still experiencing low conversion after removing the inhibitor. What should I check next?

After ensuring the inhibitor has been removed, the next steps in troubleshooting involve a systematic evaluation of other potential causes. The following workflow can be used to diagnose the issue.

G start Low Conversion Observed inhibitor Step 1: Verify Inhibitor Removal start->inhibitor oxygen Step 2: Check for Oxygen Contamination inhibitor->oxygen Inhibitor Removed purify_monomer Action: Purify monomer (e.g., alumina column) inhibitor->purify_monomer initiator Step 3: Evaluate Initiator System oxygen->initiator System is Oxygen-Free deoxygenate Action: Deoxygenate system (e.g., N2/Ar sparging, freeze-pump-thaw) oxygen->deoxygenate reagents Step 4: Assess Monomer/Solvent Purity initiator->reagents Initiator is Active & Correctly Concentrated optimize_initiator Action: Use fresh initiator, optimize concentration initiator->optimize_initiator conditions Step 5: Review Reaction Conditions reagents->conditions Reagents are Pure purify_reagents Action: Purify/dry monomer and solvent reagents->purify_reagents end_node Problem Resolved conditions->end_node Conditions are Optimal adjust_conditions Action: Adjust temperature/time based on initiator half-life conditions->adjust_conditions purify_monomer->oxygen Retry Polymerization deoxygenate->initiator Retry Polymerization optimize_initiator->reagents Retry Polymerization purify_reagents->conditions Retry Polymerization adjust_conditions->end_node Retry Polymerization

Caption: Troubleshooting workflow for low conversion in this compound polymerization.

Q4: My conversion is acceptable, but the molecular weight of my poly(this compound) is too low. What could be the cause?

Low molecular weight is often linked to factors that either increase the number of polymer chains initiated or prematurely terminate chain growth. Common causes include:

  • High Initiator Concentration: An excess of initiator generates a large number of radicals simultaneously, leading to the formation of many short polymer chains.

  • Chain Transfer Agents: Impurities in the monomer or solvent, or the solvent itself, can act as chain transfer agents. These agents terminate a growing polymer chain and start a new one, resulting in a lower average molecular weight.

  • High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions and lead to a higher rate of initiation, both of which contribute to lower molecular weights.

Data Presentation

Table 1: Common Initiators for this compound Polymerization and Recommended Conditions

InitiatorTypeTypical Temperature Range (°C)Recommended Monomer-to-Initiator Molar Ratio
Azobisisobutyronitrile (AIBN)Azo60 - 80500:1 to 1000:1 for higher MW
Benzoyl Peroxide (BPO)Peroxide80 - 95200:1 to 500:1

Table 2: Troubleshooting Guide for Low Conversion

SymptomPotential CauseRecommended Action
No polymerization, clear reaction mixtureInhibitor not removedPass monomer through a basic alumina column.[5]
Induction period followed by slow/no reactionResidual inhibitor or oxygenPurify monomer and thoroughly deoxygenate the system.[6]
Low conversion, low molecular weightHigh initiator concentration or presence of chain transfer agentsReduce initiator concentration; purify monomer and solvent.
Reaction starts but stops prematurelyInitiator exhaustion or impurity introductionEnsure sufficient initiator for the target reaction time and protect the reaction from contaminants.

Experimental Protocols

Protocol 1: Purification of this compound Monomer (Inhibitor Removal)

This protocol describes the removal of polymerization inhibitors from commercial this compound using an activated basic alumina column.[5]

  • Column Preparation:

    • Dry-pack a chromatography column with activated basic alumina. A general guideline is to use 10-20g of alumina per 100mL of monomer.[5]

  • Monomer Purification:

    • Carefully pour the commercial this compound onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity into a dry collection flask.

    • The purified monomer is highly susceptible to spontaneous polymerization and should be used immediately or stored at low temperatures (2-8°C) in the dark under an inert atmosphere for a very short period.

Protocol 2: Free Radical Polymerization of this compound

This protocol outlines a general procedure for the free radical polymerization of this compound in solution.

  • Reaction Setup:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified this compound in an appropriate solvent (e.g., toluene, benzene). A typical monomer concentration is 1-2 M.

  • Initiator Addition:

    • Add the calculated amount of initiator (e.g., AIBN).

  • Deoxygenation:

    • Begin stirring and purge the system with an inert gas for 15-30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) under a positive pressure of inert gas.[5]

    • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • Termination and Isolation:

    • To terminate the reaction, cool the flask to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_failure Points of Failure I2 Initiator (I₂) I_rad 2I• (Primary Radicals) I2->I_rad Decomposition (Heat, Light) IM_rad I-M• I_rad->IM_rad inhibitor Inhibitor (e.g., HQ) I_rad->inhibitor Radical Scavenging M Monomer (M) IMn_rad I-(M)n-M• IM_rad->IMn_rad + nM P Dead Polymer (P) IMn_rad->P Combination or Disproportionation oxygen Oxygen (O₂) IMn_rad->oxygen Forms Stable Peroxy Radical impurities Impurities/Solvent (S) IMn_rad->impurities Chain Transfer

Caption: Free radical polymerization mechanism and key points of failure.

G cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues root Low Conversion inhibitor Inhibitor in Monomer root->inhibitor purity Monomer/Solvent Impurities root->purity initiator_conc Incorrect Initiator Concentration root->initiator_conc initiator_activity Inactive Initiator root->initiator_activity oxygen Oxygen in System root->oxygen temperature Incorrect Temperature root->temperature time Insufficient Time root->time evidence1 Evidence: Induction Period inhibitor->evidence1 evidence2 Evidence: Low MW Polymer purity->evidence2 initiator_conc->evidence2 evidence3 Evidence: Reaction stops prematurely initiator_activity->evidence3 oxygen->evidence1 temperature->evidence2 time->evidence3

Caption: Logical relationships for identifying the root cause of low conversion.

References

preventing side reactions in vinyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of vinyl laurate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiment.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions, side reactions, or product loss during workup.

    • Incomplete Reaction: The transvinylation of lauric acid with vinyl acetate is a reversible equilibrium reaction. To drive the reaction towards the product, a large excess of vinyl acetate is typically used (a molar ratio of 12:1 of vinyl acetate to lauric acid has been shown to be effective).[1] Removing the acetic acid byproduct as it forms can also shift the equilibrium.

    • Suboptimal Catalyst Activity: Ensure the catalyst is active. Mercury-based catalysts (e.g., mercuric acetate with sulfuric acid) are highly effective but sensitive to moisture.[2] Palladium and ruthenium catalysts are alternatives, though they may require different reaction conditions and can be prone to deactivation.[3][4] Insufficient catalyst concentration will lead to slow or incomplete reactions.[5]

    • Inadequate Temperature Control: If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions and polymerization. For mercury-catalyzed reactions, refluxing for around 3 hours is common.[6][7] For palladium-catalyzed systems, temperatures are often kept below 100°C to maintain catalyst stability.[8]

    • Product Loss During Purification: Overheating during the distillation to remove excess vinyl acetate can cause decomposition of the this compound product.[1] Flash distillation or distillation under reduced pressure is recommended to minimize thermal stress on the product.[1][9]

Issue 2: Polymerization of the Reaction Mixture

  • Question: My reaction mixture becomes viscous or solidifies, indicating polymerization. How can I prevent this?

  • Answer: Unwanted polymerization is a common side reaction due to the reactive nature of the vinyl group. The use of inhibitors is crucial.

    • Inhibitor Selection: Phenolic inhibitors are effective for preventing radical polymerization during storage and synthesis. Common choices include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and tert-butylcatechol (TBC).[10][11] These inhibitors work by scavenging free radicals that initiate polymerization.[12] MEHQ is often preferred due to its efficiency at low concentrations (10-300 ppm) and its colorless nature.[10][13][14]

    • Role of Oxygen: Phenolic inhibitors like MEHQ require the presence of trace amounts of oxygen to function effectively.[10][15] The inhibitor reacts with oxygen to form a peroxy radical, which is the active species that terminates the polymerization chain.[12] Therefore, while the reaction is often run under an inert nitrogen atmosphere to prevent other side reactions, ensuring trace oxygen is not rigorously excluded is important for the inhibitor's function.[6][9]

    • Copper Salts: Some protocols include copper salts, such as copper resinate, which can also act as a polymerization inhibitor.[1]

Issue 3: Presence of Ethylidene Diacetate as a Byproduct

  • Question: My product analysis (e.g., GC/MS or NMR) shows a significant peak corresponding to ethylidene diacetate. How is this formed and how can it be minimized?

  • Answer: Ethylidene diacetate is a common byproduct in syntheses involving vinyl acetate, especially under acidic conditions. It is formed from the reaction of the byproduct acetic acid with vinyl acetate.[16][17]

    • Mechanism: The acid catalyst (e.g., sulfuric acid) can protonate vinyl acetate, leading to an intermediate that reacts with acetic acid to form ethylidene diacetate.

    • Prevention: Minimizing the concentration of the acid catalyst can reduce the rate of this side reaction. Using milder reaction conditions (e.g., lower temperatures) is also beneficial. A patent for vinyl ester synthesis suggests that drastically reducing the proportion of catalyst used helps minimize undesirable side reactions, including the formation of ethylidene diesters.[1]

Issue 4: Formation of Lauric Anhydride

  • Question: I have identified lauric anhydride in my crude product mixture. What causes this side reaction?

  • Answer: The formation of carboxylic anhydrides can occur as a side reaction, particularly when using certain transition metal catalysts like ruthenium.[18] This side reaction reduces the overall selectivity of the transvinylation.[18]

    • Prevention: This side reaction is catalyst-dependent. If anhydride formation is a significant issue with a ruthenium-based system, switching to a different catalyst system, such as a mercury or palladium-based one, may be necessary as they are not typically associated with this specific side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most frequently cited laboratory method is the transvinylation (or vinyl interchange) reaction between lauric acid and vinyl acetate.[6] This reaction is typically catalyzed by a mercury salt, like mercuric acetate, in combination with a strong acid such as sulfuric acid.[6][7]

Q2: Are there alternatives to toxic mercury-based catalysts? A2: Yes, due to the toxicity of mercury compounds, alternative catalysts have been developed. Palladium-based catalysts (e.g., palladium acetate complexed with a bidentate ligand) and ruthenium-based catalysts are effective for transvinylation.[4][8][19] Zinc salts have also been used for the synthesis from acetylene and lauric acid.[20] However, these alternatives may have their own challenges, such as lower thermal stability or different side reaction profiles.[3][18]

Q3: How do I remove unreacted lauric acid and the catalyst from my final product? A3: A multi-step purification process is typically required.

  • Catalyst Neutralization: After the reaction, the acid catalyst is neutralized, often by adding sodium acetate.[6][9]

  • Removal of Volatiles: Excess vinyl acetate and the acetic acid byproduct are removed by distillation, preferably under reduced pressure to avoid high temperatures.[1][9]

  • Removal of Unreacted Lauric Acid: Unreacted lauric acid can be separated from this compound by cooling the mixture to induce crystallization of the lauric acid, followed by filtration.[21] Alternatively, the crude mixture can be washed with a mild aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to convert the lauric acid into its water-soluble salt, which can then be separated in an aqueous layer.[1][9]

  • Final Purification: The final purification of this compound is typically achieved by vacuum distillation.[9][21]

Q4: What is the role of an inert atmosphere (e.g., nitrogen) in the synthesis? A4: Performing the reaction under a stream of nitrogen serves to exclude atmospheric oxygen and moisture.[6][9] This is important because moisture can deactivate the catalyst, and oxygen can potentially lead to oxidative side reactions at elevated temperatures.

Comparative Data on Reaction Conditions

The following table summarizes data from various sources for this compound synthesis, highlighting different catalysts and conditions. Direct comparison is challenging due to variations in experimental scale and setup.

Catalyst SystemReactants (Molar Ratio)Temp. (°C)Time (h)Yield/ConversionInhibitorReference
Hg(OAc)₂ / H₂SO₄Lauric Acid / Vinyl Acetate (1:12)3012094% Conversion, 90% YieldCopper Resinate[1]
Hg(OAc)₂ / H₂SO₄Lauric Acid / Vinyl Acetate (1:6)Reflux3Fairly Pure ProductNone specified[9]
Zinc LaurateLauric Acid / Acetylene220Continuous98% YieldNone specified[20]
Pd(OAc)₂-BipyridylLauric Acid / Vinyl Acetate90-1103-36>80% SelectivityHQ, MEHQ, BHT, or TBC[11]
Ruthenium CatalystCarboxylic Acid / Vinyl Acetate125-145N/APoor Yields ReportedNone specified[8]

Detailed Experimental Protocol

This protocol is adapted from a standard literature procedure for the synthesis of this compound using a mercury-based catalyst.[6][7][9]

Materials:

  • Lauric Acid (0.4 mole, 80 g)

  • Vinyl Acetate (freshly distilled, 2.4 moles, 206 g)

  • Mercuric Acetate (1.6 g)

  • 100% Sulfuric Acid (0.15 mL)

  • Sodium Acetate Trihydrate (0.83 g)

  • Nitrogen gas supply

Procedure:

  • Setup: Assemble a 500-mL three-necked round-bottomed flask with a reflux condenser, a thermometer, and a gas inlet tube. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Begin passing a slow stream of nitrogen through the gas inlet tube to maintain an inert atmosphere throughout the reaction.

  • Reactant Charging: Charge the flask with lauric acid (80 g) and freshly distilled vinyl acetate (206 g).

  • Dissolution: Gently warm the mixture while stirring to completely dissolve the lauric acid.

  • Catalyst Addition: To the solution, add mercuric acetate (1.6 g). Shake or stir the mixture for approximately 30 minutes.

  • Acid Co-catalyst: Carefully add 100% sulfuric acid (0.15 mL) dropwise to the mixture.

  • Reaction: Heat the solution to reflux and maintain this temperature for 3 hours.

  • Neutralization: After 3 hours, cool the reaction mixture to room temperature. Add sodium acetate trihydrate (0.83 g) to neutralize the sulfuric acid catalyst.

  • Workup - Distillation: Arrange for distillation. First, distill off the excess vinyl acetate at atmospheric pressure (vapor temperature ~70-80°C). Continue until the pot temperature reaches approximately 125°C.

  • Workup - Vacuum Distillation: Switch to a vacuum distillation setup (≤10 mm Hg). Collect and discard any low-boiling fractions. Collect the main fraction of this compound (b.p. 142–143°C at 10 mm Hg).

  • Final Purification: The distilled this compound may contain trace amounts of mercury, which can be removed by decantation.[9] Any remaining acidity can be neutralized by adding sodium bicarbonate to the product before a final distillation.[9]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Assemble Dry Glassware p2 Charge Lauric Acid & Vinyl Acetate p1->p2 p3 Establish N2 Atmosphere p2->p3 r1 Add Catalyst (e.g., Hg(OAc)₂) p3->r1 r4 Add Inhibitor (if not already present) p3->r4 r2 Add Co-Catalyst (e.g., H₂SO₄) r1->r2 r3 Heat to Reflux (approx. 3 hours) r2->r3 w1 Cool to RT & Neutralize (e.g., NaOAc) r3->w1 w2 Atmospheric Distillation (Remove excess Vinyl Acetate) w1->w2 w3 Vacuum Distillation (Isolate this compound) w2->w3 w4 Final Purification (Decant, Base Wash) w3->w4 end_node Pure this compound w4->end_node

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product p1 Reaction Incomplete? start->p1 p2 Polymerization Occurred? start->p2 p3 Side Products Present? start->p3 s1a Increase Vinyl Acetate Excess p1->s1a Yes s1b Check Catalyst Activity p1->s1b Yes s1c Optimize Temp. & Time p1->s1c Yes s2a Add/Increase Inhibitor (e.g., MEHQ, HQ) p2->s2a Yes s2b Ensure Trace O₂ for Phenolic Inhibitors p2->s2b Yes s3a Byproduct: Ethylidene Diacetate -> Reduce Acid Catalyst Conc. p3->s3a Yes s3b Byproduct: Anhydride -> Change Catalyst System p3->s3b Yes s3c Improve Purification (Base Wash, Vac. Dist.) p3->s3c Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Vinyl Laurate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of vinyl laurate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound reaction products. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities in crude this compound typically originate from the synthesis process, most commonly the transvinylation of lauric acid with vinyl acetate. Common impurities include:

  • Unreacted Starting Materials: Lauric acid and excess vinyl acetate are often present.[1][2]

  • Byproducts: Acetic acid is a common byproduct when vinyl acetate is used as the vinyl donor.[1]

  • Catalysts: Residual catalysts, such as mercury or zinc salts, may remain in the product.[1][3][4]

  • Degradation Products: The ester linkage can be sensitive to hydrolysis, which would lead back to lauric acid and vinyl alcohol (which tautomerizes to acetaldehyde).

  • Polymers: this compound can polymerize, especially at elevated temperatures, leading to higher molecular weight impurities.[3]

Q2: What are the primary methods for purifying this compound?

A2: The purification strategy for this compound depends on the scale of the reaction and the nature of the impurities. The most common and effective methods include:

  • Distillation: Fractional vacuum distillation or molecular distillation is highly effective for separating this compound from non-volatile impurities like unreacted lauric acid and catalyst residues.[2][5]

  • Crystallization: Cooling the crude mixture can be used to crystallize and remove unreacted lauric acid, especially when it is present in significant amounts.[5]

  • Washing/Extraction: The crude product can be washed with various aqueous solutions to remove specific impurities. For example, a dilute base wash (e.g., sodium hydroxide or sodium bicarbonate solution) can remove acidic impurities like lauric acid and acetic acid.[2][3] A wash with a sodium bromide solution has been used to remove mercury-based catalysts.[3]

  • Decantation: If residual mercury is present after distillation, it can sometimes be separated by simple decantation.[2]

Q3: How can I prevent polymerization of this compound during purification and storage?

A3: Vinyl esters are prone to polymerization. To minimize this:

  • Use Inhibitors: Add a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the crude product before distillation and for long-term storage.[6][7]

  • Work under Inert Atmosphere: Conduct all operations, especially distillation, under a nitrogen atmosphere to minimize contact with oxygen, which can initiate polymerization.[2]

  • Control Temperature: Avoid excessive temperatures during distillation. Use vacuum distillation to lower the boiling point of this compound.[2]

  • Proper Storage: Store the purified this compound in a cool, dark place, and under an inert atmosphere if possible. Ensure the product is dry and free of acidic impurities, as these can promote degradation.[6]

Troubleshooting Guides

Issue 1: The final product is contaminated with unreacted lauric acid.

  • Cause: Incomplete reaction or inefficient purification.

  • Solution 1: Recrystallization & Filtration: Cool the crude mixture to a temperature between 2°C and 10°C to precipitate the lauric acid. The crystallized acid can then be removed by filtration.[5] This is particularly effective when the initial acid content is high.

  • Solution 2: Base Wash: Wash the crude product with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. This will convert the acidic lauric acid into its salt, which is soluble in the aqueous phase and can be separated.[2][3] Be cautious, as excess base can cause hydrolysis of the this compound.

  • Solution 3: Fractional Vacuum Distillation: Carefully perform a fractional vacuum distillation. This compound has a lower boiling point than lauric acid, allowing for their separation.[2]

Issue 2: The purified this compound has a yellow or brown tint.

  • Cause: This coloration is often due to the presence of polymeric byproducts or degradation products formed at high temperatures.

  • Solution: Molecular Distillation: For heat-sensitive materials, molecular distillation is a preferred method as it operates under high vacuum and with a short residence time, minimizing thermal stress on the product.[5]

Issue 3: Residual catalyst is present in the final product.

  • Cause: Incomplete removal of the catalyst after the reaction.

  • Solution 1 (for mercury catalysts): Washing with Sodium Bromide: Wash the crude product with a 20% aqueous solution of sodium bromide, acidified to a pH of 1, to extract the mercury catalyst.[3]

  • Solution 2 (for mercury catalysts): Decantation: After a first distillation, small amounts of mercury may be visible and can be separated by decantation before a final redistillation.[2]

  • Solution 3 (general): Ensure proper workup procedures are followed, including any neutralization and washing steps designed to remove the specific catalyst used.

Experimental Protocols

Protocol 1: Purification by Crystallization and Molecular Distillation

This method is suitable for removing a significant amount of unreacted lauric acid followed by high-purity distillation.

  • Crystallization:

    • Cool the crude reaction mixture (containing this compound and lauric acid) to approximately 4°C.[5]

    • Allow the lauric acid to crystallize.

    • Remove the precipitated lauric acid by filtration.[5]

  • Molecular Distillation of the Filtrate:

    • Transfer the filtrate to a molecular still.

    • Add a polymerization inhibitor (e.g., a small crystal of hydroquinone).

    • Evacuate the system to a pressure of about 15 microns.[5]

    • Heat the still to approximately 60°C.[5]

    • Collect the distilled this compound. Monitor the purity of the distillate and stop the distillation if the acid content begins to rise.[5]

Protocol 2: Purification by Washing and Fractional Vacuum Distillation

This is a common laboratory-scale procedure for purifying this compound synthesized via transvinylation.

  • Neutralization: After the reaction, neutralize the acid catalyst (e.g., sulfuric acid) by adding sodium acetate.[2]

  • Removal of Excess Vinyl Acetate: Distill off the excess vinyl acetate at atmospheric pressure. The pot temperature will rise to about 125°C.[2]

  • Base Wash (Optional, if significant acid remains):

    • After cooling, dissolve the residue in a suitable organic solvent.

    • Wash with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.[2]

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

  • Fractional Vacuum Distillation:

    • Assemble a fractional distillation apparatus for vacuum operation.

    • Add a polymerization inhibitor to the distillation flask.

    • Conduct the distillation under a vacuum of 10 mm Hg or lower.[2]

    • Collect the fraction boiling at 142-143°C at 10 mm Hg.[2]

Quantitative Data

Purification MethodKey ParametersTypical PurityTypical YieldReference
Crystallization followed by Molecular DistillationCooling to ~4°C; Distillation at ~15 microns, ~60°CHigh purity, <1% acid~77-83% recovery of this compound from the mixture[5]
Fractional Vacuum Distillation10 mm Hg vacuum, collection at 142-143°C≥99.0% (GC)53-59% (overall from synthesis)[2]
Washing with NaOH followed by DistillationEquivalent amount of NaOH to unreacted acidHigh purity94% conversion, 85% yield[3]

Visualizations

Purification_Workflow crude_product Crude this compound (contains Lauric Acid, Acetic Acid, Catalyst, Vinyl Acetate) neutralize Neutralize Catalyst (e.g., with Sodium Acetate) crude_product->neutralize remove_vinyl_acetate Distill off excess Vinyl Acetate wash Aqueous Wash (e.g., NaHCO3 or NaOH solution) remove_vinyl_acetate->wash neutralize->remove_vinyl_acetate separate_layers Separate Aqueous and Organic Layers wash->separate_layers dry Dry Organic Layer (e.g., with Na2SO4) separate_layers->dry distill Fractional Vacuum Distillation dry->distill pure_product Pure this compound distill->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Lauric_Acid start High Lauric Acid in Product? solution1 Option 1: Fractional Vacuum Distillation start->solution1 solution2 Option 2: Aqueous Base Wash (NaOH/NaHCO3) start->solution2 solution3 Option 3: Crystallization at low temp (2-10°C) start->solution3 end Reduced Lauric Acid Content solution1->end solution2->end solution3->end

Caption: Troubleshooting options for removing excess lauric acid.

References

effect of water content on enzymatic reactions with vinyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of water content on enzymatic reactions involving vinyl laurate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is water content a critical parameter in lipase-catalyzed reactions with this compound?

Water content is a crucial factor because lipases require a certain amount of water to maintain their catalytically active conformation.[1][2] However, these reactions are typically performed in non-aqueous media to favor synthesis (esterification or transesterification) over hydrolysis.[3] An excess of water can shift the reaction equilibrium towards the reverse reaction, hydrolysis of the ester product, which reduces the overall yield.[4][5][6] Therefore, optimizing the water content is essential to balance enzyme activity and reaction equilibrium for maximum product formation.

Q2: What is water activity (a_w), and why is it more informative than total water content?

Water activity (a_w) is a measure of the thermodynamic availability of water to the enzyme.[7] It represents the energy state of water in a system and is a better indicator of the enzyme's hydration state than the total water concentration. Different organic solvents have different capacities to hold water, so the same total water content can correspond to different water activities in various media. Controlling water activity ensures a constant and optimal hydration level for the enzyme, leading to more consistent and reproducible results.[7][8] For many lipases in non-aqueous media, the optimal water activity is typically below 0.5.[5]

Q3: What are the typical optimal water content ranges for reactions with this compound?

The optimal water content is highly dependent on the specific enzyme, substrates, and reaction system (e.g., solvent, temperature). For example, in the lipase-catalyzed synthesis of sorbitol laurate in a Deep Eutectic System (DES), the optimal water content was found to be 5 wt. %.[3] In another study, a kinetic resolution reaction required at least 1% (v/v) water, but higher proportions necessitated a significant increase in the amount of this compound to achieve maximum yield.[9] It is crucial to experimentally determine the optimal water content or water activity for each specific reaction setup.

Q4: Can the byproduct of the this compound reaction inhibit the enzyme?

Yes. The transesterification reaction with a vinyl ester like this compound produces vinyl alcohol as a co-product. This vinyl alcohol rapidly tautomerizes into acetaldehyde.[5] Acetaldehyde is known to deactivate many microbial lipases, which can lead to a premature halt in the reaction or a plateau in conversion at a low yield.[5]

Q5: How can I control the water content in my reaction?

Several methods can be used to control water content and water activity:

  • Use of Anhydrous Reagents: Ensure all solvents and reactants are as dry as possible to start.[5][10]

  • Addition of Molecular Sieves: Molecular sieves can be added to the reaction mixture to remove water as it is formed, driving the equilibrium towards product synthesis.[6][11]

  • Salt Hydrate Pairs: Using specific salt hydrate pairs can maintain a constant water activity within the reaction medium.[5][12]

  • Reaction Under Vacuum: Applying a vacuum can help remove volatile byproducts like acetaldehyde and also any water formed during the reaction.[5]

  • Pre-equilibration: The enzyme and reaction components can be pre-equilibrated at a specific water activity before starting the reaction.[1]

Troubleshooting Guides

Issue 1: Low Product Yield or Low Conversion Rate

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Excess Water Content An excess of water favors the hydrolysis of the ester product, shifting the reaction equilibrium away from synthesis.[4][5] Solution: Ensure all reactants and solvents are anhydrous.[5] Consider adding molecular sieves or performing the reaction under vacuum to remove water as it is formed.[6]
Insufficient Water The lipase may not be sufficiently hydrated to maintain its active conformation, leading to low catalytic activity.[1][2] Solution: Methodically increase the initial water content in small increments (e.g., 0.5%, 1%, 2% v/v) to find the optimal level for your specific system. Monitor both the reaction rate and final yield.
Suboptimal Temperature The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[4][5] Solution: Perform a temperature optimization study. Most lipase-catalyzed reactions have an optimal temperature between 40-60°C.[2][5]
Acetaldehyde Inhibition The byproduct acetaldehyde can accumulate and deactivate the lipase.[5] Solution: Perform the reaction under a vacuum to continuously remove the volatile acetaldehyde.[5] Alternatively, consider screening for lipases that are more resistant to acetaldehyde, such as those from Candida antarctica (e.g., Novozym 435).[5]
Substrate Inhibition High concentrations of either the alcohol substrate or this compound can sometimes inhibit the enzyme.[4] Solution: Investigate different molar ratios of the substrates. A study on sorbitol laurate synthesis found a 1:3 molar ratio of sorbitol to this compound to be optimal.[13]
Issue 2: Reaction Stops Prematurely

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Enzyme Deactivation by Acetaldehyde This is a primary cause for reactions stopping. The accumulation of acetaldehyde leads to the progressive deactivation of the lipase.[5] Solution: The most effective solution is to continuously remove acetaldehyde by applying a vacuum to the reaction vessel.[5]
Thermal Denaturation The reaction temperature may be too high for the stability of the lipase over the entire reaction time.[4] Solution: Verify the thermal stability of your specific lipase. Consider running the reaction at a slightly lower temperature to see if the reaction proceeds for a longer duration.
pH Shift in Microenvironment The formation of acidic byproducts from the hydrolysis of this compound (lauric acid) can alter the pH in the microenvironment of the enzyme, leading to a loss of activity. Solution: Consider using an immobilized enzyme, which can provide a more stable microenvironment. Ensure the support and solvent system are appropriate.
Issue 3: Inconsistent Results Between Batches

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Variable Water Content Minor, uncontrolled variations in the water content of reactants or solvents between batches can significantly impact the reaction equilibrium and enzyme activity.[4] Solution: Implement a strict protocol for drying all reagents and solvents.[10] Measure and control the initial water content for every batch using a Karl Fischer titrator.[10]
Inconsistent Enzyme Activity The age, storage conditions, and handling of the lipase can affect its activity, leading to batch-to-batch variability.[4] Solution: Store the enzyme according to the manufacturer's recommendations. Use lipase from the same lot for a series of experiments and consider aliquoting the enzyme to avoid repeated freeze-thaw cycles or exposure to moisture.
Inaccurate Measurements Small errors in measuring substrates, enzyme, or solvent volumes can lead to inconsistent outcomes.[4] Solution: Ensure all measuring equipment is properly calibrated. Prepare a master mix of reactants for a series of experiments when possible to minimize measurement errors between individual runs.

Quantitative Data Summary

Table 1: Effect of Water Content on Sorbitol Laurate Synthesis

Reaction Conditions: Lipase Novozym 435® (50 g/L) at 50°C with 0.5 M this compound in a Deep Eutectic System (DES).[3]

Water Content (wt. %)Molar Conversion of this compound (%)
< 5%(Data not specified, but lower than optimal)
5% ~28%
> 5%(Data not specified, but lower than optimal)

Table 2: Influence of Water Proportion on Kinetic Resolution Yield

Reaction Conditions: Kinetic resolution of (R,S)-mandelate catalyzed by immobilized Burkholderia cepacia lipase (BCL) in n-heptane.[9]

Water Proportion (v/v)This compound Concentration for Max. YieldMaximum Yield of (S)-O-lauryl mandelate (%)
0.1%150 mM~50%
> 0.1%Increased significantly~50%

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of an Ester using this compound

This protocol provides a general methodology. Specific parameters such as substrate concentrations, enzyme loading, and temperature should be optimized for each unique reaction.

1. Materials and Reagents:

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • This compound

  • Alcohol Substrate (e.g., Sorbitol, a primary or secondary alcohol)

  • Anhydrous Organic Solvent (e.g., 2-methyl-2-butanol, n-hexane, tert-amyl alcohol)

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature Control System (e.g., oil bath, heating mantle)

  • (Optional) Vacuum pump and controller

2. Enzyme and Reagent Preparation:

  • Activate molecular sieves by heating them in an oven (e.g., at 250°C for 3 hours) and allowing them to cool in a desiccator.

  • Dry the organic solvent over activated molecular sieves for at least 24 hours prior to use.

  • If necessary, pre-equilibrate the immobilized lipase to a desired water activity by storing it in a desiccator over a specific saturated salt solution.

3. Reaction Setup:

  • To a dry reaction vessel, add the desired amount of alcohol substrate and the anhydrous organic solvent. Dissolve completely.

  • Add the desired molar equivalent of this compound to the mixture. A typical starting point is a 1:1 to 1:3 molar ratio of alcohol to this compound.[13]

  • Add the immobilized lipase. A typical enzyme loading is between 10-50 g/L.[3][14]

  • (Optional) Add activated molecular sieves to the reaction mixture (e.g., 100 mg/mL) to scavenge water.[11]

4. Reaction Execution:

  • Place the reaction vessel in the temperature control system and set it to the optimal temperature for the chosen lipase (typically 40-60°C).[5]

  • Begin vigorous stirring to ensure the suspension is well-mixed.

  • (Optional) If addressing acetaldehyde inhibition, connect the vessel to a vacuum system and maintain a constant vacuum throughout the reaction.

  • Monitor the reaction progress by withdrawing small aliquots at regular time intervals. Before analysis, filter or centrifuge the aliquot to remove the immobilized enzyme.

5. Analysis:

  • Analyze the samples using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the product and the consumption of reactants.

Visualizations

DualRoleOfWater cluster_transesterification Transesterification (Synthesis) cluster_hydrolysis Hydrolysis (Reverse Reaction) VL This compound E_H2O Hydrated Lipase (Essential Water) VL->E_H2O ROH Alcohol (R-OH) ROH->E_H2O Product Laurate Ester (R-O-Laurate) E_H2O->Product VA Vinyl Alcohol E_H2O->VA Excess_H2O Excess Water Acetal Acetaldehyde VA->Acetal Tautomerization Product_H Laurate Ester Lipase_H Lipase Product_H->Lipase_H Excess_H2O->Lipase_H LA Lauric Acid Lipase_H->LA ROH_H Alcohol (R-OH) Lipase_H->ROH_H caption Fig 1. Competing reactions catalyzed by lipase. TroubleshootingWorkflow Start Low Conversion Observed CheckWater Is water content optimized? Start->CheckWater CheckAcetal Is acetaldehyde being removed? CheckWater->CheckAcetal Yes OptimizeWater Systematically vary water content. Use molecular sieves. CheckWater->OptimizeWater No CheckTemp Is temperature optimal? CheckAcetal->CheckTemp Yes ApplyVacuum Perform reaction under vacuum. CheckAcetal->ApplyVacuum No CheckSubstrate Is substrate ratio optimal? CheckTemp->CheckSubstrate Yes OptimizeTemp Run reaction at 40-60°C. Check enzyme stability. CheckTemp->OptimizeTemp No VaryRatio Test different molar ratios. CheckSubstrate->VaryRatio No Success Improved Conversion CheckSubstrate->Success Yes OptimizeWater->CheckAcetal ApplyVacuum->CheckTemp OptimizeTemp->CheckSubstrate VaryRatio->Success caption Fig 2. Troubleshooting workflow for low conversion.

References

influence of temperature on vinyl laurate reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of temperature on vinyl laurate reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the rate of this compound polymerization?

A1: According to the Arrhenius law, the polymerization rate constant typically increases with temperature.[1] For vinyl ester resins, an increase in isothermal cure temperature leads to a significant rise in the maximum rate of photopolymerization. This is attributed to faster propagation and greater initiator efficiency, which is counterbalanced by a faster termination rate.[2] In transvinylation reactions to produce this compound, higher temperatures also lead to increased conversion of the starting materials.[3]

Q2: What is the "ceiling temperature" (Tc) and how is it relevant to this compound polymerization?

Q3: How does temperature impact the final degree of cure in this compound polymerization?

A3: While higher temperatures accelerate the initial reaction rate, the final degree of cure is often dependent on post-curing processes. For photopolymerization of vinyl ester resins, studies have shown that the final degree of cure after a post-cure temperature ramp is largely independent of the initial isothermal cure temperature.[2] However, the temperature at which the reaction is conducted influences the polymer network structure, which can affect the material's final mechanical properties.[1]

Q4: Can temperature influence side reactions, such as the hydrolysis of this compound?

A4: Yes, temperature, along with pH, can affect the hydrolysis of this compound. While specific kinetic data versus temperature is not detailed in the provided results, chemical reaction rates, including hydrolysis, generally increase with temperature. Under basic conditions, base-catalyzed hydrolysis of the ester bond can occur, while acidic conditions can lead to acid-catalyzed hydrolysis.[1]

Troubleshooting Guide

Problem 1: Low or incomplete monomer conversion.

  • Possible Cause 1: Reaction temperature is too low.

    • Explanation: The rate of polymerization is too slow at lower temperatures, leading to incomplete conversion within the given reaction time.

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10°C) to enhance the reaction rate. Monitor the conversion at each temperature to find the optimal balance. For the transvinylation of lauric acid, increasing the temperature from 90°C to 110°C showed a significant increase in conversion.[3]

  • Possible Cause 2: Reaction temperature is too high.

    • Explanation: If the temperature exceeds the ceiling temperature, the rate of depolymerization can become significant, creating an equilibrium that prevents full conversion.[1] Extremely high temperatures might also lead to the degradation of the polymer.

    • Solution: Lower the reaction temperature to a point where polymerization is thermodynamically favored and side reactions are minimized.

  • Possible Cause 3: Vitrification/Diffusion Control.

    • Explanation: As polymerization progresses, the viscosity of the system increases. If the reaction temperature is below the glass transition temperature (Tg) of the polymer being formed, the system can vitrify (become glassy). This traps unreacted monomers and radicals, effectively stopping the reaction.[1]

    • Solution: Implement a post-curing step by ramping up the temperature after the initial isothermal phase. This increases molecular mobility, allowing the reaction to proceed further.[2]

Problem 2: Poor mechanical properties (e.g., low fracture toughness) of the resulting poly(this compound).

  • Possible Cause: Suboptimal curing temperature.

    • Explanation: The temperature profile during polymerization significantly influences the final polymer network structure. Curing directly at a high temperature can lead to different copolymer compositions and morphologies compared to a lower initial temperature followed by a post-cure.[1]

    • Solution: Experiment with a two-stage curing process. Start with a lower isothermal temperature to control the initial network formation, followed by a post-cure at a higher temperature to achieve a high degree of final conversion.

Data Presentation

Table 1: Effect of Temperature on the Conversion of Lauric Acid in Transvinylation

This table summarizes the effect of reaction temperature on the conversion of lauric acid to this compound via transvinylation with vinyl acetate monomer (VAM).

Reaction Temperature (°C)Catalyst Loading (ppm)Molar Ratio (Lauric Acid:VAM)Agitation Speed (rpm)Conversion of Lauric Acid (%)
902501:5400~55
1002501:5400~75
1102501:5400~90

Data adapted from a study on the reaction kinetics of the esterification of lauric acid with vinyl acetate monomer.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on a procedure from Organic Syntheses for the preparation of this compound.[4]

Materials:

  • Lauric acid

  • Freshly distilled vinyl acetate

  • Mercuric acetate

  • 100% Sulfuric acid

  • Sodium acetate trihydrate

  • Nitrogen gas supply

Equipment:

  • 500-ml three-necked round-bottomed flask

  • Thermometer

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up the flask with the thermometer, reflux condenser, and gas inlet tube. Ensure a continuous stream of nitrogen is passed through the apparatus to minimize polymer formation.[4]

  • Introduce 80 g (0.4 mole) of lauric acid and 206 g (2.4 moles) of freshly distilled vinyl acetate into the flask.[4]

  • Gently warm the mixture while stirring to dissolve the lauric acid.

  • Add 1.6 g of mercuric acetate to the solution. Manually shake the mixture for approximately 30 minutes.[4]

  • Carefully add 0.15 ml of 100% sulfuric acid dropwise to catalyze the reaction.[4]

  • Heat the solution under reflux for 3 hours.

  • After 3 hours, allow the mixture to cool and then add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.[4]

  • Set up for distillation to remove the excess vinyl acetate at atmospheric pressure (vapor temperature ~70–80°C) until the pot temperature reaches 125°C.[4]

  • Continue the distillation under reduced pressure (e.g., 10 mm Hg or lower) to isolate the this compound product. The boiling point of this compound is approximately 142–143°C at 10 mm Hg.[4]

Protocol 2: General Methodology for Studying Reaction Kinetics vs. Temperature

This protocol outlines a general approach to determine the effect of temperature on reaction kinetics, including the calculation of activation energy (Ea).

Procedure:

  • Set up Isothermal Reactions: Prepare identical reaction mixtures (this compound, initiator, solvent, etc.) in separate vessels. Place each vessel in a constant temperature bath set to a different, precisely controlled temperature (e.g., 50°C, 60°C, 70°C, 80°C).[5]

  • Monitor Reaction Progress: At regular time intervals, take aliquots from each reaction. Quench the reaction in the aliquot immediately (e.g., by rapid cooling or adding an inhibitor).

  • Analyze Conversion: Analyze the quenched aliquots to determine the extent of monomer conversion. Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Fourier-Transform Infrared Spectroscopy (FTIR) can be used.

  • Calculate Rate Constants (k): For each temperature, plot the concentration of this compound versus time. The data can be fitted to an appropriate rate law (e.g., first-order, second-order) to determine the reaction rate constant (k) at that temperature.[6]

  • Calculate Activation Energy (Ea):

    • Use the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.[6][7]

    • Create an Arrhenius plot by graphing ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.[6][7]

    • The plot should yield a straight line. The slope of this line is equal to -Ea/R.[6]

    • Calculate the activation energy using the formula: Ea = -slope * R.[7]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reactants Prepare Reactants (this compound, Initiator, etc.) temp_control Set Isothermal Temperature (T1, T2, T3, T4) prep_reactants->temp_control Divide into aliquots run_reaction Initiate Polymerization temp_control->run_reaction sampling Sample at Timed Intervals (t1, t2, t3, ... tn) run_reaction->sampling quench Quench Reaction sampling->quench analyze_conversion Analyze Monomer Conversion (e.g., GC, HPLC) quench->analyze_conversion calc_k Calculate Rate Constants (k) for each Temperature analyze_conversion->calc_k plot_arrhenius Plot ln(k) vs. 1/T calc_k->plot_arrhenius calc_ea Calculate Activation Energy (Ea) plot_arrhenius->calc_ea

Caption: Workflow for a kinetic study of this compound polymerization.

G temp Increase Temperature mobility Molecular Mobility temp->mobility Increases depoly Depolymerization / Side Reactions temp->depoly Increases (at high T) viscosity System Viscosity (Initial) temp->viscosity Decreases rate Reaction Rate (Propagation & Initiation) conversion Initial Monomer Conversion rate->conversion Increases termination Termination Rate mobility->rate Increases mobility->termination Increases

Caption: Influence of temperature on key kinetic parameters.

References

Technical Support Center: Managing Acetaldehyde in Vinyl Laurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing acetaldehyde, a critical byproduct in vinyl laurate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of acetaldehyde in this compound synthesis?

A1: In the widely used vinyl interchange reaction, the primary source of acetaldehyde is the decomposition of an intermediate byproduct, ethylidene diester. This decomposition is particularly prevalent during the distillation and purification stages of the synthesis.[1] In enzymatic reactions, the vinyl alcohol byproduct rapidly tautomerizes to the more stable acetaldehyde.[2][3][4]

Q2: How does acetaldehyde impact the quality of this compound?

A2: Acetaldehyde is a reactive impurity that can lead to several issues, including bumping and frothing during distillation, which complicates purification.[1] It can also reduce the purity of the final this compound product and potentially interfere with downstream applications.

Q3: What are the main strategies to control acetaldehyde levels?

A3: The two main strategies are:

  • Minimizing its formation: This can be achieved by optimizing reaction conditions, such as reducing the catalyst concentration and using milder temperatures.[1]

  • Removing it after formation: This involves purification methods like distillation and chemical treatment with agents such as sodium bisulfite.[5][6]

Q4: Is acetaldehyde a significant safety concern?

A4: While acetaldehyde is a volatile and flammable compound, its primary concern in this context is its impact on reaction efficiency and product purity. Kinetic data indicates that this compound can be metabolized into acetaldehyde and lauric acid.[7] However, proper laboratory safety protocols for handling volatile organic compounds should always be followed.

Troubleshooting Guide

This guide addresses common issues related to acetaldehyde management during this compound synthesis.

Issue Potential Cause Recommended Action
High levels of acetaldehyde in the crude product. High catalyst concentration promoting the formation of ethylidene diester.[1]Reduce the catalyst (e.g., mercuric acetate) concentration. A lower catalyst-to-acid ratio minimizes side reactions.[1]
High reaction or distillation temperature.[1]Conduct the reaction under milder temperature conditions. During purification, utilize vacuum distillation to lower the boiling point and minimize thermal decomposition of byproducts.
Extended reaction time.Monitor the reaction progress and stop it once equilibrium is reached to avoid prolonged exposure to conditions that favor byproduct formation.
Difficulty in separating acetaldehyde from this compound by distillation. Close boiling points of acetaldehyde and other components in the reaction mixture.Employ fractional distillation with a high-efficiency column. Consider azeotropic distillation if applicable. Pressure swing distillation can also be effective in separating components with close boiling points.[8]
Product loss during acetaldehyde removal. Aggressive purification methods.Optimize the purification protocol. For instance, when using distillation, a lower acetaldehyde removal rate might be accepted to minimize the loss of this compound.[6]
Inaccurate quantification of acetaldehyde. Volatility of acetaldehyde leading to sample loss.[9]Use a reliable analytical method such as HPLC with DNPH derivatization or a headspace GC-MS method.[8][9][10][11] Ensure samples are handled in sealed vials and derivatized promptly to prevent evaporation.[9]

Quantitative Data on Acetaldehyde Management

The following tables summarize key quantitative data related to the management of acetaldehyde.

Table 1: Impact of Reaction Conditions on Acetaldehyde Formation (Qualitative)

ParameterEffect on Acetaldehyde FormationRationale
Catalyst Concentration Higher concentration generally leads to increased acetaldehyde.[1]Promotes the formation of ethylidene diester, the precursor to acetaldehyde.[1]
Temperature Higher temperatures, especially during distillation, increase acetaldehyde levels.[1]Favors the decomposition of ethylidene diester into acetaldehyde.[1]
Reaction Time Prolonged reaction times can lead to higher acetaldehyde concentrations.Increases the opportunity for side reactions to occur.

Table 2: Efficiency of Acetaldehyde Removal Methods

MethodPrincipleReported EfficiencyKey Considerations
Sodium Bisulfite Treatment Forms a water-soluble adduct with acetaldehyde, allowing for extraction.[1][5][10][12]Can achieve >95% purity and recovery of the desired organic compound.[12]The reaction is reversible with the addition of a base. The choice of miscible and immiscible organic solvents is crucial for effective separation.[1][12]
Distillation Separation based on differences in boiling points.Can achieve high removal rates (e.g., 95%), but may lead to significant product loss. A lower removal rate (e.g., 56%) may be chosen to improve yield.[6]Requires careful optimization of reflux ratio and the number of theoretical plates.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vinyl Interchange Reaction

This protocol is a general guideline based on established methods.[12][13]

Materials:

  • Lauric acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate

  • Sulfuric acid (concentrated)

  • Sodium acetate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve lauric acid in an excess of vinyl acetate.

  • Add mercuric acetate to the mixture and stir under a nitrogen atmosphere.

  • Carefully add concentrated sulfuric acid dropwise to catalyze the reaction.

  • Heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress.

  • After the reaction, cool the mixture and add sodium acetate to neutralize the sulfuric acid.

  • Remove the excess vinyl acetate and acetic acid byproduct by distillation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Quantification of Acetaldehyde by HPLC with DNPH Derivatization

This protocol is adapted from optimized methods for acetaldehyde measurement.[1][9][11][14]

Materials:

  • Sample containing this compound and acetaldehyde

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Sodium acetate buffer

Procedure:

  • Sample Preparation: Take a known volume of the this compound sample and deproteinize if necessary with perchloric acid. Neutralize with sodium acetate buffer.

  • Derivatization: Add an excess of DNPH solution to the sample. The reaction converts acetaldehyde into a stable 2,4-dinitrophenylhydrazone derivative.

  • Extraction: Extract the derivative into an organic solvent like acetonitrile.

  • HPLC Analysis: Inject the extracted sample into an HPLC system equipped with a C18 column and a UV detector.

  • Quantification: Identify and quantify the acetaldehyde-DNPH adduct by comparing its retention time and peak area to a standard curve prepared with known concentrations of acetaldehyde.

Visualizations

Vinyl_Laurate_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Vinyl Interchange Reaction cluster_products Products cluster_byproduct_pathway Byproduct Formation Lauric Acid Lauric Acid Reaction Mixture Reaction Mixture Lauric Acid->Reaction Mixture Vinyl Acetate Vinyl Acetate Vinyl Acetate->Reaction Mixture This compound This compound Reaction Mixture->this compound Acetic Acid Acetic Acid Reaction Mixture->Acetic Acid Ethylidene Diester Ethylidene Diester Reaction Mixture->Ethylidene Diester Side Reaction Acetaldehyde Acetaldehyde Ethylidene Diester->Acetaldehyde Decomposition Troubleshooting_High_Acetaldehyde Start High Acetaldehyde Detected Q1 Check Catalyst Concentration Start->Q1 A1_high Reduce Catalyst Concentration Q1->A1_high Too High Q2 Review Reaction/Distillation Temperature Q1->Q2 Optimal A1_high->Q2 A2_high Lower Temperature / Use Vacuum Distillation Q2->A2_high Too High Q3 Evaluate Reaction Time Q2->Q3 Optimal A2_high->Q3 A3_long Optimize and Reduce Reaction Time Q3->A3_long Too Long End Acetaldehyde Levels Managed Q3->End Optimal A3_long->End Acetaldehyde_Removal_Process cluster_input Input cluster_process Removal Process cluster_output Output Crude this compound\n(with Acetaldehyde) Crude this compound (with Acetaldehyde) Sodium Bisulfite\nTreatment Sodium Bisulfite Treatment Crude this compound\n(with Acetaldehyde)->Sodium Bisulfite\nTreatment Distillation Distillation Crude this compound\n(with Acetaldehyde)->Distillation Extraction Extraction Sodium Bisulfite\nTreatment->Extraction Purified this compound Purified this compound Extraction->Purified this compound Acetaldehyde Adduct\n(Aqueous Waste) Acetaldehyde Adduct (Aqueous Waste) Extraction->Acetaldehyde Adduct\n(Aqueous Waste) Distillation->Purified this compound Acetaldehyde Distillate Acetaldehyde Distillate Distillation->Acetaldehyde Distillate

References

Technical Support Center: Catalyst Deactivation in Lipase-Catalyzed Vinyl Laurate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in lipase-catalyzed vinyl laurate reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of esters using this compound, focusing on the deactivation of the lipase catalyst.

Issue Potential Cause Recommended Solution
Rapid Loss of Enzyme Activity in Early Cycles Acetaldehyde Deactivation: The vinyl alcohol byproduct of the transesterification reaction tautomerizes to acetaldehyde, a reactive aldehyde that can covalently modify and inactivate the lipase.[1]1. In-situ Acetaldehyde Removal: Conduct the reaction under a vacuum to facilitate the removal of the volatile acetaldehyde as it forms. 2. pH Optimization: Lyophilize the lipase preparation at a slightly acidic pH (around 6.0) before use. This protonates the lysine residues on the enzyme surface, making them less susceptible to modification by acetaldehyde.[1][2] 3. Lipase Selection: Choose lipases known for higher resistance to acetaldehyde, such as those from Candida antarctica (e.g., Novozym 435). Lipases from Candida rugosa are generally more sensitive.[1]
Gradual Decrease in Activity Over Multiple Cycles Enzyme Leaching: If the lipase is immobilized via non-covalent methods like physical adsorption, it may gradually leach from the support material into the reaction medium.1. Covalent Immobilization: Employ a covalent immobilization strategy to form a stable bond between the lipase and the support. 2. Cross-Linking: After physical adsorption, use a cross-linking agent like glutaraldehyde to create intermolecular bonds between lipase molecules, preventing their desorption.
Denaturation due to Reaction Conditions: Suboptimal temperature, pH, or the choice of organic solvent can lead to the denaturation of the lipase over time.1. Temperature Optimization: Maintain the reaction temperature within the optimal range for the specific lipase, typically between 40-60°C.[3] Exceeding this can lead to thermal denaturation. 2. Solvent Selection: Use hydrophobic, non-polar solvents like hexane or heptane, which are generally less disruptive to the lipase's structure. Avoid polar solvents and short-chain alcohols that can strip the essential water layer from the enzyme and cause denaturation.[3]
Low Initial Reaction Rate Mass Transfer Limitations: The pores of the immobilization support may be too small or become clogged, preventing the substrate (this compound) from accessing the active sites of the enzyme.1. Support Selection: Choose a support material with an appropriate pore size for the substrates and products involved. 2. Agitation: Ensure adequate mixing to reduce external mass transfer limitations.
Insufficient Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation. Anhydrous conditions can lead to low activity.1. Controlled Hydration: While excess water will promote hydrolysis, ensuring the enzyme is not completely dehydrated is crucial. The addition of molecular sieves can help control water content.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lipase deactivation in reactions involving this compound?

A1: The primary cause is the formation of acetaldehyde. The transesterification reaction produces vinyl alcohol as a byproduct, which is unstable and rapidly tautomerizes to acetaldehyde. This reactive aldehyde can then covalently modify the lipase, leading to its inactivation.[1]

Q2: How does acetaldehyde inactivate the lipase?

A2: Acetaldehyde can inactivate lipases through several mechanisms, including the formation of Schiff bases with lysine residues on the enzyme surface and the formation of Michael adducts. These modifications can lead to structural changes and intermolecular cross-linking of the enzyme molecules, resulting in a loss of catalytic activity.[1][2]

Q3: Are all lipases equally susceptible to deactivation by acetaldehyde?

A3: No, there are significant differences in stability among lipases from different sources. For instance, lipases from Candida antarctica (like Novozym 435) are known to be more stable in the presence of acetaldehyde compared to lipases from Candida rugosa.[1]

Q4: How can I prevent acetaldehyde-induced deactivation?

A4: The most effective method is to remove acetaldehyde from the reaction mixture as it is formed, which can be achieved by conducting the reaction under a vacuum. Additionally, preparing the lipase at a slightly acidic pH (around 6.0) can increase its resistance to acetaldehyde.[1][2]

Q5: What is the benefit of immobilizing the lipase?

A5: Immobilization offers several advantages, including enhanced stability (thermal and chemical), easier recovery of the enzyme from the reaction mixture, and the potential for reuse over multiple reaction cycles, which reduces overall process costs.[4][5]

Q6: My immobilized lipase is losing activity, but I'm removing acetaldehyde. What else could be the problem?

A6: If acetaldehyde is being effectively removed, activity loss could be due to enzyme leaching from the support, denaturation caused by suboptimal temperature or an incompatible solvent, or mass transfer limitations. Refer to the troubleshooting guide for solutions to these issues.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the stability and reusability of lipases in reactions similar to or including this compound synthesis.

Table 1: Effect of pH on Acetaldehyde-Induced Deactivation of Various Lipases

Lipase SourceDeactivation after Incubation with 0.1 M Acetaldehyde (Lyophilized at pH 10)Deactivation after Incubation with 0.1 M Acetaldehyde (Lyophilized at pH 6)
Candida rugosa (CRL)~76%Moderate
Rhizopus oryzae (ROL)ModerateModerate
Pseudomonas fluorescens (PFL)SignificantNo significant deactivation
(Data adapted from Franken et al., 2011)[1]

Table 2: Reusability of Immobilized Lipases in Ester Synthesis

Lipase and SupportReactionNumber of CyclesFinal Relative Activity
Candida antarctica Lipase B (Sol-gel entrapped)Acylation of 2-octanol15Maintained at initial 93-94%
Candida antarctica Lipase B (Native)Acylation of 2-octanol1125%
Lipase on PVA-Alginate NanofibersEsterification1460%
Rhizomucor miehei Lipase on Nanomagnetic Support (Covalent)Hydrolysis5100%
Rhizomucor miehei Lipase on Nanomagnetic Support (Adsorption)Hydrolysis5~23%
(Data compiled from multiple sources)[4][5][6]

Experimental Protocols

Protocol 1: Immobilization of Lipase on Octyl-Agarose via Interfacial Activation

This protocol describes a common method for immobilizing lipases on a hydrophobic support.

Materials:

  • Lipase (e.g., from Candida antarctica)

  • Octyl-agarose support

  • Phosphate buffer (5 mM, pH 7.0)

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Support Preparation: Wash the octyl-agarose support with distilled water to remove any preservatives.

  • Enzyme Solution: Prepare a solution of the lipase in the phosphate buffer at a concentration of approximately 1 mg/mL.

  • Immobilization: Add the washed octyl-agarose support to the lipase solution (a common ratio is 1g of support per 10 mL of enzyme solution).

  • Incubation: Gently stir the suspension at room temperature for a specified time (e.g., 1-3 hours) to allow for the lipase to adsorb to the support.

  • Washing: After incubation, filter the support and wash it thoroughly with the phosphate buffer to remove any unbound enzyme.

  • Drying: The immobilized lipase can be dried under vacuum or air-dried for storage and subsequent use.

Protocol 2: Lipase-Catalyzed Synthesis of an Ester with this compound

This protocol provides a general procedure for a batch reaction.

Materials:

  • Immobilized lipase (from Protocol 1)

  • Alcohol substrate

  • This compound

  • Anhydrous hydrophobic solvent (e.g., hexane, heptane)

  • Molecular sieves (optional, for water control)

  • Reaction vessel with a magnetic stirrer and a connection to a vacuum line

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve the alcohol substrate in the anhydrous solvent.

  • Acyl Donor Addition: Add this compound to the mixture. A molar excess of the acyl donor (e.g., 1.5 to 2 equivalents relative to the alcohol) is often used to drive the reaction.

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the limiting substrate).

  • Reaction Conditions: Begin stirring and heat the reaction to the optimal temperature for the lipase (e.g., 50°C). Apply a vacuum to the system to remove the acetaldehyde byproduct.

  • Monitoring: Take small aliquots from the reaction at regular intervals. Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the conversion of the reactants and the formation of the product.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and stored for reuse.

  • Product Isolation: The product can be purified from the reaction mixture by evaporating the solvent and, if necessary, using column chromatography.

Protocol 3: Assessing Lipase Deactivation

This protocol describes how to measure the loss of lipase activity over time.

Materials:

  • Immobilized lipase

  • Substrate solution for activity assay (e.g., p-nitrophenyl laurate)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Initial Activity Measurement: Before starting the this compound synthesis, determine the initial activity of a small sample of the immobilized lipase using a standard lipase activity assay (e.g., monitoring the hydrolysis of p-nitrophenyl laurate at a specific wavelength).

  • Conduct Synthesis Reaction: Perform the lipase-catalyzed this compound synthesis as described in Protocol 2.

  • Activity Measurement After Each Cycle: After each reaction cycle, recover the immobilized lipase by filtration.

  • Wash the Catalyst: Wash the recovered lipase thoroughly with a suitable solvent to remove any residual reactants and products.

  • Perform Activity Assay: Resuspend a small, known amount of the washed, recycled lipase in the assay buffer and measure its activity using the same standard assay as in step 1.

  • Calculate Relative Activity: The relative activity after each cycle can be calculated as a percentage of the initial activity. Plotting the relative activity versus the number of cycles will provide a deactivation profile.

Visualizations

Deactivation_Mechanism cluster_reaction Transesterification Reaction cluster_deactivation Deactivation Pathway This compound This compound Lipase Lipase This compound->Lipase Alcohol Alcohol Alcohol->Lipase Ester Product Ester Product Lipase->Ester Product Vinyl Alcohol Vinyl Alcohol Lipase->Vinyl Alcohol Acetaldehyde Acetaldehyde Vinyl Alcohol->Acetaldehyde Tautomerization Modification Covalent Modification (Schiff Base, Michael Adduct) Acetaldehyde->Modification Active Lipase Active Lipase Active Lipase->Modification Inactive Lipase Inactive Lipase Modification->Inactive Lipase

Caption: Mechanism of lipase deactivation by acetaldehyde in this compound reactions.

Troubleshooting_Workflow Start Low Lipase Activity/ Deactivation Observed Q1 Is deactivation rapid (within 1-2 cycles)? Start->Q1 A1_Yes Address Acetaldehyde - Apply vacuum - Optimize lipase pH - Select resistant lipase Q1->A1_Yes Yes A1_No Investigate Gradual Deactivation Causes Q1->A1_No No End Improved Lipase Stability A1_Yes->End Q2 Is enzyme leaching suspected? A1_No->Q2 A2_Yes Improve Immobilization - Covalent bonding - Cross-linking Q2->A2_Yes Yes A2_No Check Reaction Conditions Q2->A2_No No A2_Yes->End Q3 Are temperature and solvent optimal? A2_No->Q3 A3_Yes Investigate Mass Transfer Limitations Q3->A3_Yes Yes A3_No Optimize Temperature and Solvent Choice Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for lipase deactivation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Recovery Prep_Lipase Prepare/Immobilize Lipase Run_Reaction Run Reaction under Optimized Conditions (Temp, Vacuum) Prep_Lipase->Run_Reaction Prep_Reactants Prepare Reactants (Alcohol, this compound, Solvent) Prep_Reactants->Run_Reaction Monitor Monitor Progress (GC/HPLC) Run_Reaction->Monitor Recover_Lipase Recover Immobilized Lipase Run_Reaction->Recover_Lipase Completed Purify_Product Purify Ester Product Run_Reaction->Purify_Product Monitor->Run_Reaction Continue Analyze_Activity Assess Activity of Recovered Lipase Recover_Lipase->Analyze_Activity Reuse_Lipase Reuse Lipase Analyze_Activity->Reuse_Lipase

Caption: General experimental workflow for lipase-catalyzed reactions.

References

Technical Support Center: Addressing Steric Hindrance with Long-Chain Vinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain vinyl esters, particularly in scenarios involving steric hindrance.

Frequently Asked Questions (FAQs)

Q1: How can long-chain vinyl esters help overcome steric hindrance in polymerization?

Long-chain vinyl esters can mitigate steric hindrance in several ways. The flexible, long alkyl chains can position the reactive vinyl group more accessibly for polymerization, effectively extending it away from a bulky core structure. This increased distance reduces the spatial interference that would otherwise hinder the approach of monomers and catalysts.[1][2][3] In some cases, the presence of these long chains can also influence the conformation of the polymer backbone, potentially creating a more favorable environment for subsequent monomer addition.

Q2: What is the effect of the long alkyl chain on the properties of the resulting polymer?

The length of the alkyl chain in the vinyl ester monomer significantly impacts the properties of the final polymer. Generally, longer side chains lead to:

  • Lower Glass Transition Temperature (Tg): Increased chain flexibility results in a lower Tg.[4][5]

  • Altered Solubility: Long alkyl chains can enhance solubility in nonpolar solvents and even in supercritical carbon dioxide (scCO2).[6]

  • Modified Mechanical Properties: Longer chains can act as internal plasticizers, affecting properties like toughness and elongation.[5][7] For instance, vinyl ester resins with longer oligomer chains have demonstrated higher fracture toughness.[5]

  • Side-Chain Crystallization: Polymers with long n-alkyl side chains may exhibit side-chain crystallization.[8]

Q3: Can long-chain vinyl esters be used in controlled polymerization techniques?

Yes, long-chain vinyl esters are compatible with controlled polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][8] The choice of the RAFT agent is crucial for achieving good control over the polymerization of vinyl esters.[6] This allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, which is particularly valuable in drug delivery applications.[9][10][11]

Q4: Are there specific catalysts recommended for polymerizing sterically hindered vinyl esters?

For cationic polymerization of sterically hindered vinyl ethers (a related class of monomers), catalyst systems involving a chiral phosphoric acid combined with a Lewis acid like titanium tetrachloride (TiCl4) have shown success in achieving stereoselective polymerization.[12][13][14] In free radical polymerization, initiators like methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide are commonly used.[15][16][17] The choice of initiator and the use of promoters can significantly affect the curing kinetics.[15][17][18] For biocatalytic synthesis, immobilized lipases such as Novozym 435 (Candida antarctica lipase B) are highly effective for the transesterification of alcohols with vinyl esters to produce new ester products.[19][20][21]

Troubleshooting Guides

Issue 1: Low Reaction Yield or Incomplete Conversion

Low yields are a common challenge, especially when dealing with sterically hindered substrates.

Potential Cause Troubleshooting Steps
Steric Hindrance * Increase Reaction Time: Allow more time for the reactants to overcome the steric barrier. * Increase Temperature: This can provide the necessary activation energy, but be cautious of potential side reactions.[22] * Optimize Catalyst: Ensure the catalyst is active and used in a sufficient amount.[22] For lipase-catalyzed reactions, verify the enzyme's activity and proper storage.[19]
Reaction Equilibrium * Use Excess Vinyl Ester: The use of vinyl esters is advantageous because the vinyl alcohol co-product tautomerizes to volatile acetaldehyde, driving the reaction forward.[19] Using an excess of the vinyl ester can further shift the equilibrium towards the product.[22] * Remove Byproducts: In esterification reactions, removing water (if formed) can drive the reaction to completion.[22]
Catalyst Deactivation * Check Catalyst Storage and Handling: Ensure proper storage conditions to maintain catalyst activity. * Use Fresh Catalyst: If deactivation is suspected, use a fresh batch of catalyst.
Oxygen Inhibition * Inert Atmosphere: For free-radical polymerization, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can inhibit the process.[16]

Issue 2: Formation of Undesired Byproducts

The presence of bulky groups can sometimes lead to side reactions.

Potential Cause Troubleshooting Steps
Lack of Selectivity * Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst can improve selectivity. For lipase-catalyzed reactions, the choice of solvent is critical. * Use a More Selective Catalyst: Biocatalysts like lipases often offer high regioselectivity.[19][20]
Side Reactions * Etherification: In syntheses involving epoxy resins, etherification can be a side reaction. Careful control of reaction conditions and catalyst choice can minimize this.[23][24]

Issue 3: Difficulty in Polymer Characterization

The long alkyl chains can sometimes complicate the analysis of the resulting polymers.

Technique Troubleshooting Tip
NMR Spectroscopy * Solvent Selection: Choose a solvent that fully dissolves the polymer to obtain high-resolution spectra. * Signal Overlap: The long alkyl chains can produce large signals that may overlap with other important peaks. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Size Exclusion Chromatography (SEC/GPC) * Column and Mobile Phase Selection: Select a column and mobile phase appropriate for the polymer's solubility and molecular weight range. The long side chains can affect the hydrodynamic volume of the polymer.
Differential Scanning Calorimetry (DSC) * Heating/Cooling Rates: Use appropriate heating and cooling rates to accurately determine the glass transition temperature (Tg) and any melting points (Tm) associated with side-chain crystallization.[8]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of a Long-Chain Ester

This protocol describes a general procedure for the transesterification of an alcohol with a long-chain vinyl ester using an immobilized lipase.[19]

Materials:

  • Alcohol substrate

  • Long-chain vinyl ester (e.g., vinyl laurate, vinyl decanoate)[19][20]

  • Immobilized lipase (e.g., Novozym 435)[20]

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)[20]

  • Molecular sieves (4 Å)[20]

Procedure:

  • In a sealed reaction vessel, dissolve the alcohol substrate in the anhydrous organic solvent.

  • Add the long-chain vinyl ester in excess (e.g., 3 to 10-fold molar excess).

  • Add molecular sieves to the reaction mixture to remove any traces of water.[20]

  • Add the immobilized lipase to the mixture.

  • Seal the vessel and place it on a shaker or magnetic stirrer at a controlled temperature (e.g., 30-50°C).[19][20]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC).

  • Once the reaction is complete, remove the immobilized lipase by filtration.

  • Isolate the product by evaporating the solvent and purifying the residue (e.g., by column chromatography).

Protocol 2: Free Radical Polymerization of Vinyl Esters

This protocol outlines a general procedure for the free radical polymerization of vinyl ester resins.[1][15][16]

Materials:

  • Vinyl ester monomer or oligomer

  • Reactive diluent (e.g., styrene)[1]

  • Free radical initiator (e.g., MEKP, benzoyl peroxide)[15][16]

  • Promoter/accelerator (optional, e.g., cobalt naphthenate)[18]

Procedure:

  • In a reaction vessel, combine the vinyl ester oligomer and the reactive diluent (styrene).

  • If using, add the promoter to the resin mixture and stir until homogeneous.

  • Add the free radical initiator to the resin mixture and mix thoroughly.

  • Pour the mixture into a mold or onto a substrate.

  • Cure the resin at the desired temperature. The curing can be done at room temperature or elevated temperatures depending on the initiator system.[18][25]

  • Monitor the curing process using techniques like DSC or FTIR to determine the extent of the reaction.[5][15][16]

  • Post-curing at a higher temperature may be required to achieve full properties.

Data Presentation

Table 1: Influence of Alkyl Chain Length on Polymer Properties

PropertyEffect of Increasing Alkyl Chain LengthReference
Glass Transition Temperature (Tg)Decreases[4][7]
Solubility in scCO2Increases[6]
ToughnessCan increase[5]
Viscosity of ResinCan be optimized[7]

Table 2: Typical Reaction Conditions for Lipase-Catalyzed Synthesis

ParameterValueReference
EnzymeImmobilized Lipase (e.g., Novozym 435)[20]
Acyl DonorThis compound[20]
Solvent2-methyl-2-butanol[20]
Temperature50°C[20]
Reaction Time72 hours[20]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Reactants (Alcohol + Vinyl Ester) reaction_vessel Reaction Vessel (Stirring, Temp. Control) reactants->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel catalyst Immobilized Lipase catalyst->reaction_vessel filtration Filtration (Remove Lipase) reaction_vessel->filtration Reaction Completion purification Purification (e.g., Chromatography) filtration->purification product Final Product purification->product

Caption: Lipase-catalyzed synthesis workflow.

troubleshooting_workflow start Low Yield Detected q1 Is the reaction at equilibrium? start->q1 a1_yes Drive reaction forward: - Add excess vinyl ester - Remove byproducts q1->a1_yes Yes q2 Is the catalyst active and sufficient? q1->q2 No a1_yes->q2 a2_no Check catalyst storage, use fresh/more catalyst q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Modify conditions: - Adjust temperature - Change solvent - Increase reaction time q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Scaling Up Vinyl Laurate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl laurate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this compound production.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your this compound synthesis experiments, particularly when moving from laboratory to pilot or production scale.

Low Conversion of Lauric Acid
Potential Cause Troubleshooting Steps
Reaction Equilibrium The transvinylation reaction is reversible, and the accumulation of the acetic acid byproduct can inhibit the forward reaction. To drive the reaction towards the product, consider the following: • Byproduct Removal: Implement continuous removal of acetic acid via distillation or by carrying out the reaction under a nitrogen stream.[1] • Excess Reactant: Use a molar excess of vinyl acetate to shift the equilibrium towards this compound formation.
Inactive or Insufficient Catalyst Catalyst Activity: Ensure your catalyst (e.g., palladium acetate, mercuric acetate) is not expired and has been stored under appropriate conditions to prevent deactivation.[1] For enzymatic catalysis, verify the enzyme's activity. • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Gradually increase the catalyst concentration to an optimal level. For instance, in mercury-catalyzed systems, an effective range is 0.0031 to 0.0046 moles of sulfuric acid per mole of stearic acid (a similar long-chain fatty acid)[2].
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate. Gradually increase the temperature while carefully monitoring for the formation of byproducts.[1]
Catalyst Poisoning Impurities present in the lauric acid or vinyl acetate can poison the catalyst. Consider purifying the reactants prior to use.[1]
High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Polymerization The vinyl groups in both vinyl acetate and this compound are susceptible to polymerization, especially at elevated temperatures. • Add Inhibitors: Introduce a polymerization inhibitor, such as hydroquinone or copper resinate, into the reaction mixture.[1][3] • Temperature Control: Avoid excessively high reaction temperatures.
Formation of Ethylidene Diesters This is a common side reaction, particularly when using mercury-based catalysts, and can lead to the formation of acetaldehyde and acetic anhydride upon decomposition during distillation.[3] • Catalyst Choice: Consider switching to a palladium-based catalyst, which is less prone to this side reaction.[1] • Purification: Employ fractional vacuum distillation to separate these byproducts from the this compound.
Residual Acetic Acid and Unreacted Lauric Acid Neutralization: Before purification, wash the reaction mixture with a mild basic solution, such as 5% sodium bicarbonate, to remove acidic impurities.[1] • Distillation: Utilize vacuum distillation to efficiently separate the lower-boiling acetic acid and the higher-boiling unreacted lauric acid from the this compound product. A patent describes a process of cooling the mixture to crystallize and filter out the lauric acid before distillation.[4]
Catalyst Residue Residual metal catalysts, especially toxic ones like mercury, must be removed from the final product. A patented process describes removing mercury salts by treating the reaction mixture with an acidified aqueous solution of sodium bromide to form a water-soluble complex.[3]
Scale-Up Specific Challenges
Potential Cause Troubleshooting Steps
Mass Transfer Limitations In larger reactors, inefficient mixing can lead to poor contact between reactants and the catalyst, resulting in lower reaction rates and yields. This is a known issue in the scale-up of similar enzymatic reactions.[5][6] • Agitation: Ensure adequate agitation by using appropriately designed impellers and optimizing the stirring speed. • Viscosity: If the reaction mixture is highly viscous, consider using a solvent to reduce viscosity and improve mass transfer.
Heat Transfer Issues Exothermic or endothermic reactions can be difficult to control at a larger scale, leading to temperature gradients and potential side reactions. • Reactor Design: Utilize a jacketed reactor with a suitable heat transfer fluid to maintain uniform temperature control.
Catalyst Deactivation Palladium-based catalysts can be thermally unstable and deactivate at elevated temperatures.[7] • Temperature Control: Maintain the reaction temperature below the catalyst's decomposition point (e.g., below 100°C for some palladium catalysts).[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound production?

A1: The primary challenges include overcoming reaction equilibrium to achieve high conversion, preventing side reactions such as polymerization and the formation of ethylidene diesters, managing catalyst activity and stability, and developing efficient purification strategies to remove unreacted starting materials and byproducts.[3] Mass and heat transfer limitations can also become significant at larger scales.[5][6]

Q2: Which type of catalyst is better for industrial-scale this compound synthesis: mercury-based or palladium-based?

A2: While mercury-based catalysts can give high yields, they are highly toxic and can lead to the formation of undesirable byproducts like ethylidene diesters.[3][8] Palladium-based catalysts are less toxic and are often preferred for industrial applications.[8] However, they can be more expensive and prone to deactivation at higher temperatures.[1][7] Ruthenium-based catalysts are also being explored as an alternative.[9]

Q3: How can I improve the yield of the transvinylation reaction?

A3: To improve the yield, you can use a molar excess of vinyl acetate, continuously remove the acetic acid byproduct to shift the equilibrium, optimize the reaction temperature and catalyst concentration, and ensure the purity of your reactants to avoid catalyst poisoning.[1]

Q4: What are the key considerations for purifying this compound at a large scale?

A4: Large-scale purification typically involves vacuum distillation. It is crucial to first remove acidic impurities and the catalyst. A multi-step process involving washing with a basic solution followed by fractional vacuum distillation is common.[1] For mixtures with a high concentration of unreacted lauric acid, a preliminary crystallization step to remove the acid can significantly improve the efficiency of the final distillation.[4]

Q5: Is enzymatic synthesis a viable option for scaling up this compound production?

A5: Enzymatic synthesis using lipases offers a greener alternative with high selectivity, avoiding toxic metal catalysts.[1] However, challenges in scaling up enzymatic processes include potential enzyme inhibition by substrates or products, the need for non-aqueous media, and mass transfer limitations in viscous reaction mixtures.[5][10] Recent advancements in mechanoenzymology show promise for solvent-free synthesis.[11]

Data Presentation

Table 1: Comparison of Catalysts for Vinyl Ester Synthesis
Catalyst SystemTypical Temperature (°C)Catalyst LoadingConversion/YieldKey Challenges
Mercuric Acetate / Sulfuric Acid 30 - 80~0.1% (by weight of vinyl acetate)>90%High toxicity, formation of ethylidene diesters, difficult to remove from product.[1][2][3]
Palladium Acetate / Ligand 80 - 110~250-750 ppm (based on lauric acid)80 - 95%Ligand required, potential for catalyst deactivation at higher temperatures, higher cost.[1][8][12]
Ruthenium-based Catalysts 110 - 140VariableModerate to HighMay require specific reaction conditions and pressure.[9]
Lipase (e.g., Novozym 435) 40 - 60Enzyme-specific (e.g., 20-50 g/L)HighGreen alternative, requires non-aqueous media, potential for mass transfer limitations and substrate inhibition.[1][5]
Table 2: Impact of Scale on Enzymatic Sorbitol Laurate Production (using this compound)

This table illustrates a common scale-up challenge (decreased yield) in a related enzymatic process.

ScaleStirring MethodTiter (g/L) after 48hYield (%)
Tube Scale Orbital Shaking~50~28
2.5 L Stirred Tank Reactor 3-bladed spiral propeller~25~14

Data adapted from a study on sorbitol laurate synthesis, demonstrating a two-fold decrease in titer and yield upon scale-up, suspected to be due to mass transfer limitations.[6][13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Transvinylation of Lauric Acid

This protocol is a representative method for the chemical synthesis of this compound.

Materials:

  • Lauric Acid

  • Vinyl Acetate (distilled before use)

  • Palladium(II) Acetate

  • 2,2'-Bipyridyl (ligand)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (solvent)

  • 5% Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas

Procedure:

  • In a jacketed glass reactor equipped with a stirrer, condenser, and nitrogen inlet, charge lauric acid, an excess of vinyl acetate (e.g., 5-7 molar equivalents), and a polymerization inhibitor (e.g., hydroquinone).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and the bipyridyl ligand in a small amount of toluene.

  • Flush the reactor with nitrogen.

  • Add the catalyst solution to the reactor.

  • Heat the mixture to 90-100°C with constant stirring.

  • Maintain the reaction under a slow stream of nitrogen to help remove the acetic acid byproduct.

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted lauric acid and acetic acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Lipase-Catalyzed Synthesis of a Lauric Ester (Illustrative)

This protocol illustrates a general procedure for enzymatic esterification using this compound as an acyl donor.

Materials:

  • Alcohol (e.g., Sorbitol)

  • This compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (e.g., 2-methyl-2-butanol, 2M2B)

  • Molecular sieves (optional, to remove trace water)

Procedure:

  • To a temperature-controlled reactor, add the alcohol, solvent, and this compound. For example, concentrations could be 0.25 M sorbitol and 0.75 M this compound in 2M2B.[10]

  • Add the immobilized lipase (e.g., 20 g/L).

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with constant agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The solvent is removed under reduced pressure.

  • The product can be further purified by methods such as crystallization or chromatography.

Visualizations

Transvinylation_Pathway cluster_main Main Reaction cluster_side Side Reactions Lauric_Acid Lauric Acid Reaction_Intermediate Reaction Intermediate Lauric_Acid->Reaction_Intermediate + Vinyl Acetate Vinyl_Acetate Vinyl Acetate Polymerization Polymer Vinyl_Acetate->Polymerization Polymerization Ethylidene_Diester Ethylidene Diester Vinyl_Acetate->Ethylidene_Diester + Acetic/Lauric Acid (esp. with Hg catalyst) Catalyst Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Intermediate Vinyl_Laurate This compound (Product) Reaction_Intermediate->Vinyl_Laurate - Acetic Acid Acetic_Acid Acetic Acid (Byproduct) Reaction_Intermediate->Acetic_Acid Vinyl_Laurate->Polymerization

Caption: Chemical pathway for this compound synthesis via transvinylation.

Experimental_Workflow Start Start Step1 1. Reactor Setup (Charge Reactants, Solvent, Inhibitor) Start->Step1 Step2 2. Catalyst Preparation & Addition Step1->Step2 Step3 3. Reaction (Heating & Agitation under N₂) Step2->Step3 Step4 4. In-Process Control (Monitoring via GC/TLC) Step3->Step4 Decision Reaction Complete? Step4->Decision Step5 5. Work-up (Cooling, Quenching, Washing) Step6 6. Purification (Drying, Concentration, Vacuum Distillation) Step5->Step6 End Pure this compound Step6->End Decision->Step3 No Decision->Step5 Yes

Caption: Experimental workflow for this compound production.

References

Validation & Comparative

Vinyl Laurate vs. Vinyl Acetate: A Comparative Guide for Enzymatic Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acyl donor is a critical determinant for the success of enzymatic acylation reactions, influencing reaction kinetics, product yield, and enzyme stability. Among the various options, vinyl esters are frequently employed due to their ability to drive reactions to completion. This guide provides an objective, data-driven comparison of two commonly used vinyl esters, vinyl laurate and vinyl acetate, as acyl donors in enzymatic reactions, with a focus on their performance and supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundVinyl Acetate
Chemical Formula C₁₄H₂₆O₂C₄H₆O₂
Molecular Weight 226.36 g/mol 86.09 g/mol
Acyl Chain Length Long (C12)Short (C2)
Key Advantage Higher reactivity with lipases preferring long-chain substrates (e.g., Novozym 435), confers greater lipophilicity to the product.Potentially faster reaction rates with enzymes susceptible to steric hindrance.
Potential Drawback May cause steric hindrance with some enzymes, leading to lower reaction rates.Can lead to enzyme deactivation at high concentrations.

Performance in Enzymatic Reactions: A Data-Driven Comparison

The efficiency of this compound and vinyl acetate as acyl donors is highly dependent on the enzyme, substrate, and reaction conditions. Below is a summary of quantitative data from various studies.

Table 1: Comparison of Conversion Yields in Lipase-Catalyzed Acylation of Flavonoids
SubstrateEnzymeAcyl DonorMolar Ratio (Substrate:Acyl Donor)SolventTemperature (°C)Reaction Time (h)Conversion Yield (%)Reference
NaringinLipozyme TL IMVinyl Acetate1:5Acetonitrile4024~97.5[1]
MyricetinCaLB-ZnOFeVinyl Acetate1:20+MTBE5072High[2]
LuteolinCaLB-ZnOFeVinyl Acetate1:20+MTBE5072High[2]
QuercetinImmobilized Lipase (PCL)Vinyl AcetateExcessNot SpecifiedNot SpecifiedNot SpecifiedFavored di- and tri-esters[2]
AnthocyaninsNovozym 435Lauric Acid*10:1tert-Butanol607273[3]

Note: Data for lauric acid is used as a proxy for this compound in this specific study, as the focus was on the effect of fatty acid chain length.

Table 2: Comparison of Yields in Enzymatic Synthesis of Sugar Esters
SugarEnzymeAcyl DonorSolventReaction Time (h)Yield (%)Reference
GlucoseCandida antarctica LipaseThis compoundDMSO/tert-butanol3665.49[4]
GalactoseCandida antarctica LipaseThis compoundDMSO/tert-butanol36Not Specified[4]
MannoseCandida antarctica LipaseThis compoundDMSO/tert-butanol3658.16[4]
MaltoseCandida antarctica LipaseThis compoundDMSO/tert-butanol36Not Specified[4]
TrehaloseCandida antarctica LipaseThis compoundDMSO/tert-butanol36Not Specified[4]
SucroseDisodium Hydrogen Phosphate (catalyst)This compoundDMSONot Specified>85[5]
Table 3: Performance in Kinetic Resolution
SubstrateEnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee)Reference
rac-KetorolacNovozym 435n-Octanol*Not Specified5050>99[6]
(R,S)-mandelateImmobilized BCLThis compoundNot SpecifiedNot Specified50 (at 0.1% water)Not Specified[7]
rac-1-(1-naphthyl)ethanolNovozym 435Vinyl Acetaten-Heptane60~4890[6]

Note: While not a vinyl ester, this data is included to provide context on kinetic resolutions catalyzed by Novozym 435.

The Underlying Mechanism: Irreversible Transesterification

The primary advantage of using vinyl esters as acyl donors in enzymatic reactions is the irreversible nature of the transesterification process. The vinyl alcohol released during the acylation of the enzyme rapidly tautomerizes to acetaldehyde. This volatile byproduct can be easily removed from the reaction medium, which shifts the reaction equilibrium towards product formation, often resulting in higher yields compared to reactions using free fatty acids or alkyl esters.

Experimental Protocols

Below are generalized experimental protocols for lipase-catalyzed acylation reactions using this compound and vinyl acetate. These should be optimized for specific substrates and enzymes.

Protocol 1: Enzymatic Acylation of a Flavonoid (e.g., Naringin) with Vinyl Acetate
  • Reaction Setup: In a sealed reaction vessel, dissolve naringin in acetonitrile.

  • Addition of Acyl Donor: Add vinyl acetate to the mixture to achieve a molar ratio of 1:5 (naringin:vinyl acetate).[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme TL IM) to a concentration of 3 g/L.[1]

  • Incubation: Incubate the reaction mixture at 40°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Isolation: Once the reaction reaches the desired conversion, terminate it by filtering off the enzyme. The solvent is then evaporated, and the product can be purified using techniques like column chromatography.

Protocol 2: Enzymatic Synthesis of a Sugar Ester (e.g., Glucose Laurate) with this compound
  • Substrate Dissolution: In a reaction flask, dissolve 1 mmol of glucose in 2 mL of dimethyl sulfoxide (DMSO) with gentle swirling.[4]

  • Solvent Addition: Add 8 mL of tert-butanol to the mixture.[4]

  • Acyl Donor and Enzyme Addition: Add 1 mmol of this compound and 0.1 g of Candida antarctica lipase. Add 1 g of molecular sieves to adsorb any residual water.[4]

  • Incubation: Seal the flask and place it in a thermostated orbital shaker at a specified temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm) for 36 hours.[4]

  • Reaction Work-up: After the reaction, filter the mixture to remove the enzyme and molecular sieves.

  • Purification: The product can be purified by solvent extraction to remove unreacted sugar and DMSO, followed by evaporation of the organic solvent.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the general workflow of an enzymatic acylation and the underlying kinetic mechanism.

G Figure 1: Generalized Experimental Workflow for Enzymatic Acylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate Dissolution in appropriate solvent B Addition of Acyl Donor A->B C Addition of Immobilized Enzyme B->C D Incubation at controlled temperature and agitation C->D E Reaction Monitoring (TLC/HPLC) D->E F Enzyme Removal (Filtration) E->F G Product Purification F->G

Caption: Generalized workflow for enzymatic acylation.

PingPong Figure 2: Ping-Pong Bi-Bi Kinetic Mechanism E Free Enzyme (Lipase) E_VL Enzyme-Vinyl Ester Complex E->E_VL + Vinyl Ester E_Acyl Acylated Enzyme E_VL->E_Acyl - Vinyl Alcohol E_Acyl_Nu Acylated Enzyme-Nucleophile Complex E_Acyl->E_Acyl_Nu + Nucleophile E_Acyl_Nu->E - Product P Acylated Product E_Acyl_Nu->P VL Vinyl Ester (Acyl Donor) VL->E_VL VA Vinyl Alcohol Acetaldehyde Acetaldehyde VA->Acetaldehyde Tautomerization (Irreversible) Nu Nucleophile (Substrate) Nu->E_Acyl_Nu

Caption: Ping-Pong Bi-Bi kinetic mechanism.

Conclusion: Making an Informed Choice

Both this compound and vinyl acetate are effective acyl donors for enzymatic reactions, each with its own set of advantages.

  • This compound is often the preferred choice when working with lipases that have a high affinity for long-chain fatty acids, such as the widely used Novozym 435. The resulting acylated product will also have a significantly increased lipophilicity, which can be advantageous for applications in drug delivery or for creating emulsifiers.

  • Vinyl acetate , on the other hand, may be more suitable for enzymes that are sterically hindered by longer acyl chains. In such cases, vinyl acetate can lead to higher reaction rates and yields.

Ultimately, the optimal choice of acyl donor is system-dependent. For any new enzymatic acylation process, it is highly recommended to perform an empirical screening of both this compound and vinyl acetate to determine the most efficient acyl donor for the specific enzyme, substrate, and desired product characteristics. This data-driven approach will enable researchers and drug development professionals to optimize their synthetic strategies and achieve their desired outcomes.

References

A Comparative Study of Vinyl Esters in Lipase-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vinyl Ester Performance in Biocatalysis

The use of vinyl esters as acyl donors in lipase-catalyzed reactions represents a cornerstone of modern biocatalysis, enabling the synthesis of a wide array of valuable compounds, from pharmaceuticals to flavor and fragrance ingredients. The irreversible nature of this reaction, driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde, ensures high product yields and simplifies downstream processing. This guide provides a comparative analysis of various vinyl esters in lipase-catalyzed synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of optimal reaction components and conditions.

Performance Comparison of Vinyl Esters

The choice of vinyl ester can significantly impact the efficiency and selectivity of a lipase-catalyzed reaction. The acyl chain length of the vinyl ester influences the reaction rate and, in cases of chiral substrates, the enantioselectivity of the lipase.

Influence of Acyl Chain Length on Reaction Conversion

Generally, shorter-chain vinyl esters tend to exhibit higher reaction rates. This can be attributed to lower steric hindrance, allowing for easier access to the active site of the lipase. For instance, in the lipase-catalyzed esterification of epigallocatechin gallate (EGCG), vinyl acetate demonstrated a higher conversion rate compared to longer-chain vinyl esters like vinyl caprylate and vinyl laurate.[1] This suggests that the elongation of the acyl donor's carbon chain can increase steric hindrance, which in turn affects the formation of the acyl-enzyme intermediate and reduces the overall catalytic efficiency.[1]

Table 1: Comparison of Different Lipases in the Synthesis of Geranyl Acetate using Vinyl Acetate.

Lipase SourceProduct Yield (%)Reaction Time (h)
Pseudomonas fluorescens>963
Burkholderia cepacia40.13
Candida rugosa23.33
Aspergillus niger~03
Rhizopus oryzae~03
Mucor javanicus~03

Data extracted from a study on the lipase-catalyzed synthesis of geranyl acetate.[2]

Table 2: Comparative Performance of Vinyl Esters with Varying Chain Lengths in the Esterification of Chloramphenicol.

Acyl DonorConversion (%)
Vinyl propionate81
Other vinyl esters<81

Data from a study on the synthesis of chloramphenicol esters, where vinyl propionate was found to be the most efficient among the tested acyl donors.[3]

Kinetic Mechanism and Experimental Workflow

The lipase-catalyzed transesterification with vinyl esters typically follows a Ping-Pong Bi-Bi mechanism. This two-substrate reaction involves the formation of a covalent acyl-enzyme intermediate.

The Ping-Pong Bi-Bi Mechanism
  • Acylation: The lipase (E) reacts with the acyl donor (vinyl ester, AX) to form an acyl-enzyme intermediate (E-A), releasing the vinyl alcohol (X).

  • Tautomerization: The released vinyl alcohol rapidly tautomerizes to a stable aldehyde or ketone (acetaldehyde in the case of vinyl acetate), which drives the reaction forward, making it essentially irreversible.[4]

  • Deacylation: The acyl-enzyme intermediate (E-A) then reacts with the nucleophile (alcohol or amine, B), transferring the acyl group to form the final product (BA) and regenerating the free enzyme (E).

The following diagram illustrates the Ping-Pong Bi-Bi kinetic mechanism:

PingPongBiBi cluster_reactants Reactants cluster_products Products E Lipase (E) E_AX E-Vinyl Ester Complex E->E_AX + AX F_P Acyl-Enzyme Intermediate (F) E_AX->F_P - X F_B F-Nucleophile Complex F_P->F_B + B F_B->E - BA AX Vinyl Ester (AX) B Nucleophile (B) X Vinyl Alcohol (X) acetaldehyde Acetaldehyde X->acetaldehyde Tautomerization BA Product (BA)

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed transesterification.

General Experimental Workflow

The successful implementation of lipase-catalyzed synthesis with vinyl esters relies on a systematic experimental approach, from enzyme preparation to reaction monitoring and analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow EnzymePrep Enzyme Preparation (Immobilization/Free) Mixing Mixing of Reactants and Enzyme EnzymePrep->Mixing ReactantPrep Reactant Preparation (Substrates, Solvent) ReactantPrep->Mixing Incubation Incubation at Controlled Temperature and Agitation Mixing->Incubation Sampling Aliquots Taken at Time Intervals Incubation->Sampling Quenching Reaction Quenching/ Enzyme Removal Sampling->Quenching Chromatography GC/HPLC Analysis Quenching->Chromatography DataAnalysis Data Analysis (Conversion, Yield, ee) Chromatography->DataAnalysis

Caption: General experimental workflow for lipase-catalyzed synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for lipase-catalyzed transesterification using vinyl esters.

Protocol 1: Lipase Immobilization (Optional but Recommended)

Immobilization can enhance lipase stability and facilitate its reuse.

  • Materials:

    • Lipase (e.g., from Candida antarctica B, Pseudomonas cepacia)

    • Support material (e.g., Accurel MP1000, Celite)

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Organic solvent (e.g., hexane)

  • Procedure:

    • Dissolve the lipase in the phosphate buffer.

    • Add the support material to the lipase solution.

    • Stir the mixture gently for a specified time (e.g., 1-3 hours) at room temperature.

    • Filter the immobilized lipase and wash with buffer and then with an organic solvent.

    • Dry the immobilized lipase under vacuum.

Protocol 2: Lipase-Catalyzed Transesterification
  • Materials:

    • Free or immobilized lipase

    • Substrate (alcohol or amine)

    • Vinyl ester (e.g., vinyl acetate, vinyl propionate, vinyl decanoate)

    • Anhydrous organic solvent (e.g., hexane, toluene, tert-butanol)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve the substrate in the organic solvent.

    • Add the vinyl ester (typically in molar excess).

    • Add the free or immobilized lipase to the mixture. Molecular sieves can be added at this stage.

    • Incubate the reaction at a specific temperature (e.g., 30-60 °C) with constant agitation (e.g., 150-200 rpm).

  • Reaction Monitoring and Analysis:

    • Withdraw aliquots from the reaction mixture at regular intervals.

    • Stop the reaction in the aliquot by removing the lipase (e.g., by filtration or centrifugation).

    • Analyze the composition of the aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the product. For chiral separations, a chiral column is required to determine the enantiomeric excess (ee).

Conclusion

The selection of a vinyl ester as an acyl donor in lipase-catalyzed synthesis is a critical parameter that influences reaction kinetics and product yields. While shorter-chain vinyl esters often lead to higher reaction rates, the optimal choice is also dependent on the specific lipase and substrate involved. The irreversible nature of the transesterification with vinyl esters, coupled with the high selectivity of lipases, provides a powerful and green platform for the synthesis of complex molecules. The provided data, mechanistic diagrams, and experimental protocols offer a comprehensive guide for researchers to design and optimize their biocatalytic processes.

References

A Comparative Guide to the Kinetic Performance of Lipases with Various Vinyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Lipase Kinetics in Transesterification Reactions

The enzymatic transesterification of alcohols using vinyl esters is a cornerstone of modern biocatalysis, offering a pathway to high-purity products under mild reaction conditions. The selection of an appropriate lipase is critical for process optimization, directly impacting reaction rates, substrate affinity, and overall efficiency. This guide provides a comparative overview of the kinetic performance of several commercially significant lipases—Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Thermomyces lanuginosus lipase (TLL), and Rhizomucor miehei lipase (RML)—with a focus on their activity towards long-chain vinyl esters.

While comprehensive, directly comparable kinetic data for these lipases with vinyl laurate, vinyl myristate, and vinyl palmitate is not extensively documented in publicly available literature, this guide synthesizes available information on related substrates to provide insights into their catalytic behavior. The data presented, therefore, serves as a valuable proxy for understanding the potential performance of these enzymes in the acylation of molecules of interest.

Comparative Kinetic Data of Various Lipases

The efficiency of a lipase is best described by its kinetic parameters: the Michaelis-Menten constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster conversion of the substrate to the product. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes available kinetic data for the selected lipases with various ester substrates. It is important to note that the experimental conditions under which these parameters were determined can vary significantly between studies, affecting direct comparisons.

LipaseSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Comments
Candida antarctica Lipase B (CALB)Vinyl octanoate~4-fold higher than ethyl octanoate-~4-fold higher than ethyl octanoateData from acyl transfer reactions in heptane, suggesting high efficiency with vinyl esters.[1]
Pseudomonas cepacia Lipase (PCL)p-Nitrophenyl palmitate (pNPP)Reduction in apparent Km upon immobilization--Immobilization significantly enhances activity, primarily by reducing the apparent Km.[2]
Thermomyces lanuginosus Lipase (TLL)p-Nitrophenyl palmitate (pNPP)0.22Increased in variantsIncreased in variantsWild-type TLL shows a Km of 0.22 mM for pNPP. Engineered variants exhibit increased catalytic efficiency.[3]
Rhizomucor miehei Lipase (RML)----Known to be effective in transesterification reactions, but specific kinetic data with long-chain vinyl esters is scarce in the reviewed literature.

Note: The data presented is based on available literature for the specified substrates, which may not be the vinyl esters of primary interest (this compound, myristate, palmitate) due to a lack of directly comparable published data. The values should be considered as indicators of potential performance.

Lipase-Catalyzed Transesterification with Vinyl Esters: The Ping-Pong Bi-Bi Mechanism

The kinetic mechanism for lipase-catalyzed transesterification with vinyl esters generally follows a Ping-Pong Bi-Bi model. This two-substrate reaction involves the formation of a covalent acyl-enzyme intermediate.

PingPong_BiBi E Lipase (E) E_VE E-Vinyl Ester E->E_VE E_Acyl Acyl-Lipase (F) E_VE->E_Acyl E_Acyl_ROH F-Alcohol E_Acyl->E_Acyl_ROH out1 E_Acyl->out1 Vinyl Alcohol -> Acetaldehyde (P) E_Prod E-Ester E_Acyl_ROH->E_Prod E_Prod->E Ester (Q) out3 E_Prod->out3 in1 in1->E Vinyl Ester (A) in2 in2->E_Acyl Alcohol (B) out2

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed transesterification.

In this mechanism, the lipase (E) first binds with the vinyl ester (A) to form an enzyme-substrate complex. The enzyme is then acylated, forming an acyl-lipase intermediate (F) and releasing vinyl alcohol (P), which tautomerizes to acetaldehyde, driving the reaction forward. Subsequently, the alcohol substrate (B) binds to the acyl-enzyme intermediate, leading to the formation of the final ester product (Q) and regeneration of the free enzyme.

Experimental Protocols

To facilitate comparative studies, a generalized experimental protocol for determining the kinetic parameters of lipases with vinyl esters is provided below. This protocol can be adapted for specific enzymes and substrates.

I. Materials and Reagents
  • Lipase: Lyophilized powder or immobilized form (e.g., Novozym 435 for CALB).

  • Vinyl Esters: this compound, vinyl myristate, vinyl palmitate (high purity).

  • Alcohol Substrate: The molecule to be acylated.

  • Organic Solvent: Anhydrous grade (e.g., hexane, toluene, or tert-butanol).

  • Buffer: For pH control if using aqueous microenvironments (e.g., phosphate buffer).

  • Internal Standard: For chromatographic analysis (e.g., a stable compound with a distinct retention time).

  • Quenching Solution: To stop the reaction (e.g., a suitable acid or solvent).

  • Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with an appropriate column.

II. Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a kinetic study of lipase-catalyzed transesterification.

Lipase_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Enzyme Preparation (Dissolve/weigh immobilized enzyme) prep_reaction_mix Reaction Mixture Preparation (Solvent, substrates, internal standard) prep_enzyme->prep_reaction_mix prep_substrate Substrate Stock Solutions (Varying concentrations of one substrate, constant excess of the other) prep_substrate->prep_reaction_mix equilibration Thermal Equilibration (Incubate at desired temperature) prep_reaction_mix->equilibration initiation Reaction Initiation (Add enzyme to start) equilibration->initiation sampling Time-course Sampling (Withdraw aliquots at intervals) initiation->sampling quenching Reaction Quenching (Stop enzymatic activity) sampling->quenching analysis Chromatographic Analysis (GC/HPLC) (Quantify substrate and product) quenching->analysis rate_calc Initial Rate Calculation (Plot concentration vs. time) analysis->rate_calc param_det Kinetic Parameter Determination (Michaelis-Menten plot, Lineweaver-Burk plot) rate_calc->param_det

Caption: General workflow for a lipase kinetic study.

III. Detailed Methodology
  • Enzyme Preparation:

    • For free lipases, prepare a stock solution of known concentration in a suitable buffer or solvent.

    • For immobilized lipases, weigh the required amount directly.

  • Reaction Setup:

    • In a series of reaction vessels, prepare reaction mixtures containing the chosen organic solvent, the alcohol substrate (at a fixed, saturating concentration), and the internal standard.

    • Add varying concentrations of the vinyl ester stock solution to each vessel to create a range of substrate concentrations.

    • Pre-incubate the reaction mixtures at the desired temperature (e.g., 40-60 °C) with stirring for at least 15 minutes to ensure thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a specific amount of the enzyme preparation to each vessel.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a quenching solution to denature the enzyme.

  • Analysis:

    • Analyze the quenched samples using GC or HPLC to determine the concentrations of the remaining substrate and the formed product.

    • Generate a calibration curve for the substrate and product using the internal standard for accurate quantification.

  • Data Processing:

    • For each initial vinyl ester concentration, plot the concentration of the product formed against time.

    • Determine the initial reaction rate (v₀) from the linear portion of each curve.

    • Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

    • Calculate kcat from the Vmax and the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

Conclusion

References

A Comparative Guide to Analytical Methods for Quantifying Vinyl Laurate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of monomer conversion is paramount in polymer science and material development. For reactions involving vinyl laurate, a versatile monomer used in the synthesis of specialty polymers and coatings, precise monitoring of its conversion to polymer is crucial for controlling reaction kinetics, ensuring product quality, and optimizing process parameters. This guide provides an objective comparison of the primary analytical methods employed for quantifying this compound conversion: Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the required precision, the nature of the reaction medium, the availability of equipment, and the desired temporal resolution of the measurement. The following table summarizes the key performance aspects of each method.

FeatureFTIR Spectroscopy¹H NMR SpectroscopyGC-FIDHPLC-ELSD
Principle Monitors the decrease in absorbance of the vinyl group's C=C stretching vibration.Quantifies the decrease in the integral of vinyl proton signals relative to a stable internal standard or polymer backbone signals.Separates volatile components, allowing for the quantification of the remaining this compound monomer.Separates components based on their affinity for a stationary phase, with universal detection of non-volatile analytes.
Mode of Analysis Real-time, in-situ monitoring is readily achievable with an ATR probe.Can be performed in real-time within the NMR spectrometer or on aliquots taken from the reaction.Requires withdrawal and preparation of samples for analysis (offline).Requires withdrawal and preparation of samples for analysis (offline).
Sensitivity Moderate.High.[1][2][3][4]High (LOD for related compounds can be ≤ 0.033 mg/mL).[5]Moderate (LOD for related compounds can be ≤ 0.040 mg/mL).[5]
Selectivity Good; the vinyl C=C stretching peak is typically well-resolved.Excellent; provides detailed structural information and high resolution of signals.Excellent; provides high-resolution separation of volatile components.Good; separates based on polarity, but peak identification relies on retention time.
Quantitative Accuracy Good, especially when using an internal standard.Excellent, considered a primary quantitative method.[1]Excellent with proper calibration.Good, but the detector response can be non-linear and dependent on analyte properties.[6][7]
Sample Preparation Minimal for in-situ ATR-FTIR.Dissolution in a deuterated solvent is required.Can involve derivatization (e.g., to FAMEs) or direct injection after dilution.[8]Dilution in a suitable solvent.
Throughput High for real-time monitoring.Lower, due to acquisition times.Moderate.Moderate.
Cost & Complexity Moderate cost and complexity.High cost and complexity.Low to moderate cost and complexity.Moderate cost and complexity.

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate data. Below are representative protocols for each of the discussed analytical techniques.

In-Situ ATR-FTIR Spectroscopy

Objective: To monitor the real-time conversion of this compound by observing the disappearance of its vinyl C=C bond.

Methodology:

  • Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., diamond or zinc selenide crystal) is used.

  • Background Spectrum: A background spectrum of the reaction mixture at the initial temperature, prior to the addition of the initiator, is recorded.

  • Reaction Initiation: The polymerization of this compound is initiated in a reaction vessel that allows for the immersion of the ATR probe.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 60 seconds) throughout the polymerization. The spectral region of interest is typically 4000-650 cm⁻¹.

  • Data Analysis: The decrease in the area or height of the vinyl C=C stretching peak, located at approximately 1646 cm⁻¹, is monitored. To account for variations in probe immersion or sample density, this peak is often normalized against an internal standard peak that remains unchanged during the reaction, such as a C-H stretching band. The conversion is calculated as a function of time based on the change in the normalized peak area.[9][10][11]

¹H NMR Spectroscopy

Objective: To quantify the disappearance of this compound's vinyl protons during the reaction.

Methodology:

  • Sample Preparation: A known amount of the reaction mixture is periodically withdrawn and quenched (if necessary). The sample is then dissolved in a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trioxane).

  • Instrument Setup: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired for each sample.

  • Data Analysis: The integral of the vinyl proton signals of this compound (typically appearing as a multiplet between 4.5 and 7.5 ppm) is measured. The conversion is calculated by comparing the integral of the vinyl protons to the integral of the internal standard. The conversion at a given time (t) can be calculated using the following formula: Conversion (%) = [1 - (Integralvinyl at t / Integralvinyl at t=0)] x 100

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of unreacted this compound monomer in the reaction mixture.

Methodology:

  • Sample Preparation: An aliquot of the reaction mixture is withdrawn and diluted with a suitable solvent (e.g., hexane) containing an internal standard (e.g., dodecane). For complex matrices, a derivatization to a more volatile analyte, such as a fatty acid methyl ester (FAME), may be performed, though direct analysis is also possible.[8]

  • Instrument Setup: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar ZB-WAX plus column) is used.[8][12]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: An initial temperature of 120 °C held for 1 minute, followed by a ramp of 10 °C/min to 220 °C, held for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration: A calibration curve is generated by injecting standards of known this compound concentrations.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To separate and quantify this compound from the polymer and other reaction components.

Methodology:

  • Sample Preparation: A sample of the reaction mixture is taken and diluted in the mobile phase.

  • Instrument Setup: An HPLC system equipped with an ELSD and a reverse-phase column (e.g., C18) is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often suitable.

    • Flow Rate: 1.0 mL/min

    • ELSD Settings: Nebulizer temperature and gas flow rate should be optimized for the specific mobile phase and analyte.[13]

  • Calibration: A calibration curve is constructed using standards of this compound at various concentrations. It is important to note that the ELSD response can be non-linear, and thus a suitable curve fitting model should be used.[6]

  • Data Analysis: The amount of this compound is quantified by comparing its peak area to the calibration curve.

Visualizing the Workflow: In-Situ ATR-FTIR Monitoring

experimental_workflow cluster_preparation Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A This compound + Initiator in Reactor B Immerse ATR-FTIR Probe A->B C Initiate Reaction (e.g., Heat) B->C D Acquire Spectra at Regular Intervals C->D E Monitor Decrease in Vinyl Peak (1646 cm⁻¹) D->E F Normalize Against Internal Standard E->F G Calculate % Conversion vs. Time F->G

References

A Comparative Guide to HPLC and GC Methods for Vinyl Laurate Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vinyl laurate, a key monomer in the synthesis of various polymers and specialty chemicals, is critical for quality control and reaction monitoring. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Representative RP-HPLC-UV Method

This method is a representative protocol for the analysis of this compound and would require validation for specific applications.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Initial conditions: 60% Acetonitrile, 40% Water.

    • Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 210 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

Gas Chromatography (GC): The Alternative for Volatile Analytes

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive alternative for the analysis of volatile and thermally stable compounds like this compound. A validated method for the closely related lauric acid provides a strong foundation for the analysis of its vinyl ester.

GC-FID Method for Lauric Acid Analysis (Adaptable for this compound)

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: ZB-WAX plus column (30 m length, 0.25 mm internal diameter, 0.5 µm film thickness).

  • Carrier Gas: Nitrogen or Helium.

  • Injector: Split mode.

  • Temperatures:

    • Injector: 250°C.

    • Detector: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 220°C at a rate of 10°C/min.

    • Hold at 220°C for 5 minutes.

  • Sample Preparation: Dissolve the sample in methanol and dilute as necessary.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of calibration standards.

Performance Comparison

The following table summarizes the key performance characteristics of the representative HPLC-UV method and a typical GC-FID method for the analysis of this compound or its close structural analog, lauric acid.

ParameterRepresentative RP-HPLC-UV MethodGC-FID Method (for Lauric Acid)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity.
Typical Retention Time Estimated 5 - 15 minutes~6.42 minutes[1]
Limit of Detection (LOD) Method dependent, requires validation.0.385 µg/mL[1]
Limit of Quantitation (LOQ) Method dependent, requires validation.1.168 µg/mL[1]
Linearity (Correlation Coefficient, r²) Typically >0.999>0.999[1]
Precision (%RSD) Typically <2%<2%[1]
Primary Advantages Suitable for non-volatile and thermally labile compounds; versatile.High sensitivity and resolution for volatile compounds; cost-effective.[2][3][4]
Primary Disadvantages Can be slower than GC; requires more expensive solvents.[2][4]Requires volatile and thermally stable analytes; high oven temperatures can degrade sensitive compounds.[2][5]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial parameter selection to full validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Guidelines) Analyte_Properties Analyte Properties (Polarity, Solubility, UV Absorbance) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase_Scouting Mobile Phase Scouting (Acetonitrile, Methanol, Water, Buffers) Column_Selection->Mobile_Phase_Scouting Gradient_Optimization Gradient/Isocratic Optimization Mobile_Phase_Scouting->Gradient_Optimization Flow_Rate_Adjustment Flow Rate Adjustment Gradient_Optimization->Flow_Rate_Adjustment Temperature_Control Column Temperature Control Flow_Rate_Adjustment->Temperature_Control Detector_Settings Detector Wavelength Optimization Temperature_Control->Detector_Settings Specificity Specificity Detector_Settings->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

References

Novozym 435: A Comparative Analysis of Acyl Donor Performance, with a Focus on Vinyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acyl donor is a critical step in optimizing enzymatic reactions catalyzed by Novozym 435, a widely used immobilized lipase B from Candida antarctica. This guide provides a comparative analysis of Novozym 435's activity with vinyl laurate versus other esters, supported by experimental data to inform your selection process.

Vinyl esters, particularly this compound, are often favored as acyl donors in Novozym 435-catalyzed reactions due to the irreversible nature of the transesterification process. The enol tautomerizes to acetaldehyde, which drives the reaction equilibrium towards product formation. However, the efficiency of the reaction is also influenced by the chain length of the acyl donor and the specific substrate being acylated.

Quantitative Comparison of Acyl Donor Performance

The following table summarizes the performance of Novozym 435 with various acyl donors in different enzymatic reactions, providing a quantitative basis for comparison.

Acyl DonorSubstrateReaction TypeConversion (%)Time (h)Key ObservationsReference
This compound SorbitolTransesterification~28% (molar conversion)48Optimized synthesis in a deep eutectic solvent system.[1]
This compound L-arabinoseTransesterification57% (overall yield)Not SpecifiedYielded one monoester and one diester.[2]
This compound D-xyloseTransesterification74.9% (global yield)Not SpecifiedLower regioselectivity compared to L-arabinose.[2]
Vinyl Acetate (±)-1-(10H-phenothiazin-10-yl)propan-2-olKinetic Resolution>99% ee of (S)-alcohol96Complete optical purification was achieved after 4 days.[3]
Vinyl Butanoate (±)-1-(10H-phenothiazin-10-yl)propan-2-olKinetic Resolution>99% ee of (S)-alcohol24Significantly faster reaction rate compared to vinyl acetate.[3]
Acetic Anhydride Phenethyl alcoholTransesterification99.12%Not SpecifiedHigh yield, comparable to vinyl acetate.[2]
Palmitic Anhydride PuerarinAcylation98.97%3Achieved significantly high conversion in a short time.[4][5]
Benzoic Anhydride Benzyl AlcoholEsterification32%24Optimized conditions at 60 °C with a 1:5 molar ratio.[6]

Experimental Protocols

The following are representative experimental protocols for assessing the activity of Novozym 435 with different acyl donors.

Protocol 1: Transesterification of Sorbitol with this compound in a Deep Eutectic Solvent (DES)[1]
  • Preparation of the DES: A deep eutectic solvent is prepared by mixing sorbitol and choline chloride (e.g., in a 1:1 molar ratio).

  • Reaction Setup: The transesterification reaction is carried out in a vessel containing the DES, 0.5 M of this compound, and 50 g/L of Novozym 435. The reaction mixture may also contain 5% w/w water.

  • Reaction Conditions: The reaction is maintained at 50 °C with agitation.

  • Analysis: The molar conversion of this compound to sorbitol laurate is monitored over time (e.g., 48 hours) using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Kinetic Resolution of a Chiral Alcohol using Vinyl Esters[3]
  • Reaction Mixture: The racemic alcohol (e.g., (±)-1-(10H-phenothiazin-10-yl)propan-2-ol) is dissolved in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Enzyme and Acyl Donor Addition: Novozym 435 and the acyl donor (e.g., vinyl acetate or vinyl butanoate, typically 3 equivalents) are added to the solution.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25 °C) with shaking.

  • Monitoring: The reaction progress is monitored by taking samples at different time intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

Protocol 3: Acylation of Puerarin with Palmitic Anhydride[4][5]
  • Reaction Components: The reaction is set up with puerarin, palmitic anhydride as the acyl donor, and Novozym 435 (20 g/L) in a suitable solvent like tetrahydrofuran (THF).

  • Molar Ratio: A molar ratio of puerarin to the acyl donor of 1:15 is used.

  • Temperature: The reaction is conducted at 40 °C.

  • Analysis: The conversion to puerarin palmitate is followed over time (e.g., up to 3 hours) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow and Signaling Pathway Visualization

To visualize the logical flow of comparing Novozym 435 activity with different esters, the following diagrams are provided.

G A Select Substrate and Solvent B Prepare Acyl Donor Solutions (this compound vs. Other Esters) A->B C Weigh Novozym 435 B->C D Incubate Reactions at Controlled Temperature and Agitation C->D E Monitor Reaction Progress (e.g., HPLC, GC) D->E D->E F Determine Conversion/Yield E->F E->F G Assess Enantioselectivity (if applicable) E->G E->G H Compare Performance of Acyl Donors F->H F->H G->H G->H

Caption: Experimental workflow for comparing Novozym 435 activity.

G cluster_pathway Generalized Lipase-Catalyzed Transesterification cluster_vinyl_ester With Vinyl Ester E Novozym 435 (Lipase) ES Acyl-Enzyme Intermediate E->ES Acylation S Alcohol (Substrate) P Ester Product S->P Deacylation AD Acyl Donor (e.g., this compound) AD->ES ES->E ES->P AE Acetaldehyde ES->AE Irreversible Tautomerization ByP Byproduct VE This compound

Caption: Novozym 435 transesterification pathway.

Concluding Remarks

The choice of acyl donor significantly impacts the outcome of reactions catalyzed by Novozym 435. While vinyl esters like this compound offer the advantage of driving reactions to completion through an irreversible mechanism, other factors such as steric hindrance and enzyme specificity for different chain lengths play a crucial role.[7] For instance, Novozym 435 often shows a preference for long-chain fatty acids, which can lead to higher reaction rates with acyl donors like this compound.[7] However, as the data indicates, other activated acyl donors like anhydrides can also yield high conversions, sometimes in shorter reaction times.

Therefore, for any new process, empirical testing of a range of acyl donors, including this compound and other esters, is recommended to identify the optimal reagent for achieving the desired balance of reaction efficiency, selectivity, and final product properties.

References

A Comparative Guide to the Purity Validation of Vinyl Laurate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. Vinyl laurate, a key monomer in the synthesis of various polymers, is no exception. This guide provides a comprehensive comparison of Gas Chromatography (GC) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Performance Comparison: GC vs. Alternative Methods

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the industry standard for assessing the purity of volatile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating and quantifying the main component from volatile and semi-volatile impurities. However, a multi-faceted approach employing alternative techniques can provide a more complete purity profile.

Analytical MethodAnalyte(s)PurposeAdvantagesLimitations
Gas Chromatography (GC-FID) This compound, Vinyl Acetate, Acetic AcidPurity assay and quantification of volatile impurities.[1]High sensitivity, excellent resolution for volatile compounds, well-established methods.Not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV or ELSD/MS Lauric Acid, MEHQ (stabilizer)Quantification of non-volatile impurities and additives.[1]Suitable for non-volatile and thermally labile compounds.May require different detectors for various analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) This compound and potential impuritiesStructural confirmation and quantitative analysis (qNMR).[1]Provides structural information, can be quantitative without a specific reference standard for each impurity.Lower sensitivity compared to GC for trace impurities.
Titrimetric Methods (Acid Value, Iodine Value) Free Carboxylic Acids (e.g., Lauric Acid), UnsaturationDetermination of specific chemical properties.[1]Simple, cost-effective for specific functional groups.Lacks specificity to identify individual impurities.

Experimental Protocols

Gas Chromatography (GC-FID) Method for this compound Purity

This protocol outlines a typical GC-FID method for the determination of this compound purity and the quantification of key volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as chloroform or methanol, and dilute to the mark.[1]

  • Prepare a series of calibration standards of this compound and potential impurities (e.g., vinyl acetate, acetic acid, lauric acid) in the same solvent.

2. GC-FID Instrumentation and Conditions:

ParameterCondition
Column ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar capillary column.[3]
Carrier Gas Nitrogen or Helium, at a constant flow rate.
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Temperature Program Initial temperature of 100°C, ramp at 10°C/min to 220°C, and hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1

3. Data Analysis:

  • Identify the peaks in the chromatogram based on the retention times of the standards.

  • Calculate the percentage purity of this compound using the area normalization method or by creating a calibration curve.

Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Vinyl Laurate Sample B Dissolve in Solvent A->B D Inject Sample into GC B->D Prepared Sample C Prepare Calibration Standards C->D Standards E Separation in GC Column D->E F Detection by FID E->F G Record Chromatogram F->G H Identify & Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for the purity analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Common Impurities in this compound

The purity of this compound is influenced by the synthetic route employed. A common industrial method is the transvinylation of lauric acid with vinyl acetate.[1] Potential impurities originating from this process include:

  • Lauric Acid: Unreacted starting material.[1] Its presence can be determined by GC or HPLC.

  • Vinyl Acetate: Excess reagent from the synthesis.[1] Readily detectable by GC.

  • Acetic Acid: A by-product of the reaction.[1] Can be quantified using GC.

  • MEHQ (Hydroquinone monomethyl ether): A stabilizer added to prevent polymerization.[4][5][6] Its concentration can be monitored by HPLC with a UV detector.[1]

Conclusion

While Gas Chromatography is a robust and reliable primary method for assessing the purity of this compound, a comprehensive validation strategy benefits from the integration of complementary analytical techniques. HPLC is valuable for quantifying non-volatile additives and impurities, while NMR and titrimetric methods provide additional structural and chemical information. By selecting the appropriate combination of methods, researchers can ensure the quality and consistency of this compound for its intended application.

References

A Comparative Analysis of Reactivity: Vinyl Laurate vs. Vinyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer chemistry and biocatalysis, the choice of acyl donor is a critical decision that can significantly impact reaction efficiency, product characteristics, and overall process viability. Among the activated acyl donors, vinyl esters are particularly effective due to the irreversible nature of their reactions. This guide provides a detailed, data-supported comparison of two commonly used long-chain vinyl esters: vinyl laurate and vinyl decanoate.

This compound, the vinyl ester of the C12 saturated fatty acid lauric acid, and vinyl decanoate, the vinyl ester of the C10 saturated fatty acid decanoic acid, are valuable reagents for introducing hydrophobicity to molecules such as sugars, flavonoids, and alcohols. This modification can enhance properties like lipophilicity, which is crucial for applications in drug delivery and emulsifiers.[1] While differing by only two carbons in their acyl chains, this subtle structural variance can lead to notable differences in their reactivity in both enzymatic and non-enzymatic systems.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of the two molecules. These characteristics influence their behavior in reaction media and their interaction with catalysts.

PropertyVinyl DecanoateThis compound
Molecular Formula C₁₂H₂₂O₂C₁₄H₂₆O₂
Molecular Weight 198.30 g/mol 226.36 g/mol
Appearance Colorless to almost colorless clear liquidColorless to light yellow clear liquid
Density ~0.886 g/mL at 25°C~0.871 g/mL at 20°C
Boiling Point 119-120°C at 10 mmHg~254°C at 1013 hPa
Water Solubility Not miscible or difficult to mixSlightly soluble (1 g/L at 20°C)

Reactivity in Enzymatic Transesterification

Vinyl esters are excellent acyl donors in lipase-catalyzed transesterification reactions. The vinyl alcohol by-product rapidly tautomerizes to acetaldehyde, a volatile compound that can be removed from the reaction, thereby driving the equilibrium towards product formation and resulting in high conversion yields.[1]

The choice between vinyl decanoate and this compound in enzymatic reactions is highly dependent on the specific lipase used, the substrate being acylated, and the reaction conditions.

Key Factors Influencing Enzymatic Reactivity:

  • Enzyme Specificity: Many lipases exhibit substrate specificity related to the acyl chain length. For instance, the widely used immobilized Candida antarctica Lipase B (Novozym 435) often shows a preference for long-chain fatty acids. This can lead to higher reaction rates and conversion yields with this compound compared to vinyl decanoate.[1] In the synthesis of fructose esters using Novozym 435, the highest conversion yields and initial reaction rates were observed with the longest fatty acid chains (C18), indicating a preference for more lipophilic substrates.[1]

  • Steric Hindrance: For some enzymes or with bulky substrates, the longer acyl chain of this compound may introduce steric hindrance at the active site. This can slow the formation of the acyl-enzyme intermediate, leading to lower reaction rates. In such cases, the shorter vinyl decanoate may exhibit higher reactivity.[1] For example, in the acylation of the disaccharide maltose catalyzed by Novozym 435, the initial specific reaction rate and product yield increased with decreasing chain length of the acyl donor (from C12 to C4).[1]

  • Solubility and Mass Transfer: The slight difference in lipophilicity between the two vinyl esters can affect their solubility in the reaction medium and their ability to interact with the enzyme, influencing mass transfer and overall reaction rates.[1]

Quantitative Comparison in Enzymatic Synthesis:

While a direct head-to-head comparison under identical conditions is not always available in a single study, data from various sources allow for an informed assessment.

EnzymeSubstrateAcyl DonorSolvent(s)Conversion YieldObservations
Candida antarctica Lipase B (Novozym 435)GlucoseThis compoundDMSO / tert-butanol65.49% (at 36h)High yield achieved, demonstrating effective acylation of a monosaccharide.
Candida antarctica Lipase B (Novozym 435)MannoseThis compoundDMSO / tert-butanol58.16% (at 36h)Similar high reactivity to glucose, indicating good performance with monosaccharides.
Candida antarctica Lipase B (Novozym 435)SorbitolThis compoundDeep Eutectic Solvent (DES)~28% (at 48h)Demonstrates viability in alternative "green" solvent systems.[2][3]
Candida antarctica Lipase B (Novozym 435)GlucoseVinyl Decanoate2-methyl-2-butanol (2M2B)11.4% (at 90min)Mechanoenzymatic synthesis shows moderate conversion in an organic solvent.[4]
Immobilized Candida antarctica Lipase BSugarsVinyl DecanoateHoney / Agave SyrupSuccessful SynthesisBoth vinyl decanoate and this compound were shown to be viable for the synthesis of sugar esters in complex, green media.[1]
Signaling Pathway: Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)

The enzymatic transesterification using vinyl esters typically follows a Ping-Pong Bi-Bi kinetic mechanism.

PingPong_BiBi cluster_step1 Step 1: Acyl-Enzyme Formation cluster_step2 Step 2: Deacylation & Product Formation enzyme Lipase (E) dummy1 enzyme->dummy1 acyl_donor This compound / Decanoate (A) acyl_donor->dummy1 acyl_enzyme Acyl-Enzyme Intermediate (E-Acyl) alcohol_byproduct Vinyl Alcohol (P) acyl_enzyme->alcohol_byproduct 2. Release dummy2 acyl_enzyme->dummy2 acetaldehyde Acetaldehyde alcohol_byproduct->acetaldehyde Tautomerization substrate Alcohol / Nucleophile (B) substrate->dummy2 product Ester Product (Q) enzyme_regen Lipase (E) product->enzyme_regen 4. Release dummy1->acyl_enzyme 1. Acylation dummy2->product 3. Nucleophilic Attack

Lipase-catalyzed transesterification with a vinyl ester.

Reactivity in Free-Radical Polymerization

This compound and vinyl decanoate can undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers. The long alkyl side chains of these monomers act as internal plasticizers, imparting flexibility and hydrophobicity to the resulting polymers.

The general mechanism for free-radical polymerization involves three key stages: initiation, propagation, and termination. The reactivity of the monomer primarily influences the propagation step.

In copolymerization, reactivity ratios (r₁ and r₂) are used to describe the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer. For the copolymerization of vinyl decanoate (M₁) with vinyl acetate (M₂), the reactivity ratios have been reported as r₁ = 0.99 and r₂ = 0.92. With both ratios being close to 1, their product (r₁ * r₂ ≈ 0.91) indicates that the monomers have very similar reactivities and will incorporate into the polymer chain in a random fashion. Given the structural similarity, a comparable random copolymerization behavior would be expected for a this compound and vinyl acetate system.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Protocol 1: Comparative Enzymatic Acylation of Glucose

Objective: To compare the conversion yield of this compound and vinyl decanoate in the lipase-catalyzed acylation of glucose.

Materials:

  • D-Glucose

  • This compound

  • Vinyl decanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • tert-Butanol, anhydrous

  • Activated molecular sieves (3Å)

Procedure:

  • Reaction Setup (prepare one reaction for each vinyl ester):

    • In a 50 mL flask, dissolve 1 mmol of D-glucose in 2 mL of anhydrous DMSO with gentle swirling.

    • Add 8 mL of anhydrous tert-butanol to the mixture.

    • Add 1 mmol of the respective acyl donor (this compound to one flask, vinyl decanoate to the other).

    • Add approximately 1 g of activated molecular sieves to adsorb any residual water.

  • Enzymatic Reaction:

    • Add the immobilized lipase (e.g., 50 mg) to each flask.

    • Seal the flasks and place them in a thermostated orbital shaker set to 200 rpm and 50°C.

    • Allow the reactions to proceed for a set time (e.g., 24-48 hours), taking aliquots at regular intervals for analysis.

  • Analysis:

    • Quench the reaction in the aliquots by adding a suitable solvent and filtering out the enzyme.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the sugar ester product.

    • Calculate the conversion yield for each reaction and compare the performance of the two acyl donors.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Prepare Two Reaction Systems: A: Substrate + this compound B: Substrate + Vinyl Decanoate start->setup add_enzyme Add Equal Amounts of Immobilized Lipase (e.g., Novozym 435) to Both Systems setup->add_enzyme incubate Incubate Under Controlled Conditions (Temperature, Agitation, Time) add_enzyme->incubate sampling Take Aliquots at Defined Time Intervals incubate->sampling analysis Analyze Samples via HPLC or GC sampling->analysis compare Calculate and Compare Conversion Yields and Reaction Rates analysis->compare end End compare->end

Workflow for comparing acyl donor performance.

Conclusion

Both vinyl decanoate and this compound are highly effective "activated" acyl donors for enzymatic acylation, leading to high conversion yields. The primary differentiator is the two-carbon difference in acyl chain length, which can influence reactivity in a manner that is highly dependent on the specific enzyme and substrate. While a general trend of higher reactivity for longer chains is often observed with robust enzymes like Novozym 435 when acylating simple substrates, this is not a universal rule and can be inverted by factors such as steric hindrance with more complex substrates.[1] In the realm of free-radical polymerization, both monomers are expected to exhibit similar reactivity, leading to random copolymers when reacted with other vinyl esters like vinyl acetate. The choice between vinyl decanoate and this compound should, therefore, be guided by empirical testing for the specific application to determine which reagent provides the optimal balance of reactivity, yield, and desired final product properties.

References

A Comparative Guide to the Impact of Acyl Chain Length on Lipase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, understanding the substrate specificity of lipases is paramount for optimizing enzymatic processes. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. A critical factor influencing their catalytic efficiency is the acyl chain length of the fatty acid within the substrate. This guide provides a comparative analysis, supported by experimental data, on how varying acyl chain lengths affect lipase activity.

Data Presentation: Lipase Activity vs. Substrate Acyl Chain Length

The activity of lipases is often not uniform across substrates with different fatty acid chain lengths. Many lipases exhibit a preference for medium-chain fatty acids, with activity decreasing for both shorter and longer chains. This preference is influenced by the specific structure of the enzyme's active site and substrate binding tunnel.[1][2]

The following table summarizes experimental data from a study on a wild-type lipase, illustrating the effect of acyl chain length from various p-nitrophenyl (pNP) ester substrates on its maximal velocity (Vmax).

Substrate NameAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl AcetateC20.42[3][4][5]
p-Nitrophenyl ButyrateC40.95[3][4][5]
p-Nitrophenyl OctanoateC81.10[3][4][5]
p-Nitrophenyl DodecanoateC120.78[3][4][5]
p-Nitrophenyl PalmitateC160.18[3][4][5]

Data sourced from a study investigating lipase variants on different 4-nitrophenyl esters.[3][4][5] A unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

As the data indicates, the lipase demonstrated the highest activity with the C8 substrate (p-nitrophenyl octanoate), suggesting an optimal fit within the enzyme's active site.[3][4] The activity was significantly lower for the short-chain C2 substrate and decreased sharply for the longer-chain C12 and C16 substrates.[3][4][5] This parabolic relationship is a common characteristic for many lipases.[6]

Experimental Protocols

A widely used method for assessing lipase activity on substrates with varying acyl chain lengths involves a spectrophotometric assay using artificial p-nitrophenyl esters.[4][7] The hydrolysis of these substrates by lipase releases p-nitrophenol, a chromogenic compound that can be quantified.[7]

Objective: To determine the specific activity of a lipase on a series of p-nitrophenyl esters with different acyl chain lengths (e.g., C2, C4, C8, C12, C16).

Materials:

  • Lipase enzyme solution of known concentration

  • Substrates: p-nitrophenyl acetate (C2), p-nitrophenyl butyrate (C4), p-nitrophenyl octanoate (C8), p-nitrophenyl dodecanoate (C12), p-nitrophenyl palmitate (C16)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0[8]

  • Organic Solvent: Isopropanol or Chloroform[8]

  • Detergent: Triton X-100[8]

  • Spectrophotometer (capable of reading at 405-410 nm)

  • 96-well microplate or quartz cuvettes

  • Incubator or water bath set to 37°C

Methodology:

  • Preparation of Substrate Stock Solutions (10 mM):

    • For each p-nitrophenyl ester, weigh the appropriate amount and dissolve it in an organic solvent (e.g., isopropanol) to create a 10 mM stock solution. Due to low aqueous solubility, especially for longer chains, an organic solvent is necessary.[8]

  • Preparation of Substrate Emulsion (1 mM):

    • To prepare a working substrate solution accessible to the water-soluble lipase, create an emulsion.[8]

    • In a suitable tube, mix 8.9 mL of Assay Buffer (50 mM Tris-HCl, pH 8.0) with 0.1 mL of Triton X-100.

    • Add 1.0 mL of the 10 mM substrate stock solution to the buffer-detergent mixture.

    • Vortex vigorously and sonicate the mixture until a stable, homogenous emulsion is formed. This should be prepared fresh before each assay.[8]

  • Enzyme Preparation:

    • Prepare a stock solution of the lipase in the assay buffer.

    • Create a series of dilutions to determine an enzyme concentration that results in a linear reaction rate over the desired measurement period.[8]

  • Assay Procedure:

    • Set up a 96-well microplate. For each substrate, designate wells for the enzyme reaction and for a blank (control).

    • Add 180 µL of the appropriate substrate emulsion to each well.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[8]

    • To initiate the reaction, add 20 µL of the diluted enzyme solution to the sample wells and 20 µL of assay buffer to the blank wells.[8]

    • Immediately begin monitoring the absorbance at 405 nm (for the yellow p-nitrophenolate ion) at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Subtract the rate of absorbance change in the blank well (autohydrolysis) from the rate observed in the corresponding enzyme reaction well.

    • Calculate the rate of p-nitrophenol release using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for p-nitrophenol under the assay conditions (approx. 18,000 M⁻¹cm⁻¹ at pH > 9.2).[7]

    • Calculate the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex experimental processes and biochemical reactions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate Emulsions (C2, C4, C8, C12, C16) prep_enz Prepare Lipase Dilutions add_sub Pipette 180µL Substrate Emulsion into Wells prep_enz->add_sub incubate Pre-incubate Plate (37°C, 5 min) add_sub->incubate add_enz Initiate Reaction: Add 20µL Lipase/Buffer incubate->add_enz measure Measure Absorbance (405nm) Over Time add_enz->measure calc_rate Calculate Rate of Absorbance Change (ΔA/min) measure->calc_rate calc_act Calculate Specific Activity (U/mg) calc_rate->calc_act compare Compare Activity Across Acyl Chain Lengths calc_act->compare

Caption: Experimental workflow for assessing lipase activity.

G lipase Lipase tg Triglyceride Substrate (Varying Acyl Chain Lengths: R1, R2, R3) ffa1 Free Fatty Acid (R1) tg->ffa1 + H₂O ffa2 Free Fatty Acid (R2) tg->ffa2 + H₂O ffa3 Free Fatty Acid (R3) tg->ffa3 + H₂O glycerol Glycerol tg->glycerol

Caption: General mechanism of triglyceride hydrolysis by lipase.

References

Safety Operating Guide

Proper Disposal of Vinyl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of vinyl laurate is a critical component of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for the proper disposal of unused, contaminated, and waste this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing health risks and ensuring regulatory compliance.

Immediate Safety and Logistical Information

This compound is classified as a hazardous substance, primarily due to its potential for lung damage if swallowed, skin irritation upon repeated contact, and toxicity to aquatic ecosystems.[1] It is also a combustible liquid.[1][2][3] Therefore, stringent safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves. PVC gloves are recommended.[1] Do not use natural rubber, butyl rubber, EPDM, or polystyrene-containing materials.[1]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., Type A-P filter).[1][4]

  • Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1]

Quantitative Data Summary

The following table summarizes key quantitative safety data for this compound.

Data PointValue
Flash Point125 °C (257 °F)[2][3]
Specific Gravity0.871 - 0.873 g/mL at 20 °C[2][4]
Water SolubilitySlightly soluble (1 g/L at 20 °C)[2]
Storage Temperature10 °C (min) to 40 °C (max)[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1]

Disposal of Unused or Expired this compound

Unused or expired this compound must be disposed of as hazardous chemical waste.

Experimental Protocol:

  • Packaging: Ensure the this compound is in its original, securely sealed container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound".

  • Storage Pending Disposal: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as oxidizing agents, copper, and zinc.[1]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Management and Disposal of Spills

The response to a this compound spill depends on the volume and location of the release.

Minor Spill (Small quantity, contained)

Experimental Protocol:

  • Isolate and Ventilate: Cordon off the affected area to prevent unauthorized entry. Ensure the area is well-ventilated to disperse vapors.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain and absorb the spill. Avoid direct contact with the liquid.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and chemically resistant container.

  • Package and Label: Securely seal the container and label it as "Hazardous Waste: this compound Spill Debris".

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and also place them in the hazardous waste container.

  • Disposal: Arrange for the disposal of the waste container through your EHS department.

Major Spill (Large quantity, dispersed)

Experimental Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Alert: Notify your laboratory supervisor and your institution's EHS department or emergency response team.[1]

  • Ventilate (If Safe to Do So): If it can be done without risk, increase ventilation to the area.

  • Isolate: Prevent entry into the affected area.

  • Professional Cleanup: Allow trained emergency responders to manage the cleanup and disposal.

Disposal of Contaminated Materials

Any materials, such as pipette tips, absorbent pads, or gloves, that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Experimental Protocol:

  • Segregation: Collect all contaminated solid waste in a designated, heavy-duty plastic bag or a sealable, labeled container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Debris".

  • Disposal: Dispose of the container through your institution's hazardous waste management program. Contaminated packaging should be disposed of in the same manner as the unused product.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VinylLaurateDisposal start Identify this compound Waste unused Unused / Expired This compound start->unused spill This compound Spill start->spill contaminated Contaminated Materials (Gloves, PPE, etc.) start->contaminated package_unused Package in a sealed, labeled container. unused->package_unused spill_size Assess Spill Size spill->spill_size collect_contaminated Collect in a sealed, labeled container. contaminated->collect_contaminated hazardous_waste Dispose as Hazardous Waste via EHS or Licensed Contractor package_unused->hazardous_waste minor_spill Minor Spill spill_size->minor_spill  Small major_spill Major Spill spill_size->major_spill Large   absorb Contain and absorb with inert material. minor_spill->absorb evacuate Evacuate Area & Alert EHS/Emergency. major_spill->evacuate collect_debris Collect debris in a sealed, labeled container. absorb->collect_debris collect_debris->hazardous_waste collect_contaminated->hazardous_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vinyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Vinyl laurate (CAS No. 2146-71-6).[1][2] The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Understanding the Hazards

This compound is a colorless to pale yellow liquid that is considered a hazardous substance.[2][3] It is combustible and can cause severe skin and eye irritation.[3] Inhalation of vapors may lead to dizziness and drowsiness, while ingestion poses a significant aspiration hazard that can cause lung damage.[3] It is also toxic to aquatic organisms with long-term effects.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and is mandatory when handling this compound.[4] All PPE should be selected based on the specific tasks being performed.[4]

Body Area Required PPE Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldUse chemical goggles that fully seal around the eyes.[3][4] A full-face shield is recommended for splash protection.[4][5] Standard safety glasses are insufficient.[3][6]
Hands Chemical Protective GlovesWear PVC or other suitable chemical-resistant gloves.[3] Do NOT use natural rubber, butyl rubber, EPDM, or polystyrene-containing materials.[3] Gloves must be inspected before use and removed carefully to avoid skin contact.[7]
Body Protective ClothingAn apron (e.g., P.V.C.), overalls, or a lab coat should be worn.[3][5] For extensive use, impervious clothing is required to prevent skin contact.[7] Do not allow clothing wet with the material to remain in contact with the skin.[3]
Respiratory Respirator (as needed)Local exhaust ventilation is typically required.[3] If there is a risk of overexposure or inhalation of vapors, mists, or aerosols, use an approved respirator with a Type A-P filter or equivalent.[3][7][8]

Handling and Storage Protocols

Proper handling and storage are critical to prevent polymerization, contamination, and accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]

  • Ignition Sources: Keep away from heat, flames, and oxidizing agents, as ignition may occur.[3]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage Plan:

Parameter Requirement
Containers Store in original, tightly sealed containers, such as a metal can or drum.[3][7][8]
Location Store in a cool, dry, and well-ventilated place.[7][8]
Temperature Recommended storage temperature is between 10°C and 40°C.[9]
Incompatible Materials Avoid contact with strong acids, oxidizing agents, amines, mercaptans, zinc, copper, and copper alloys.[3]
Light & Air Protect from light and store under an inert atmosphere if possible.[9] All operations should be conducted in a nitrogen atmosphere to minimize polymer formation.[10]

Spill, Exposure, and Emergency Procedures

Immediate and correct response to spills or exposure is crucial.

Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Spill Size (Minor vs. Major) start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe_minor Don Appropriate PPE minor_spill->don_ppe_minor contain_minor Contain & Clean Up Spill (Use absorbent material) don_ppe_minor->contain_minor dispose Collect & Place Waste in Sealed, Labeled Container contain_minor->dispose evacuate Evacuate Immediate Area Move Upwind major_spill->evacuate alert Alert Emergency Responders & Area Supervisor evacuate->alert don_ppe_major Authorized Personnel Don Full PPE (incl. breathing apparatus) alert->don_ppe_major don_ppe_major->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end_procedure End of Procedure decontaminate->end_procedure

Workflow for responding to a this compound spill.

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3][7][8] Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing.[3] Flush skin with running water and soap for at least 15 minutes.[3][7][8] Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting due to the risk of aspiration.[3][8] If vomiting occurs, keep the head low to prevent vomit from entering the lungs.[3] Rinse mouth with water and seek immediate medical attention.[7][8]

Disposal Plan

This compound and its containers must be treated as hazardous waste.[3]

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, clothing) in a separate, designated container.[8][12] Do not mix with other waste streams.

  • Containerization: Use suitable, closed, and clearly labeled containers for disposal.[8] Containers should not be filled beyond 90% capacity.[12]

  • Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other required hazard information.

  • Storage Pending Disposal: Store waste containers in a secure, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for disposal through a licensed disposal company.[7] All waste must be handled in accordance with local, state, and federal regulations.[3] Do not allow the chemical or wash water to enter drains or the environment.[3][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl laurate
Reactant of Route 2
Reactant of Route 2
Vinyl laurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.